Nevirapine-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733069 | |
| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051419-24-9 | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051419-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051419249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Use of Nevirapine-d3 in Bioanalysis: Principles, Protocols, and Regulatory Compliance
Introduction: The Quest for Precision in Antiretroviral Bioanalysis
Nevirapine (NVP), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the global strategy for treating HIV-1 infections.[1][2] Its efficacy is directly linked to maintaining therapeutic concentrations in patients, making its accurate quantification in biological matrices like plasma not just an analytical task, but a clinical necessity. Pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence trials all depend on the ability to measure Nevirapine with unimpeachable accuracy and precision.
This guide delves into the core of modern Nevirapine bioanalysis: the use of its deuterated stable isotope-labeled internal standard (SIL-IS), Nevirapine-d3 (NVP-d3). We will move beyond mere procedural descriptions to explore the fundamental causality behind its application, detailing not just the "how" but the critical "why." For researchers and drug development professionals, understanding this is key to generating robust, defensible, and regulatory-compliant data. NVP-d3 is not merely a reagent; it is the anchor that ensures the integrity of the entire analytical workflow.
The Foundational Principle: Why this compound is the Gold Standard
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to establish a reliable relationship between an instrument's response and the concentration of the analyte (Nevirapine). However, the journey from a biological sample to the detector is fraught with potential variability.[3][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for this variability.[5]
While structural analogs can be used, a SIL-IS like this compound is universally considered the "gold standard" for quantitative mass spectrometry.[4][5] The rationale is rooted in its near-perfect physicochemical mimicry of the analyte.
-
Chemical Identity: NVP-d3 is structurally identical to Nevirapine, with the sole difference being the replacement of three hydrogen atoms with their heavier deuterium isotopes.[6] This means it has the same polarity, pKa, and chemical reactivity.
-
Analytical Behavior: This structural identity ensures that NVP-d3 behaves virtually identically to Nevirapine during every phase of the analysis:
-
Extraction: It experiences the same degree of loss or recovery during sample preparation (e.g., protein precipitation or solid-phase extraction).[7]
-
Chromatography: It co-elutes, or elutes very closely, with Nevirapine from the LC column, ensuring that both are subjected to the same matrix effects at the same time.[7][8]
-
Ionization: It responds to electrospray ionization (ESI) in the same manner, effectively normalizing for ion suppression or enhancement caused by co-eluting matrix components.[6][9]
-
The power of this approach lies in the ratio. While the absolute signal intensity of both NVP and NVP-d3 may fluctuate between injections due to the variables mentioned above, their ratio remains constant and directly proportional to the concentration of NVP in the original sample. This principle of isotope dilution mass spectrometry is the bedrock of its accuracy.
Bioanalytical Method Workflow: A Practical Guide
This section outlines a typical LC-MS/MS workflow for the quantification of Nevirapine in human plasma, grounded in field-proven methodologies.
Critical Reagents and Materials
-
Reference Standards: Nevirapine and this compound (high chemical and isotopic purity, ≥98%).[6] A Certificate of Analysis (CoA) is recommended for the analyte reference standard.[10]
-
Biological Matrix: Blank, drug-free human plasma (K2EDTA).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid or Ammonium Acetate for mobile phase modification.
Experimental Protocol: Sample Preparation via Protein Precipitation (PPT)
This method is widely used for its simplicity, speed, and effectiveness for molecules like Nevirapine. The critical step is adding the NVP-d3 internal standard before precipitation to ensure it tracks the analyte through the entire process.[3]
Step-by-Step Protocol:
-
Aliquoting: Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples. Aliquot 100 µL of the appropriate plasma into each tube.
-
Internal Standard Spiking: Add 25 µL of the NVP-d3 working solution (e.g., at 200 ng/mL in 50:50 Methanol:Water) to every tube except for the double-blank (a blank matrix sample used to check for interference).
-
Analyte Spiking: To the calibration standards and QCs, add 25 µL of the respective Nevirapine working solutions. To unknown samples, double-blanks, and zero-blanks (blank matrix + IS), add 25 µL of the 50:50 Methanol:Water diluent.
-
Vortexing: Vortex all tubes for approximately 30 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid to each tube. The organic solvent disrupts the hydration shell around plasma proteins, causing them to denature and precipitate.
-
Vortex & Centrifuge: Vortex vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The analysis is performed using a tandem mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM).
Table 1: Example Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately non-polar compounds like Nevirapine. |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate | Acid or salt improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | Isocratic or Gradient (e.g., 20% to 80% B over 3 min) | Optimized to achieve a sharp peak and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for matrix effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
Table 2: Example Tandem Mass Spectrometry (MS/MS) Conditions (Positive ESI Mode)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Nevirapine (NVP) | 267.1 | 226.1 | 100 | Optimized (e.g., 25) |
| This compound (IS) | 270.1 | 229.1 | 100 | Optimized (e.g., 25) |
Rationale for Ion Selection: The precursor ion (Q1) corresponds to the protonated molecule [M+H]+. This ion is isolated and fragmented in the collision cell. The most stable and abundant fragment, the product ion (Q3), is then monitored.[11] The transition from 267.1 to 226.1 is highly specific to Nevirapine. For NVP-d3, the +3 mass unit shift is ideally retained in both the precursor and product ion, providing a clean, interference-free signal for the internal standard.
Method Validation: Building a Self-Validating System
A bioanalytical method is not trusted on faith; it must be rigorously validated to prove it is fit for purpose. Regulatory bodies like the FDA and EMA provide clear guidelines for this process.[10][12][13] The use of NVP-d3 is integral to successfully meeting these criteria.
Table 3: Key Bioanalytical Validation Parameters & Acceptance Criteria (ICH M10)
| Parameter | Purpose | Typical Acceptance Criteria | How NVP-d3 Ensures Success |
|---|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in ≥6 blank matrix lots should be <20% of LLOQ for analyte and <5% for IS.[5][12] | The unique mass transition of NVP-d3 makes endogenous interference highly unlikely. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of the measurements (precision). | Mean concentration within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[5][12] | NVP-d3 corrects for random and systematic errors in sample handling and instrument response, tightening precision and improving accuracy. |
| Matrix Effect | Assess the impact of matrix components on the ionization of the analyte. | Accuracy for QCs in ≥6 matrix lots should be within ±15%; %CV ≤15%.[5] | As a co-eluting chemical twin, NVP-d3 experiences the same ion suppression/enhancement as Nevirapine, effectively canceling out the effect in the final ratio. |
| Recovery | Measure the efficiency of the extraction process. | Need not be 100%, but must be consistent and reproducible across the concentration range.[14] | NVP-d3's recovery is expected to be identical to Nevirapine's. Consistent recovery of the IS demonstrates a stable extraction process. |
| Stability | Ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs must be within ±15% of nominal values. | By comparing the analyte/IS ratio in stability samples to freshly prepared samples, true degradation can be distinguished from process variability. |
Conclusion
This compound is not an optional additive but a fundamental component of a robust bioanalytical method for the quantification of Nevirapine. Its use, governed by the principle of isotope dilution, transforms the LC-MS/MS workflow into a self-validating system capable of producing highly accurate and precise data. By compensating for nearly every potential source of variability—from the initial pipetting step to the final moment of ionization—this compound ensures that the final reported concentration is a true and reliable reflection of the in-vivo reality. For scientists in the field, mastering its application is synonymous with achieving the highest standards of scientific integrity and regulatory compliance.
References
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- IOP Science. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
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- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
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An In-depth Technical Guide to Nevirapine-d3: Structure, Properties, and Analytical Applications
This guide provides a comprehensive technical overview of Nevirapine-d3, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and critical applications of this compound, particularly its role as an internal standard in bioanalytical method development.
Introduction: The Significance of Isotopic Labeling in Antiretroviral Therapy Research
Nevirapine was the first NNRTI approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and remains a cornerstone of combination antiretroviral therapy (cART) regimens, especially in resource-limited settings.[1][2] It functions by non-competitively inhibiting the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle.[3][4] Accurate quantification of Nevirapine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.
The introduction of stable isotope-labeled internal standards, such as this compound, has revolutionized the precision and accuracy of bioanalytical methods.[5] By incorporating three deuterium atoms on the methyl group, this compound exhibits nearly identical physicochemical properties and chromatographic behavior to the parent drug but is distinguishable by its higher mass. This key difference allows it to serve as an ideal internal standard in mass spectrometry-based assays, correcting for variations in sample preparation and instrument response.[5] This guide will explore the fundamental characteristics of this compound and demonstrate its application in a robust analytical workflow.
Chemical Structure and Physicochemical Properties
This compound is structurally analogous to Nevirapine, with the substitution of three hydrogen atoms for deuterium on the 4-methyl group. This subtle modification does not significantly alter its chemical reactivity or physical properties under typical analytical conditions but provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection.
The chemical name for this compound is 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one.[8] Its core structure is a dipyridodiazepinone derivative.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | [7][9] |
| CAS Number | 1051419-24-9 | [7][10][11] |
| Molecular Formula | C₁₅H₁₁D₃N₄O | [7][10] |
| Molecular Weight | 269.32 g/mol | [7][8][9][10] |
| Exact Mass | 269.1356 Da | [7][10] |
| Appearance | Solid powder | [7] |
| Melting Point | 234-236°C | [12] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol (with heating) | [7][12] |
| Unlabeled CAS | 129618-40-2 (Nevirapine) | [10][11] |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound shares the same mechanism of action as its parent compound. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs employ a distinct, non-competitive mechanism.[1]
Nevirapine binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the enzyme's catalytic active site.[4][6] This binding site is often referred to as the NNRTI pocket. The binding of Nevirapine induces a conformational change in the three-dimensional structure of the enzyme, altering the active site and hindering its function.[3][13] This allosteric inhibition effectively blocks the RNA-dependent and DNA-dependent DNA polymerase activities of the RT, thereby halting the conversion of the viral RNA genome into DNA—a crucial step for viral replication.[3][4]
It is important to note that Nevirapine is not effective against HIV-2, as the structure of the NNRTI binding pocket in HIV-2 reverse transcriptase differs, conferring intrinsic resistance.[6]
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An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Nevirapine-d3
Introduction: The Significance of Deuterated Nevirapine
Nevirapine is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] As with many therapeutic agents, understanding its metabolic fate is crucial for optimizing efficacy and minimizing adverse effects. The cytochrome P450-dependent metabolism of Nevirapine, particularly to its 12-hydroxy metabolite (12-OHNVP), has been implicated in drug-induced toxicities.[5] The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), at a metabolic "hotspot" can significantly alter the rate of metabolism.[1] This "kinetic isotope effect" is a powerful tool in drug development, offering the potential to improve a drug's pharmacokinetic profile and reduce the formation of toxic metabolites.[1][6]
This guide provides a comprehensive overview of the synthesis of Nevirapine-d3, specifically targeting the twelfth-position methyl group, and details the analytical methodologies required to rigorously assess its isotopic purity. For researchers in medicinal chemistry and drug development, this document serves as a practical, in-depth resource grounded in established scientific principles.
I. Strategic Synthesis of this compound
The synthesis of this compound hinges on the strategic introduction of deuterium atoms into one of the key precursors. A common and effective approach involves the use of a deuterated methylating agent to introduce the CD₃ group. The overall synthetic scheme can be visualized as the condensation of two primary heterocyclic building blocks: a deuterated 2-chloro-3-amino-4-picoline derivative and 2-cyclopropylaminonicotinic acid or its ester.[7][8]
Diagram of the General Synthetic Approach
Caption: General workflow for this compound synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-(methyl-d3)-picoline
The synthesis of this key deuterated intermediate is a multi-step process that requires careful control of reaction conditions.
Step 1: Nitration of 2-Amino-4-picoline
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-amino-4-picoline while maintaining the temperature.
-
Stir the reaction mixture at low temperature for a specified duration, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.
-
Filter, wash with cold water, and dry the resulting 2-amino-4-methyl-3-nitropyridine.
Step 2: Introduction of the Deuterated Methyl Group (Illustrative) Note: A more direct route may involve starting with a deuterated picoline derivative. However, for the purpose of illustrating a potential deuteration step, a hypothetical methylation is described. A more practical approach would be to source or synthesize 4-(methyl-d3)-picoline.
Step 3: Chlorination
-
Suspend the nitrated intermediate in a suitable solvent (e.g., phosphorus oxychloride).
-
Heat the mixture under reflux for several hours.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain 2-chloro-4-(methyl-d3)-3-nitropyridine.
Step 4: Reduction of the Nitro Group
-
Dissolve the chlorinated nitro compound in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder or tin(II) chloride, and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture, neutralize the filtrate, and extract the product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-3-amino-4-(methyl-d3)-picoline.
Experimental Protocol: Synthesis and Cyclization to this compound
Step 1: Condensation
-
In a suitable solvent such as diglyme, suspend sodium hydride.[8]
-
Add 2-cyclopropylaminonicotinic acid (or its methyl ester) portion-wise at a controlled temperature.[8]
-
After the initial reaction subsides, add the 2-chloro-3-amino-4-(methyl-d3)-picoline.
-
Heat the reaction mixture to drive the condensation reaction to completion.
Step 2: Cyclization
-
Upon completion of the condensation, the reaction mixture is typically heated at a higher temperature to facilitate the intramolecular cyclization, forming the diazepine ring of this compound.[8]
Step 3: Work-up and Purification
-
Cool the reaction mixture and carefully quench the excess sodium hydride with water or ethanol.[7]
-
Adjust the pH of the mixture to precipitate the crude this compound.[7]
-
Filter the solid, wash with water and a suitable organic solvent (e.g., cyclohexane).[7]
-
The crude product is then purified by recrystallization from an appropriate solvent system to yield this compound of high chemical purity.
II. Isotopic Purity Assessment: A Critical Quality Attribute
The therapeutic and research value of this compound is directly dependent on its isotopic purity. It is essential to quantify the percentage of molecules that contain the desired three deuterium atoms and to identify the presence of any partially deuterated or non-deuterated species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this determination.
Diagram of the Isotopic Purity Analysis Workflow
Caption: Workflow for determining the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it can distinguish between molecules with different numbers of deuterium atoms.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with a small amount of formic acid).
-
LC Separation: Inject the sample into a liquid chromatography system to separate the analyte from any impurities.[9]
-
MS Acquisition: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode.[9]
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of Nevirapine (M), Nevirapine-d1 (M+1), Nevirapine-d2 (M+2), and this compound (M+3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
% Isotopic Purity (d3) = [Area(M+3) / (Area(M) + Area(M+1) + Area(M+2) + Area(M+3))] x 100
-
Table 1: Representative HRMS Data for Isotopic Purity Analysis
| Isotopologue | Theoretical m/z | Observed m/z | Peak Area (Arbitrary Units) | Relative Abundance (%) |
| Nevirapine (d0) | 266.1168 | 266.1165 | 5,000 | 0.5 |
| Nevirapine-d1 | 267.1231 | 267.1229 | 15,000 | 1.5 |
| Nevirapine-d2 | 268.1294 | 268.1291 | 30,000 | 3.0 |
| This compound | 269.1356 | 269.1354 | 950,000 | 95.0 |
Note: The presented data is illustrative. Actual results will vary based on the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides complementary information to HRMS. ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the methyl protons, while ²H NMR directly observes the deuterium signal.
Experimental Protocol:
-
¹H NMR:
-
Dissolve a precisely weighed amount of this compound and an internal standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signal corresponding to the residual protons of the C-12 methyl group and compare it to the integration of a non-deuterated proton signal in the molecule or the internal standard.
-
-
²H NMR:
-
Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Acquire the ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the C-12 methyl group confirms the incorporation of deuterium. The integration of this signal can be used for quantification.
-
III. Conclusion and Future Perspectives
The synthesis of this compound represents a valuable strategy in the ongoing effort to improve the safety and efficacy of antiretroviral therapy. The successful synthesis, however, must be accompanied by rigorous analytical characterization to ensure high isotopic purity. The combination of HRMS and NMR spectroscopy provides a robust and reliable means of confirming the isotopic enrichment and ensuring the quality of the final compound. As drug development continues to embrace the potential of deuterated compounds, the methodologies outlined in this guide will remain central to the successful translation of these molecules from the laboratory to clinical applications.
References
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
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Scalable and selective deuteration of (hetero)arenes. PMC - NIH. Available at: [Link]
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Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Semantic Scholar. Available at: [Link]
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Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PMC - NIH. Available at: [Link]
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General Method of Obtaining Deuterium-Labeled Heterocyclic Compounds Using Neutral D2O with Heterogeneous Pd/C. ResearchGate. Available at: [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
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Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. ACS Publications. Available at: [Link]
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Quantifying the metabolic activation of nevirapine in patients by integrated applications of NMR and mass spectrometries. PubMed. Available at: [Link]
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Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PMC - NIH. Available at: [Link]
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Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. NIH. Available at: [Link]
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The structure of CTP‐518, deuterated nevirapine, and deuterated efavirenz. ResearchGate. Available at: [Link]
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Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PubMed. Available at: [Link]
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Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. INIS-IAEA. Available at: [Link]
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A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. ResearchGate. Available at: [Link]
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Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article). ETDEWEB - OSTI.GOV. Available at: [Link]
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Nevirapine Batch Transfer Document. Medicines for All Institute. Available at: [Link]
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Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]
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High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. PMC - NIH. Available at: [Link]
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Stable isotopic characterization of active pharmaceutical ingredients. Natures Fingerprint. Available at: [Link]
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Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Chromatography Online. Available at: [Link]
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Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. Available at: [Link]
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USP <821> Half-Life Verification Testing of Medical Isotopes. Gateway Analytical. Available at: [Link]
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High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS). ResearchGate. Available at: [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
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Nevirapine. PubChem - NIH. Available at: [Link]
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NMR spectra of nevirapine. ResearchGate. Available at: [Link]
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The structure of Nevirapine. ResearchGate. Available at: [Link]
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Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
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(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Core Differences and Applications of Nevirapine and Nevirapine-d3
Introduction: The Therapeutic Role and Analytical Challenges of Nevirapine
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and ultimately halts viral replication.[1] The clinical efficacy of Nevirapine is well-documented; however, its therapeutic use is accompanied by significant inter-individual pharmacokinetic variability and the risk of severe adverse effects, such as hepatotoxicity and skin rash.[3][4] These adverse reactions are often linked to its complex metabolic profile.
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites (e.g., 2-hydroxy, 3-hydroxy, 8-hydroxy, and 12-hydroxynevirapine).[5] These metabolites are subsequently glucuronidated and excreted.[5] The formation of certain reactive metabolites, particularly from the 12-hydroxynevirapine pathway, has been implicated in the drug's toxicity.[3][4] This complex metabolic landscape necessitates precise and accurate quantification of Nevirapine in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such monitoring is crucial for optimizing dosage, minimizing toxicity, and ensuring therapeutic efficacy. The development of robust bioanalytical methods is therefore paramount, and the choice of an appropriate internal standard is a critical determinant of method reliability.
Nevirapine-d3: The Deuterated Analog for Enhanced Analytical Precision
This compound is a stable isotope-labeled version of Nevirapine where three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[6] This seemingly minor structural modification imparts a crucial difference in mass while maintaining nearly identical physicochemical properties to the parent drug. This makes this compound an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7]
The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to a sample containing an unknown quantity of Nevirapine. During sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis, any loss or variation will affect both the analyte and the internal standard to the same degree. Because the two compounds are chemically identical, they co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[8]
Core Differences: A Comparative Analysis
The primary distinction between Nevirapine and this compound lies in the isotopic substitution, which leads to a difference in molecular weight and influences the rate of metabolic reactions involving the deuterated site.
Physicochemical Properties
| Property | Nevirapine | This compound | Rationale for Difference |
| Molecular Formula | C₁₅H₁₄N₄O | C₁₅H₁₁D₃N₄O | Replacement of 3 protium (¹H) atoms with 3 deuterium (²H) atoms. |
| Molecular Weight | ~266.30 g/mol [2] | ~269.32 g/mol [6] | Deuterium is approximately twice the mass of protium. |
| Chemical Structure | Identical core structure | Identical core structure, with deuterium at the 4-methyl position. | Isotopic substitution does not alter the fundamental chemical scaffold. |
| Solubility & pKa | Poorly soluble in water.[9] | Expected to be virtually identical to Nevirapine. | Isotopic substitution has a negligible effect on these bulk physicochemical properties. |
| Chromatographic Behavior | Elutes at a specific retention time under defined LC conditions. | Co-elutes with Nevirapine under typical reversed-phase LC conditions. | The substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase. |
Metabolic and Mechanistic Differences: The Kinetic Isotope Effect
The most significant consequence of deuterium substitution in this compound is the Kinetic Isotope Effect (KIE) .[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[10]
In the context of Nevirapine metabolism, the 4-methyl group is a site of oxidative metabolism. However, a more clinically significant site of metabolism linked to toxicity is the 12-methyl position (in the context of the broader chemical structure, though often referred to based on specific numbering systems in literature). Studies on 12-d3-Nevirapine have demonstrated a potent KIE. The formation of the 12-hydroxy-nevirapine metabolite, a precursor to potentially toxic species, was decreased by over 10-fold in human liver microsomes when the 12-methyl group was trideuterated.[4] This highlights a key difference:
-
Nevirapine: Undergoes metabolism at various sites, including the methyl groups, at a standard rate.
-
This compound (and other deuterated analogs): Exhibits a significantly slower rate of metabolism at the specific site of deuteration. This "metabolic switching" can lead to an altered metabolite profile, potentially increasing the formation of metabolites from other pathways.[4]
This KIE is the very reason deuterated analogs are sometimes explored as new chemical entities with potentially improved safety profiles, as seen with the FDA-approved drug deutetrabenazine.[4]
Application in Quantitative Bioanalysis: A Validated Workflow
The near-identical chemical behavior and distinct mass of this compound make it the gold standard for use as an internal standard in LC-MS/MS assays for the quantification of Nevirapine in biological matrices like plasma, serum, or hair.[1][12]
Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS
This protocol describes a typical workflow for the determination of Nevirapine concentration in human plasma, employing this compound as an internal standard.
1. Materials and Reagents:
-
Nevirapine certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control human plasma (K₂EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nevirapine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Nevirapine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., ranging from 10 to 10,000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound). Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Nevirapine Transition: m/z 267.1 → 226.1 (example)
-
This compound Transition: m/z 270.1 → 229.1 (example)
-
Note: Specific transitions should be optimized for the instrument used.
-
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Nevirapine/Nevirapine-d3) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²).
-
Quantify unknown samples using the regression equation.
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]
Visualizations
Chemical Structures
Caption: Chemical structures of Nevirapine and this compound.
Metabolic Pathway of Nevirapine
Caption: Simplified metabolic pathway of Nevirapine leading to major metabolites.
Bioanalytical Workflow Using this compound
Caption: Workflow for quantifying Nevirapine using this compound as an internal standard.
References
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). ResearchGate. Retrieved from [Link]
-
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). ResearchGate. Retrieved from [Link]
-
Nevirapine. (n.d.). PubChem. Retrieved from [Link]
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An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. (2003). PubMed. Retrieved from [Link]
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Nevirapine Products. (n.d.). Cleanchem. Retrieved from [Link]
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Analytical method development and validation of antiviral drugs for HIV. (2024). International Journal of Science and Research Archive. Retrieved from [Link]
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IMPROVEMENT IN PHYSICOCHEMICAL PROPERTIES OF NEVIRAPINE CO-CRYSTALS. (n.d.). Semantic Scholar. Retrieved from [Link]
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Chemical structures of lamivudine, zidovudine, nevirapine and abacavir... (n.d.). ResearchGate. Retrieved from [Link]
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Nevirapine mass spectrum, 1 ng/ml analytical standard. (n.d.). ResearchGate. Retrieved from [Link]
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Disposition and biotransformation of the antiretroviral drug nevirapine in humans. (1999). PubMed. Retrieved from [Link]
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The kinetic isotope effect in the search for deuterated drugs. (2010). PubMed. Retrieved from [Link]
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Improvement in physicochemical properties of nevirapine co-crystals. (2011). ResearchGate. Retrieved from [Link]
-
Chemical structures of nevirapine and related substances from syntheses. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation and Characterisation of Nevirapine Oral Nanosuspensions. (2014). National Center for Biotechnology Information. Retrieved from [Link]
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The chemical structures of nevirapine, 2-hydroxy nevirapine, 3-hydroxy nevirapine and carbamazepine (internal standar). (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Sourcing and Application of Nevirapine-d3 for Bioanalytical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nevirapine-d3, a critical reagent for the bioanalytical quantification of the antiretroviral drug Nevirapine. We will delve into reputable commercial suppliers, essential quality control procedures, and a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction: The Indispensable Role of Deuterated Standards in Bioanalysis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination therapies for the treatment of HIV-1 infection.[1][2][3] Accurate measurement of Nevirapine concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The "gold standard" for such quantitative analysis is LC-MS/MS, a technique renowned for its sensitivity and specificity.
The reliability of LC-MS/MS data hinges on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer's source. This co-analysis corrects for variability in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds, such as this compound, are the preferred choice for IS because they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical behavior ensures reliable quantification.
Part 1: Sourcing and Qualification of this compound
The integrity of any bioanalytical study begins with the quality of its reference standards. Sourcing high-purity, well-characterized this compound is a critical first step.
Commercial Suppliers
Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. The following table summarizes key commercial sources for this compound. It is imperative to obtain a Certificate of Analysis (CoA) for each batch to verify its identity, purity, and isotopic enrichment.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Toronto Research Chemicals (TRC) | This compound | 1051419-24-9 | C15H11D3N4O | Also supplies related metabolites like 3-Hydroxy this compound.[5][6] |
| Santa Cruz Biotechnology, Inc. (SCBT) | This compound | 1051419-24-9 | C15H11D3N4O | Offers a range of biochemicals for research.[7][8] |
| MedChemExpress (MCE) | This compound | 1051419-24-9 | C15H11D3N4O | Provides various deuterated forms of Nevirapine.[4][9][10] |
| Cayman Chemical | Nevirapine-d4 | 1051418-95-1 | C15H9D4N4O | Note: This is a d4 variant, also suitable as an internal standard.[11][12] |
| LGC Standards | This compound | 1051419-24-9 | C15H11D3N4O | A global leader in reference materials.[13] |
| Simson Pharma Limited | This compound | 1051419-24-9 | C15H11D3N4O | Provides a Certificate of Analysis with their products. |
| MedKoo Biosciences | This compound | 1051419-24-9 | C15H11D3N4O | For research use only.[14] |
| InvivoChem | This compound | 1051419-24-9 | C15H11D3N4O | Specifies purity of ≥98%.[15] |
| CymitQuimica | This compound | 1051419-24-9 | Not Specified | Distributes products from brands like Targetmol.[16] |
Initial Qualification Protocol: A Self-Validating System
Upon receipt of this compound, it is crucial to perform an in-house qualification to ensure its suitability for your specific assay. This process validates the information provided on the CoA and establishes a baseline for the material's performance.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to ensure stability.
-
-
Identity Confirmation via Mass Spectrometry:
-
Dilute the stock solution to an appropriate concentration for direct infusion into the mass spectrometer.
-
Acquire a full-scan mass spectrum in both positive and negative ion modes.
-
Causality: The goal is to confirm the molecular weight of this compound (approximately 269.32 g/mol ). The observed mass-to-charge ratio (m/z) should correspond to the expected protonated or deprotonated molecule. This step unequivocally confirms the identity of the compound.
-
-
Purity Assessment using HPLC-UV:
-
Develop a simple isocratic or gradient High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Inject a suitable concentration of the this compound stock solution.
-
Causality: The resulting chromatogram should ideally show a single, sharp peak. The peak area percentage of the main peak provides an estimation of the compound's purity. Any significant impurity peaks should be investigated. A previously validated HPLC method for Nevirapine can be adapted for this purpose.[17][18][19]
-
-
Isotopic Enrichment and Cross-Contamination Check:
-
Prepare a solution containing only this compound and another with only the unlabeled Nevirapine standard.
-
Analyze both solutions by LC-MS/MS using the specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
-
Causality: When injecting the this compound solution, there should be a minimal signal in the Nevirapine MRM channel, and vice versa. This confirms high isotopic enrichment and minimal cross-contamination, which is critical to prevent analytical bias.
-
Caption: Workflow for sourcing and initial qualification of this compound.
Part 2: Application of this compound in a Bioanalytical LC-MS/MS Method
This section provides a detailed protocol for the quantification of Nevirapine in human plasma, employing this compound as the internal standard. This method is designed to be robust and compliant with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21]
Experimental Protocol
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare separate stock solutions of Nevirapine (the analyte) and this compound (the IS).
-
Create a series of calibration standards by spiking known concentrations of Nevirapine into a blank biological matrix (e.g., human plasma).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 150 µL of a protein precipitation solution. This solution should contain the this compound internal standard at a fixed concentration. A common choice is acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nevirapine: Q1: 267.1 m/z -> Q3: 226.1 m/z
-
This compound: Q1: 270.1 m/z -> Q3: 229.1 m/z (Note: These transitions should be optimized on your specific instrument.)
-
-
Caption: Sample preparation workflow for Nevirapine analysis.
Part 3: Data Analysis and Interpretation
The foundation of accurate quantification lies in the relationship between the analyte and its stable isotope-labeled internal standard.
1. Calibration Curve Construction:
-
For each calibration standard, calculate the peak area ratio of Nevirapine to this compound.
-
Plot the peak area ratio (y-axis) against the known concentration of Nevirapine (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99.
2. Quantification of Unknown Samples:
-
Calculate the peak area ratio of Nevirapine to this compound for each unknown sample.
-
Using the equation of the line from the calibration curve, determine the concentration of Nevirapine in the unknown samples.
3. Self-Validating System in Data Generation:
The use of a stable isotope-labeled internal standard creates a self-validating system at the data analysis stage. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both the analyte and the internal standard equally. This results in a consistent peak area ratio, ensuring the accuracy and precision of the final concentration measurement.
Caption: Logical relationship in data analysis using an internal standard.
Conclusion
This compound is an essential tool for researchers conducting quantitative bioanalysis of Nevirapine. By carefully selecting a reputable commercial supplier, performing rigorous in-house qualification, and employing a validated LC-MS/MS method with this compound as an internal standard, scientists can generate highly accurate and reproducible data. This technical guide provides a robust framework to ensure the scientific integrity of pharmacokinetic and other studies involving this important antiretroviral agent.
References
-
Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. [Link]
-
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting . National Institutes of Health. [Link]
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An In-depth Technical Guide to the Isotopic Labeling and Stability of Nevirapine-d3
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and stability assessment of Nevirapine-d3, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The strategic incorporation of deuterium at the 12-methyl position is a critical aspect of its use as an internal standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies. This document delves into the scientific rationale for its design, detailed methodologies for its synthesis and purification, and robust protocols for evaluating its isotopic and metabolic stability. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices ensuring the reliability of stable isotope-labeled internal standards in regulated bioanalysis.
Introduction: The Critical Role of Isotopic Labeling in Nevirapine Bioanalysis
Nevirapine is a cornerstone of antiretroviral therapy, and understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and minimizing adverse effects.[1] Like many xenobiotics, Nevirapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.[1][2] This metabolic activity leads to the formation of several hydroxylated metabolites, with the 12-hydroxynevirapine being a significant product.[3] This metabolite is of particular interest as it can be further converted to a reactive quinone methide intermediate, which has been implicated in the hepatotoxicity associated with Nevirapine.[4][5]
For accurate quantification of Nevirapine in biological matrices, a reliable internal standard is essential. The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics in mass spectrometry, thus compensating for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose.[8] this compound, with three deuterium atoms replacing the hydrogens on the 12-methyl group, is designed to serve this role. The rationale for this specific labeling pattern is twofold: to provide a distinct mass shift for mass spectrometric detection and to leverage the kinetic isotope effect (KIE).[8][9] The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.[10][] This guide will explore the synthesis of this compound and critically evaluate its stability to ensure it serves as a reliable and non-interfering internal standard.
Synthesis and Characterization of this compound
The synthesis of this compound requires a multi-step approach, beginning with the incorporation of the deuterated methyl group, followed by the construction of the dipyridodiazepine core.
Synthetic Pathway
A plausible synthetic route involves the use of a deuterated methylating agent to introduce the CD3 group onto a precursor molecule. The core structure of Nevirapine is typically assembled from two key pyridine-based building blocks.[5][12]
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An In-depth Technical Guide to Nevirapine-d3: Properties, Applications, and Quantitative Analysis
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to antiretroviral therapy for the management of HIV-1 infection.[1] Accurate quantification of nevirapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring optimal patient outcomes. The introduction of stable isotope-labeled internal standards has revolutionized bioanalytical mass spectrometry by providing a robust method for correcting analytical variability. Nevirapine-d3, the deuterated analog of nevirapine, serves as an ideal internal standard for such applications. Its near-identical chemical and physical properties to the parent drug, with a distinct mass difference, allow for precise and accurate quantification.[2] This guide provides a comprehensive overview of this compound, its physicochemical properties, and a detailed protocol for its application in a research setting.
Physicochemical Properties of this compound
The fundamental characteristics of this compound are summarized below. These properties are essential for its use in analytical method development.
| Property | Value | Source(s) |
| CAS Number | 1051419-24-9 | [1][3][4][5] |
| Molecular Formula | C₁₅H₁₁D₃N₄O | [3][4][5] |
| Molecular Weight | 269.32 g/mol | [3][5][6] |
| Exact Mass | 269.1356 Da | [3][4] |
| Appearance | Solid powder | [4] |
| Purity | >95% (HPLC) | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | -20°C for long-term storage | [3][4] |
Application in Bioanalytical Quantification: An Experimental Protocol
The primary application of this compound is as an internal standard for the quantification of nevirapine in biological samples, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Analysis
The core principle behind using this compound is stable isotope dilution. A known concentration of the deuterated standard is spiked into the unknown sample. Because this compound is chemically identical to nevirapine, it experiences the same extraction losses, matrix effects, and ionization suppression or enhancement during the analytical process. The mass spectrometer can differentiate between the analyte (nevirapine) and the internal standard (this compound) due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as the ratio remains constant regardless of variations in sample preparation and instrument response.
Workflow for Quantification of Nevirapine in Human Plasma
The following diagram illustrates a typical workflow for the quantification of nevirapine in a plasma sample using this compound as an internal standard.
Caption: Workflow for Nevirapine quantification using a deuterated internal standard.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Nevirapine and this compound in DMSO.
-
From these, prepare working solutions by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Calibration Curve and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of nevirapine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate nevirapine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nevirapine: Q1/Q3 (e.g., m/z 267.1 -> 226.1)
-
This compound: Q1/Q3 (e.g., m/z 270.1 -> 229.1)
-
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both nevirapine and this compound.
-
Calculate the peak area ratio of nevirapine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The consistent signal from the known concentration of this compound across all samples, including calibrators and QCs, confirms the stability and reproducibility of the analytical process. Any significant deviation in the internal standard's signal in a particular sample would indicate a problem with that specific sample's preparation or analysis, allowing for its invalidation. This internal check is a hallmark of robust bioanalytical methods and is made possible by the use of a high-quality, stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool for researchers and clinicians requiring accurate and precise measurement of nevirapine. Its physicochemical properties are nearly identical to the parent drug, ensuring it faithfully tracks the analyte during sample processing and analysis, thereby correcting for analytical variability. The use of this compound in a stable isotope dilution LC-MS/MS assay, as outlined in this guide, represents the gold standard for quantitative bioanalysis, providing the trustworthiness and reliability essential for drug development and therapeutic monitoring.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nevirapine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nevirapine in human plasma. The methodology employs Nevirapine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is fit-for-purpose for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials, and is validated in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].
Introduction: The Rationale for Nevirapine Quantification
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection[5]. As a first-generation NNRTI, it plays a crucial role in preventing mother-to-child transmission and in treatment regimens in resource-limited settings[6]. Therapeutic drug monitoring of Nevirapine is critical due to significant inter-individual pharmacokinetic variability and its narrow therapeutic window. Sub-therapeutic concentrations can lead to the rapid development of drug resistance, while supra-therapeutic levels are associated with an increased risk of toxicity, including severe hepatotoxicity and skin rash[7].
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. A SIL-IS co-elutes chromatographically with the analyte and exhibits identical ionization and fragmentation behavior in the mass spectrometer. This chemical and physical similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision in quantification[8]. This application note provides a comprehensive, step-by-step protocol for researchers and drug development professionals to implement this robust analytical method.
Experimental Workflow & Causality
The analytical workflow is designed for efficiency, robustness, and high-throughput analysis. Each step has been optimized to ensure maximal recovery, minimal matrix interference, and precise quantification.
Caption: Overall workflow for Nevirapine quantification in plasma.
Materials and Methods
Reagents and Chemicals
-
Nevirapine reference standard (≥99% purity)
-
This compound internal standard (≥98% purity, ≥99% isotopic purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant), sourced from an accredited biobank.
Equipment
-
Liquid chromatograph (e.g., Waters Acquity UPLC, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 3200, Thermo Scientific TSQ series)[8]
-
Solid-phase extraction manifold (e.g., Phenomenex, Waters)
-
Nitrogen evaporator
-
Analytical balance, vortex mixer, centrifuge
Stock and Working Solutions
-
Nevirapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nevirapine in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Nevirapine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. The concentration of the IS is kept constant across all samples to ensure consistent response and reliable normalization.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is chosen over protein precipitation or liquid-liquid extraction to achieve a cleaner extract, thereby minimizing matrix effects and enhancing method robustness.[9][10][11]
Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex gently to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of each plasma sample, add 20 µL of the 50 ng/mL IS working solution (this compound). Vortex for 10 seconds. This early addition of the IS is crucial as it accounts for any analyte loss during the subsequent extraction steps.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X) by passing 1 mL of methanol followed by 1 mL of water. This step activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences like salts and proteins while retaining the analyte and IS.
-
Elution: Elute Nevirapine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 v/v acetonitrile:buffer). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of Nevirapine and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 reverse-phase, e.g., Hypurity C18 (100 x 4.6 mm, 5 µm)[12] | Offers excellent retention and peak shape for Nevirapine. |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile[12] | Common organic solvent providing good elution strength. |
| Gradient/Isocratic | Isocratic: 75% B[12] | A simple isocratic method provides rapid and reproducible results. |
| Flow Rate | 0.8 - 1.0 mL/min[12][13] | Balances analysis time with chromatographic efficiency. |
| Injection Volume | 5 µL[12] | Minimizes band broadening while ensuring sufficient sensitivity. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Run Time | ~2.5 minutes[12] | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nevirapine contains basic nitrogen atoms that are readily protonated.[8][14] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Nebulizer Gas | Nitrogen | Standard gas for nebulization and desolvation. |
| Collision Gas | Argon | Standard gas for collision-induced dissociation (CID). |
| Ion Spray Voltage | ~5500 V[12] | Optimized for efficient ion formation. |
| Source Temp. | ~600°C[12] | Facilitates efficient desolvation of the mobile phase. |
The MRM transitions are the most critical parameters for ensuring the selectivity of the assay. The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) |
| Nevirapine | 267.1[13][15][16] | 226.1[13][15][16] | 200 | Optimized (~44 V)[12] |
| This compound | 270.1 | 229.1 | 200 | Optimized (~44 V) |
Note: While Nevirapine-d5 has also been successfully used, this protocol specifies this compound.[12][17] The principles remain the same.
Method Validation
The method must be validated to demonstrate its reliability for the intended application, adhering to guidelines from regulatory agencies like the FDA and EMA.[2][3][18] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of Nevirapine or the IS.[19]
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (Nevirapine/Nevirapine-d3) against the nominal concentration. The curve should be linear over the expected concentration range (e.g., 10 - 5000 ng/mL) with a correlation coefficient (r²) > 0.99.[13][16]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicate (n=5) on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[8][19]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[13][20]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. A consistent and reproducible recovery is more important than achieving 100% recovery.[16][21]
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement. This is assessed by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution. The use of a SIL-IS is the most effective way to correct for matrix effects.
-
Stability: The stability of Nevirapine in plasma is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -70°C.[21]
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of Nevirapine in human plasma. The use of a stable isotope-labeled internal standard (this compound) coupled with an efficient solid-phase extraction protocol ensures high accuracy and precision, making it suitable for demanding applications in clinical and research settings. The method's adherence to international validation guidelines ensures the integrity and reliability of the generated data.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Bhatia, R. (2014, June 18). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Gopinathan, N. (2014, March 13). Bioanalytical method validation emea. SlideShare. Retrieved from [Link]
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Huang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. Retrieved from [Link]
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- Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Health Sciences, 6(S2), 10655–10669.
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ResearchGate. (n.d.). Typical MRM chromatograms of nevirapine (left panel) and IS (right panel) in (A) human blank plasma, (B) human plasma spiked with IS, and (C) an LLOQ sample along with IS (C). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. Retrieved from [Link]
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Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
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MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
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ResearchGate. (n.d.). A separation chromatogram of NVP and IS extracted from plasma sample of an HIV infected patient undergoing NVP based HAART for more than 6 months. Retrieved from [Link]
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Application Note & Protocol: Preparation of a High-Purity Nevirapine-d3 Internal Standard Stock Solution for Bioanalytical Applications
Abstract
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results.[1] The SIL-IS mitigates variability arising from sample preparation, instrument response, and matrix effects.[1] This document provides a comprehensive, field-proven protocol for the preparation of a Nevirapine-d3 internal standard stock solution. The causality behind critical steps, from solvent selection to storage conditions, is explained to ensure the integrity and reliability of the resulting standard, in alignment with regulatory expectations for bioanalytical method validation.[2][3]
Introduction: The Rationale for a Deuterated Internal Standard
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[4] For pharmacokinetic and toxicokinetic studies, accurate quantification of Nevirapine in complex biological matrices like plasma is essential. An ideal internal standard (IS) co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer. This compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, is an excellent choice. This substitution results in a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical, ensuring it tracks the analyte through extraction and analysis.[5] The preparation of a high-purity, accurately concentrated stock solution is the foundational step for the entire quantitative assay.
Pre-Protocol Considerations: Ensuring Accuracy and Safety
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for its effective handling and dissolution.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₁D₃N₄O | [6] |
| Molecular Weight | 269.32 g/mol | [6][7] |
| Appearance | White to Pale Beige Solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [6] |
| Storage | -20°C Freezer | [6] |
Note: While the non-deuterated form, Nevirapine, is soluble in DMSO and DMF, its aqueous solubility is low.[4][8] This informs the choice of solvent for the stock solution.
Laboratory Environment and Equipment
The accuracy of the stock solution is directly dependent on the precision of the laboratory equipment and the stability of the environment.
-
Analytical Balance: Must be calibrated and placed on a stable, vibration-free surface, away from drafts or direct sunlight.[9][10][11] The weighing chamber doors should remain closed during measurement.[9]
-
Volumetric Glassware: Use only Class A volumetric flasks and pipettes. Ensure they are scrupulously clean and dry before use. For high-precision applications, the calibration of volumetric flasks can be verified gravimetrically.[12]
-
Temperature: All solutions and glassware should be equilibrated to a consistent room temperature (e.g., 20-25°C) before use to avoid volumetric errors due to thermal expansion or contraction.[10][13]
Safety Precautions
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant nitrile gloves when handling this compound and organic solvents.[14][15][16]
-
Ventilation: All weighing of the powdered compound and solvent handling should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[14][15][17]
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound and all solvents prior to beginning work.[18] The MSDS provides critical information on hazards, handling, and emergency procedures.[18]
-
Waste Disposal: Dispose of all chemical waste, including rinsate from glassware, in appropriately labeled hazardous waste containers according to institutional guidelines.[14][15]
Experimental Protocol: Preparation of a 1.0 mg/mL this compound Stock Solution
This protocol details the steps to prepare a primary stock solution of this compound at a concentration of 1.0 mg/mL. This concentration is a common starting point for subsequent dilutions to create working solutions for spiking into calibration standards and quality controls.
Required Materials and Reagents
-
This compound powder (purity ≥98%)
-
HPLC-grade or LC-MS grade Methanol
-
Class A volumetric flask (e.g., 10.00 mL)
-
Class A volumetric pipettes
-
Analytical balance (readable to at least 0.01 mg)
-
Antistatic weigh boat or weighing paper
-
Amber glass vial with a PTFE-lined cap for storage
-
Sonicator bath
-
Vortex mixer
Step-by-Step Procedure
Step 1: Equilibration
-
Allow the sealed container of this compound and the solvent to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder and solvent.[14]
Step 2: Weighing the this compound
-
Place a clean, antistatic weigh boat on the analytical balance and tare it.
-
Carefully weigh approximately 10.0 mg of this compound powder. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Causality: Weighing directly into the volumetric flask is a valid technique to minimize transfer loss.[9] However, for ease of dissolution, transferring from a weigh boat is often more practical. The key is a quantitative transfer. Never handle the substance or weighing vessel with bare hands, as oils and moisture can affect the measurement.[10][13]
-
Step 3: Quantitative Transfer and Initial Dissolution
-
Carefully transfer the weighed powder into a 10.00 mL Class A volumetric flask.
-
Rinse the weigh boat multiple times with small volumes of methanol, transferring the rinsate into the volumetric flask to ensure all the powder is transferred.
-
Add approximately 7-8 mL of methanol to the flask.
-
Cap the flask and gently swirl to dissolve the powder. If necessary, place the flask in a sonicator bath for 5-10 minutes to facilitate complete dissolution.
-
Causality: Sonication provides energy to break up particle agglomerates and enhance solvation, which is particularly useful for sparingly soluble compounds like this compound in methanol.[6]
-
Step 4: Final Dilution and Homogenization
-
Once the solid is completely dissolved and the solution is at room temperature, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[12]
-
Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Causality: Inverting the flask is a critical step for homogenization. Simply swirling is insufficient to ensure a uniform concentration throughout the flask.
-
Step 5: Calculation of the True Concentration
-
Calculate the precise concentration of the stock solution based on the actual weight of the this compound.
-
Formula: Concentration (mg/mL) = [Weight of this compound (mg)] / [Volume of Flask (mL)]
-
Example: If 10.04 mg was weighed: Concentration = 10.04 mg / 10.00 mL = 1.004 mg/mL
-
Step 6: Transfer and Storage
-
Transfer the final solution to a clearly labeled amber glass vial with a PTFE-lined cap.
-
Causality: Amber glass protects the solution from potential photodegradation. A PTFE-lined cap prevents solvent evaporation and contamination.
-
-
The label should include:
-
Name of Compound: this compound Stock
-
Concentration: (e.g., 1.004 mg/mL)
-
Solvent: Methanol
-
Preparation Date
-
Preparer's Initials
-
Expiry/Retest Date
-
-
Store the stock solution in a freezer at -20°C as recommended.[6] The stability of the analyte in solution under these conditions should be determined as part of the bioanalytical method validation.[3]
Workflow Visualization
The following diagram illustrates the key stages in the preparation of the this compound internal standard stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Quality Control and Best Practices
-
Purity Verification: The Certificate of Analysis (CoA) for the this compound reference standard should be reviewed for purity, identity, and storage conditions.[2] While a CoA is not strictly required for the IS, its quality must be ensured.[2]
-
Separate Stock Solutions: For regulated bioanalysis, it is a best practice to prepare the calibration standards and quality control samples from separate stock solution weighings to avoid systemic errors.[2]
-
Documentation: Every step of the preparation process, including weights, volumes, lot numbers, and calculations, must be meticulously documented in a laboratory notebook. This is crucial for data integrity and traceability, as required by Good Laboratory Practice (GLP).
-
Stability Assessment: The long-term stability of the stock solution at the intended storage temperature should be evaluated as part of the overall method validation process to define an appropriate expiry or retest date.[3]
Conclusion
The protocol described herein provides a robust and scientifically sound method for the preparation of a this compound internal standard stock solution. By integrating best practices in analytical chemistry with an understanding of the underlying principles, researchers can ensure the creation of a high-quality standard. This foundational step is critical for the subsequent development and validation of a reliable bioanalytical method, ultimately contributing to the integrity of pharmacokinetic and other drug development studies.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Application Note: Quantitative Analysis of Nevirapine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Antiretroviral Therapy
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2][3][4] Therapeutic Drug Monitoring (TDM) of Nevirapine is essential for optimizing patient outcomes, as plasma concentrations are linked to both therapeutic efficacy and potential toxicity. Achieving a therapeutic window is complicated by significant inter-patient variability in drug metabolism, primarily through cytochrome P450 pathways, which can be influenced by factors such as genetics, co-morbidities, and drug-drug interactions.[5][6]
To navigate this variability, a robust, accurate, and precise bioanalytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[7][8] A cornerstone of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). This application note provides a detailed protocol for the analysis of Nevirapine in human plasma, emphasizing the use of its deuterated stable isotope-labeled (SIL) analog, Nevirapine-d3, as the internal standard. We will explore the underlying principles that make this approach superior and provide a fully validated, step-by-step methodology for immediate implementation in a research or clinical setting.
The Principle of Stable Isotope Dilution: Mitigating Analytical Variability
The choice of an internal standard is arguably one of the most critical decisions in developing a quantitative LC-MS/MS method. While structurally similar analogs can be used, a SIL-IS like this compound offers unparalleled advantages. The fundamental principle is that a SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ²H).
This near-identical chemical nature ensures that this compound co-elutes with the endogenous Nevirapine and experiences the exact same behavior during every stage of the analytical process: extraction, chromatography, and ionization. Any sample-to-sample variation in extraction recovery or ionization efficiency (known as the "matrix effect") will affect both the analyte and the SIL-IS to the same degree.[8][9] The mass spectrometer distinguishes between the two based on their mass difference. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to highly accurate and precise quantification. This self-validating system is crucial for meeting the stringent requirements of regulatory bodies like the FDA.[10][11]
Caption: Workflow illustrating the principle of stable isotope dilution analysis.
Materials and Reagents
-
Standards: Nevirapine and this compound (IS) reference standards (≥98% purity).
-
Solvents: HPLC or LC-MS grade Methanol and Acetonitrile.
-
Reagents: Formic acid (LC-MS grade), Ammonium Acetate (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant recommended).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates.
-
Equipment: Analytical balance, vortex mixer, centrifuge capable of >10,000 x g, LC-MS/MS system (e.g., Sciex, Agilent, Waters, Thermo Fisher Scientific).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Nevirapine and this compound reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Nevirapine Working Solutions: Serially dilute the Nevirapine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
Preparation of Calibration Standards and Quality Controls
-
To create calibration standards, spike 95 µL of blank human plasma with 5 µL of the appropriate Nevirapine working solution to achieve final concentrations spanning the desired analytical range (e.g., 25 to 10,000 ng/mL).[7]
-
Prepare Quality Control (QC) samples in the same manner at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the curve)
-
High QC (approx. 80% of the highest standard)
-
Protocol 1: Protein Precipitation (PPT) Sample Preparation
Protein precipitation is a rapid and effective method for sample cleanup suitable for high-throughput analysis.[3][4][12][13]
-
Pipette 50 µL of each sample (calibrator, QC, or unknown plasma) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL this compound) to every tube except for "double blank" samples (blank plasma with no IS).
-
Vortex briefly (5-10 seconds).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This 3:1 ratio of organic solvent to plasma is effective for precipitating plasma proteins.[14]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Alternative Method
For assays requiring lower limits of quantification or for plasma samples with significant interference, SPE provides a cleaner extract than PPT.[15][16][17][18] A polymeric reversed-phase sorbent is often effective.[19]
-
Pipette 100 µL of each plasma sample into a clean tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL this compound).
-
Vortex briefly and add 200 µL of 4% phosphoric acid in water to dilute the sample.
-
Condition an SPE cartridge (e.g., Oasis HLB, Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
Load the entire diluted sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the Nevirapine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Instrument Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transition: Nevirapine | Q1: 267.1 m/z -> Q3: 226.1 m/z[7][20] |
| MRM Transition: this compound | Q1: 270.1 m/z -> Q3: 229.1 m/z* |
| Dwell Time | 150 ms |
*Note: The exact mass and fragmentation of this compound may vary slightly based on the position of the deuterium labels. The transition must be empirically determined by infusing the standard.
Method Validation and Data Analysis
The described method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][11] This ensures the reliability of the data for its intended purpose. Key parameters to assess include:
-
Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of Nevirapine or this compound.[21]
-
Linearity and Range: The calibration curve should be constructed by plotting the peak area ratio (Nevirapine/Nevirapine-d3) against the nominal concentration. A linear regression with a 1/x² weighting is typically appropriate. The correlation coefficient (r²) should be >0.99.[1][21]
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ) for all QC levels.[7]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution. The use of this compound should minimize any variability.[20][22]
-
Recovery and Stability: Assess the extraction recovery and the stability of Nevirapine in plasma under various conditions (bench-top, freeze-thaw, long-term storage).[5][23][24]
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Nevirapine in human plasma. The strategic use of a stable isotope-labeled internal standard, this compound, is central to the method's success. It inherently corrects for variations in sample preparation and matrix-induced ionization effects, ensuring the highest level of accuracy and precision. The provided protocols for sample preparation and instrument parameters offer a validated starting point for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Nevirapine.
References
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]
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Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: FDA URL: [Link]
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting Source: National Institutes of Health (NIH) URL: [Link]
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Title: An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma Source: PubMed URL: [Link]
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Title: Effects of Concentration and Temperature on the Stability of Nevirapine in Whole Blood and Serum Source: Clinical Chemistry | Oxford Academic URL: [Link]
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Title: Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories Source: ResearchGate URL: [Link]
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Title: Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: Effects of Concentration and Temperature on the Stability of Nevirapine in Whole Blood and Serum Source: ResearchGate URL: [Link]
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Title: Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method Source: ResearchGate URL: [Link]
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Title: Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery Source: PubMed URL: [Link]
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Title: High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma Source: PubMed URL: [Link]
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Title: Determination of nevirapine in human Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Determination of nevirapine in human plasma by HPLC Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients Source: National Institutes of Health (NIH) URL: [Link]
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Title: Analysis of Nevirapine and Lamivudine in human plasma of HIV infected patients by high-performance liquid chromatographic-mass spectrometric (LC-MS-MS) Source: ResearchGate URL: [Link]
-
Title: Disposition and biotransformation of the antiretroviral drug nevirapine in humans Source: PubMed URL: [Link]
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Title: A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma Source: PubMed URL: [Link]
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Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid Source: PubMed URL: [Link]
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Title: How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Source: BioProcess International URL: [Link]
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Title: Review Article on Matrix Effect in Bioanalytical Method Development Source: International Journal of MediPharm Research URL: [Link]
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Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: MDPI URL: [Link]
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Application Note & Protocol: High-Recovery Solid-Phase Extraction of Nevirapine-d3 from Hair Samples
Introduction: The Significance of Hair Analysis for Nevirapine Monitoring
Therapeutic drug monitoring (TDM) is a cornerstone of effective HIV treatment, ensuring optimal drug exposure to maintain virologic suppression and minimize toxicity. While plasma concentrations provide a snapshot of recent dosage, they are subject to significant intra-individual pharmacokinetic variability.[1][2] Hair, as a biological matrix, offers a unique advantage by accumulating drugs over extended periods as it grows, thereby providing a long-term, cumulative record of drug exposure.[1][2] This makes hair analysis an invaluable tool for assessing long-term adherence to antiretroviral therapy (ART).[3]
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely used component of ART regimens.[1][4] Due to its lipophilic nature, nevirapine is extensively distributed into tissues, including hair, often at high concentrations.[1] This property makes it an excellent candidate for monitoring through hair analysis. The inclusion of a stable isotope-labeled internal standard, such as Nevirapine-d3, is critical for accurate quantification, as it co-extracts with the analyte of interest and compensates for any variability during sample preparation and analysis.[5]
This application note provides a detailed, robust protocol for the solid-phase extraction (SPE) of nevirapine and its deuterated internal standard, this compound, from human hair samples. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and high-recovery sample preparation method prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method: A Synergistic Approach to Extraction and Purification
The successful extraction of nevirapine from the complex hair matrix relies on a multi-step process that begins with the effective liberation of the drug from its bound state within the keratin and melanin structures. This is followed by a selective purification step using solid-phase extraction to isolate the analyte from endogenous interferences.
1. Drug Liberation from the Hair Matrix: The initial and most critical step is the release of nevirapine from the hair shaft. This protocol employs a methanolic extraction, a widely used and effective method for liberating drugs from hair.[1][6] The hair is first washed to remove external contaminants and then pulverized to increase the surface area for efficient solvent penetration.[6][7] Incubation in an optimized extraction solvent effectively breaks the non-covalent bonds between the drug and hair proteins.
2. Solid-Phase Extraction (SPE) for Selective Purification: Following the initial extraction, the supernatant, containing nevirapine, this compound, and other co-extracted matrix components, is subjected to SPE. This technique offers superior cleanup compared to liquid-liquid extraction by minimizing matrix effects and improving analytical sensitivity.[8]
This protocol utilizes a reversed-phase C18 sorbent. The non-polar C18 stationary phase retains nevirapine and its deuterated analog through hydrophobic interactions, while more polar, water-soluble interferences are washed away. A subsequent elution with an appropriate organic solvent disrupts these hydrophobic interactions, releasing the purified analytes for analysis. The choice of a C18 cartridge is supported by its successful application in the SPE of nevirapine from other biological matrices like plasma.[5][9]
Materials and Reagents
| Item | Description/Supplier |
| Nevirapine | Reference Standard |
| This compound | Internal Standard |
| Methanol | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Water | Deionized, 18 MΩ·cm |
| Formic Acid | LC-MS Grade |
| Ammonium Hydroxide | ACS Grade |
| C18 SPE Cartridges | 100 mg, 3 mL (or equivalent) |
| Glass test tubes | 13 x 100 mm |
| Centrifuge | Capable of 3000 x g |
| Water bath/shaker | |
| Nitrogen evaporator | |
| Vortex mixer | |
| Micropipettes | |
| Analytical balance |
Detailed Experimental Protocol
Part 1: Hair Sample Preparation
-
Decontamination Wash: To remove external contaminants, wash approximately 20-30 mg of hair with 5 mL of methanol, vortex for 1 minute, and discard the solvent. Repeat this wash step. Follow with two washes using 5 mL of deionized water in the same manner. Dry the hair sample completely at room temperature or under a gentle stream of nitrogen. This step is crucial to ensure that the measured drug concentration reflects internal incorporation rather than external contamination.[6][7]
-
Pulverization: Finely cut the decontaminated hair into small segments (approx. 1-2 mm). For optimal extraction efficiency, mechanical pulverization using a ball mill is recommended to create a fine powder.[6][7] This significantly increases the surface area available for solvent extraction.
-
Extraction:
-
Accurately weigh 10 mg of the pulverized hair into a glass test tube.
-
Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 1.5 mL of methanol containing 0.1% formic acid. The acidic condition helps to keep the weakly basic nevirapine protonated, aiding in its solubility.
-
Vortex the sample for 30 seconds.
-
Incubate the sample in a shaking water bath at 45°C for 16-18 hours (overnight). This prolonged incubation ensures maximum extraction of the drug from the hair matrix.[1]
-
After incubation, centrifuge the sample at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean glass test tube for the SPE procedure.
-
Part 2: Solid-Phase Extraction (SPE) Workflow
The following SPE protocol is based on a reversed-phase mechanism using a C18 cartridge.
Caption: Solid-Phase Extraction Workflow for Nevirapine from Hair.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge. This step solvates the C18 functional groups, preparing them for interaction with the sample.[10] Do not allow the cartridge to dry out.
-
-
Cartridge Equilibration:
-
Immediately follow the conditioning step by passing 3 mL of deionized water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous/methanolic sample extract.[10]
-
-
Sample Loading:
-
Load the entire supernatant from the hair extraction (Part 1, step 3) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 drops per second). A slow loading rate is crucial for efficient retention of the analytes.[10]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water. This wash step is designed to remove polar, endogenous interferences that may have been co-extracted, while nevirapine and this compound remain bound to the C18 sorbent due to their higher hydrophobicity.[11]
-
-
Elution:
-
Elute the retained nevirapine and this compound from the cartridge with 2 mL of acetonitrile into a clean collection tube. Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the C18 sorbent, leading to their elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection.
-
Validation and Performance Characteristics
This protocol is designed to achieve high recovery and reproducibility. Key validation parameters that should be assessed include:
| Parameter | Expected Performance | Rationale |
| Extraction Recovery | > 85% | High recovery ensures that the majority of the analyte is extracted from the matrix, leading to higher sensitivity.[5] |
| Matrix Effect | Within ±15% | Minimal matrix effect is crucial for accurate quantification, indicating that co-eluting interferences are not significantly suppressing or enhancing the analyte signal.[1] |
| Precision (Intra- & Inter-day) | < 15% RSD | Low relative standard deviation (RSD) demonstrates the reproducibility of the method over multiple runs and on different days.[5] |
| Accuracy | 85-115% | Accuracy reflects how close the measured concentration is to the true concentration, ensuring the reliability of the results.[5] |
| Limit of Quantification (LOQ) | Dependent on LC-MS/MS system | The LOQ should be sufficiently low to detect clinically relevant concentrations of nevirapine in hair.[1][7] |
Troubleshooting and Expert Insights
-
Low Recovery:
-
Cause: Incomplete extraction from hair.
-
Solution: Ensure the hair is finely pulverized. Consider extending the incubation time or optimizing the incubation temperature.
-
Cause: Breakthrough during sample loading or washing.
-
Solution: Decrease the flow rate during sample loading. Ensure the wash solvent is not too strong (i.e., has a low percentage of organic solvent).
-
Cause: Incomplete elution.
-
Solution: Try a stronger elution solvent (e.g., methanol or a mixture of acetonitrile and methanol). Ensure the elution volume is sufficient.
-
-
High Matrix Effects:
-
Cause: Insufficient removal of interferences.
-
Solution: Optimize the wash step. Try a slightly stronger wash solvent or an additional wash step with a different solvent. Ensure the hair was properly decontaminated before extraction.
-
Cause: Co-elution with phospholipids (less of an issue with hair than plasma, but still possible).
-
Solution: Consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.
-
-
Use of Deuterated Internal Standard: The importance of using a stable isotope-labeled internal standard like this compound cannot be overstated. It mimics the behavior of the analyte throughout the entire process—from extraction to ionization in the mass spectrometer—thus correcting for any potential sample loss or matrix-induced signal variations and ensuring the highest degree of accuracy and precision.[1]
Conclusion
This application note provides a comprehensive and scientifically grounded solid-phase extraction protocol for the analysis of nevirapine and its deuterated internal standard, this compound, from human hair. By combining an efficient methanolic extraction with a selective reversed-phase SPE cleanup, this method is designed to deliver high-recovery, clean extracts suitable for sensitive and reliable quantification by LC-MS/MS. The detailed step-by-step procedure, coupled with expert insights and troubleshooting guidance, equips researchers and scientists with a robust tool for advancing the therapeutic drug monitoring of nevirapine, ultimately contributing to improved patient care and adherence assessment in HIV treatment.
References
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Huang, Y., Yang, Q., Yoon, K., Lei, Y., Shi, R., Gee, W., Lin, E. T., Greenblatt, R. M., & Gandhi, M. (2012). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 402(5), 1863–1873. [Link]
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D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2007). Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 859(2), 249–254. [Link]
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Hollanders, R. M., van Ewijk-Beneken Kolmer, E. W., Burger, D. M., Wuis, E. W., Koopmans, P. P., & Hekster, Y. A. (2000). Determination of nevirapine, an HIV-1 non-nucleoside reverse transcriptase inhibitor, in human plasma by reversed-phase high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 744(1), 65–71. [Link]
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Pav, J. W., & Rowland, K. (1999). HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. Journal of pharmaceutical and biomedical analysis, 20(1-2), 91–98. [Link]
-
University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]
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Waters Corporation. (2018). A Complete Workflow for the Determination of Drugs that Conforms to the Society of Hair Testing (SoHT) Guidelines. [Link]
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López-García, E., M-R-L, C., & Psychogios, N. (2001). Simple and rapid determination of nevirapine in human serum by reversed-phase high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 751(2), 371–376. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
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Kronstrand, R., & Nyström, I. (2012). Hair Sample Preparation, Extraction, and Screening Procedures for Drugs of Abuse and Pharmaceuticals. In Hair Analysis in Clinical and Forensic Toxicology. Elsevier. [Link]
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Hollanders, R. M., van Ewijk-Beneken Kolmer, E. W., Burger, D. M., Wuis, E. W., Koopmans, P. P., & Hekster, Y. A. (2000). Determination of nevirapine, an HIV-1 non-nucleoside reverse transcriptase inhibitor, in human plasma by reversed-phase high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 744(1), 65–71. [Link]
-
D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2007). Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: Application for the assessment of their transplacental passage at delivery. Journal of Chromatography B, 859(2), 249-254. [Link]
-
Musah, R. A., Domin, M. A., & Wong, J. (2012). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules (Basel, Switzerland), 27(19), 6649. [Link]
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Al-Asmari, A. I., & Al-Amri, A. M. (2012). Method Development for the Detection of Basic/Weak Basic Drugs in Hair by LCMSMS: Comparison between Methanolic and Alkaline Extraction on Real Samples. Pharmacology & Pharmacy, 3, 333-341. [Link]
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Huang, Y., Yang, Q., Yoon, K., Lei, Y., Shi, R., Gee, W., Lin, E. T., Greenblatt, R. M., & Gandhi, M. (2012). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 402(5), 1863–1873. [Link]
-
Phenomenex. (n.d.). Sample Preparation. [Link]
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Lee, S., Lee, S., & In, S. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Molecules, 24(14), 2548. [Link]
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United Nations Office on Drugs and Crime. (2014). Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. [Link]
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Pan, C., & You, C. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of environmental & analytical toxicology, 3(5), 10.4172/2161-0525.1000184. [Link]
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Rao, J. V. L. N. S., & Sankar, D. G. (2014). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry, 30(4), 1643-1652. [Link]
-
Waters Corporation. (n.d.). What is a generic protocol for use of Sep-Pak C18 cartridges?. [Link]
-
Ulrich, S. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of chromatography. B, Biomedical sciences and applications, 747(1-2), 107–118. [Link]
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Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. [Link]
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Kintz, P., Cirimele, V., & Ludes, B. (1997). Simultaneous solid-phase extraction on C18 cartridges of opiates and cocainics for an improved quantitation in human hair by GC-MS: one year of forensic applications. Forensic science international, 86(1-2), 49–59. [Link]
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Application Note & Protocol: High-Throughput Quantification of Nevirapine in Human Plasma using Nevirapine-d3 Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring in HIV-1 Infected Patients
Abstract
This document provides a comprehensive guide for the quantitative analysis of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma for the purpose of therapeutic drug monitoring (TDM). We present a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs Nevirapine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. This protocol is designed for researchers, clinical scientists, and drug development professionals engaged in the management of HIV-1 infected patients, offering detailed methodologies from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory guidelines.
Introduction: The Clinical Imperative for Nevirapine TDM
Nevirapine is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection.[1][2] However, its clinical efficacy is characterized by significant inter-individual pharmacokinetic variability, influenced by factors such as genetics, hepatic function, and drug-drug interactions.[1][3][4] This variability can lead to plasma concentrations that are either sub-therapeutic, increasing the risk of virologic failure and drug resistance, or supra-therapeutic, heightening the risk of adverse effects like hepatotoxicity and rash.[3][5]
Studies have established a therapeutic window for Nevirapine, with plasma trough concentrations (Crough) below 3,000-4,000 ng/mL being significantly associated with a higher probability of virologic failure.[3] Therefore, Therapeutic Drug Monitoring (TDM) is a critical tool to optimize Nevirapine dosage, maintain viral suppression, and minimize toxicity.[4][6][7] This application note details a validated method to precisely quantify Nevirapine, enabling clinicians and researchers to make informed therapeutic decisions.
The Principle of Stable Isotope Dilution and the Role of this compound
The gold standard for quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10] A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[11]
Why this compound is the Optimal Internal Standard:
-
Physicochemical Equivalence: this compound is chemically identical to Nevirapine, ensuring it behaves virtually identically during all stages of sample preparation (e.g., extraction recovery) and chromatographic separation.[10][11]
-
Co-elution: It co-elutes with the unlabeled Nevirapine, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[9][12] This is a critical feature that allows it to accurately correct for variations in signal intensity.
-
Mass Differentiation: Despite its identical chemical behavior, this compound is distinguished from the native drug by its higher mass. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous and independent quantification of both the analyte and the internal standard.
-
Improved Accuracy and Precision: By normalizing the signal of Nevirapine to that of this compound, the method corrects for potential variability during sample handling and analysis, leading to superior accuracy and precision compared to methods using structural analogue internal standards.[8][11]
The use of this compound transforms the analytical method into a self-validating system, as the consistent ratio of analyte to internal standard across the calibration range compensates for inevitable experimental variations.[8][9]
Experimental Protocol
This protocol is established based on common practices in bioanalytical laboratories and is compliant with FDA guidelines for bioanalytical method validation.[13][14][15][16][17]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier Example |
| Nevirapine Reference Standard | >98% | Sigma-Aldrich, USP |
| This compound (Internal Standard) | >98%, isotopic purity >99% | Toronto Research Chemicals, Alsachim |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Water | Deionized, >18 MΩ·cm | Milli-Q® System |
| Human Plasma (K2EDTA) | Pooled, drug-free | BioIVT, Seralab |
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nevirapine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Nevirapine primary stock with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for calibration standards (CS) and quality controls (QC).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards and Quality Controls: Spike appropriate volumes of the Nevirapine working standard solutions into blank human plasma to prepare a calibration curve (e.g., 25 - 10,000 ng/mL) and at least three levels of QC samples (Low, Medium, High).[18]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, simple, and effective method for extracting Nevirapine from plasma, providing high recovery.[18][19]
Protocol: Plasma Protein Precipitation
-
Aliquot: Pipette 100 µL of patient plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 100 ng/mL this compound working solution to all tubes (except blank matrix).
-
Precipitate: Add 300 µL of cold Acetonitrile.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation available.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| HPLC System | Shimadzu Nexera, Waters ACQUITY UPLC | High-pressure systems for fast and efficient separation. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18 provides excellent retention for moderately nonpolar compounds like Nevirapine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| MS System | Sciex 6500+, Waters Xevo TQ-S | High-sensitivity triple quadrupole mass spectrometers. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nevirapine contains basic nitrogen atoms readily protonated in positive mode. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for quantification and confirmation. |
| Ion Source Temp. | 550 °C | Optimal for desolvation of the mobile phase. |
| IonSpray Voltage | +5500 V | Promotes efficient ionization. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nevirapine | 267.1 | 226.1 (Quantifier) | 35 |
| 267.1 | 198.1 (Qualifier) | 40 | |
| This compound | 270.1 | 229.1 (Quantifier) | 35 |
Note: m/z values and collision energies should be optimized empirically.
Data Analysis and Method Validation
The concentration of Nevirapine in patient samples is determined by calculating the peak area ratio of the Nevirapine quantifier transition to the this compound quantifier transition. This ratio is then plotted against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting factor is typically used to generate the calibration curve.
The method must be fully validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability for clinical use.[13][16][17] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Nevirapine and this compound in blank plasma from multiple sources.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
-
Calibration Curve: Demonstrate linearity over the defined analytical range (e.g., r² > 0.99).
-
Recovery and Matrix Effect: Assessed to ensure consistency across different plasma lots. The SIL-IS is critical for compensating for any observed matrix effects.[8][9]
-
Stability: Analyte stability in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualized Workflows
Logical Framework for Nevirapine TDM
Caption: Step-by-step workflow from sample receipt to final concentration reporting.
Conclusion
The LC-MS/MS method detailed herein, utilizing this compound as an internal standard, provides a highly reliable and robust tool for the therapeutic drug monitoring of Nevirapine in HIV-1 infected patients. The inherent accuracy and precision afforded by the stable isotope dilution technique are essential for clinical applications where dosing decisions directly impact patient outcomes. Adherence to this protocol and rigorous method validation will empower laboratories to deliver high-quality data, contributing to the optimization of ART and the personalized care of individuals living with HIV.
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An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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[Evidence-based therapeutic drug monitoring for nevirapine]. PubMed. [Link]
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Nevirapine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. Semantic Scholar. [Link]
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Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. Impact Factor. [Link]
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Therapeutic drug monitoring of nevirapine reduces pharmacokinetic variability but does not affect toxicity or virologic success in the ATHENA study. PubMed. [Link]
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Application Note: High-Precision Bioequivalence Analysis of Nevirapine Formulations Using Nevirapine-d3 as an Internal Standard
Introduction: The Imperative for Bioequivalence in Generic Drug Development
The entry of generic drugs into the pharmaceutical market is a critical component of accessible healthcare, offering cost-effective alternatives to innovator products. For a generic drug to be approved, it must be proven to be bioequivalent to the reference listed drug.[1] This means that the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different when administered at the same molar dose under similar experimental conditions.[1][2] Bioequivalence studies are therefore a cornerstone of the abbreviated new drug application (ANDA) process, providing the necessary evidence to bridge the clinical safety and efficacy data of the innovator drug.[1][3]
The quantitative determination of drug concentrations in biological matrices, typically plasma, is the foundation of a bioequivalence study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these bioanalytical assays due to its high sensitivity, selectivity, and speed.[4][5] A crucial element for ensuring the accuracy and precision of LC-MS/MS data is the use of a stable isotope-labeled internal standard (SIL-IS).[6] This application note provides a comprehensive guide and a detailed protocol for the use of Nevirapine-d3 as an internal standard in the bioequivalence assessment of Nevirapine formulations.
The Role and Rationale of this compound as an Internal Standard
An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer. A SIL-IS, such as this compound, is considered the most suitable choice because it is chemically identical to the analyte, Nevirapine, differing only in the presence of deuterium atoms.[6] This structural similarity ensures that it behaves almost identically to Nevirapine throughout the entire analytical process, from sample extraction to detection. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification by correcting for any potential variability.
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7][8] Its pharmacokinetic profile is well-characterized, with peak plasma concentrations reached approximately 4 hours after oral administration and an elimination half-life of about 45 hours.[9] The development of a robust bioanalytical method is essential for accurately capturing its absorption, distribution, metabolism, and excretion (ADME) profile in a bioequivalence study.
Bioequivalence Study Design and Regulatory Considerations
The design of a bioequivalence study for Nevirapine should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][10][11]
Key considerations for a Nevirapine bioequivalence study include:
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically recommended for Nevirapine.[9][12]
-
Study Population: Healthy adult volunteers are generally the preferred subjects for bioequivalence studies.[9]
-
Dosing: A single oral dose of the test and reference formulations is administered to subjects. A dose of 200 mg is often recommended.[9]
-
Washout Period: A sufficient washout period between the two treatment periods is crucial to prevent any carry-over effects. Given Nevirapine's half-life of approximately 45 hours, a washout period of at least 14 days is considered adequate.[8][9]
-
Blood Sampling: A well-defined blood sampling schedule is necessary to accurately characterize the pharmacokinetic profile, including the peak concentration (Cmax) and the area under the concentration-time curve (AUC).[9]
-
Data Integrity: Maintaining the accuracy, completeness, and reliability of data throughout the study is paramount for regulatory acceptance.[13][14]
Bioanalytical Method Validation: A Prerequisite for Reliable Data
Before analyzing subject samples from a bioequivalence study, the bioanalytical method must be rigorously validated to ensure its reliability. The validation process should demonstrate the method's specificity, sensitivity, linearity, accuracy, precision, and stability.
Here is a summary of the key validation parameters and their typical acceptance criteria:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of Nevirapine and this compound. |
| Linearity | The relationship between the concentration of the analyte and the instrumental response. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of the nominal concentration; Precision ≤ 20% CV.[15] |
| Accuracy & Precision | The closeness of the measured values to the true value and the degree of scatter between a series of measurements. | For quality control (QC) samples at low, medium, and high concentrations, accuracy should be within ±15% of the nominal values, and precision should be ≤ 15% CV.[15] |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the response ratios should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Experimental Protocol: Quantification of Nevirapine in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Nevirapine in human plasma using this compound as the internal standard.
Materials and Reagents
-
Nevirapine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nevirapine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nevirapine stock solution in a mixture of methanol and water (1:1, v/v) to create calibration curve (CC) standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Nevirapine from plasma.[4][15]
-
To 100 µL of plasma sample (blank, CC, QC, or study sample), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Workflow Visualization
The following diagram illustrates the bioanalytical workflow for a Nevirapine bioequivalence study.
Caption: Bioanalytical workflow for Nevirapine bioequivalence studies.
Pharmacokinetic and Statistical Analysis
Following the quantification of Nevirapine in all subject samples, the pharmacokinetic parameters, primarily Cmax and AUC, are calculated for both the test and reference formulations. Statistical analysis is then performed on the log-transformed Cmax and AUC data.
The two one-sided tests procedure is used to determine if the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC falls within the pre-defined bioequivalence limits of 80.00% to 125.00%.[12] If the 90% CI for both parameters is within this range, the two formulations are considered bioequivalent.
Conclusion: Ensuring Therapeutic Equivalence
The use of this compound as an internal standard is integral to the development of a robust and reliable bioanalytical method for Nevirapine quantification. This, in turn, is fundamental for conducting successful bioequivalence studies. By following a well-designed study protocol and a validated analytical method, researchers and drug developers can confidently assess the therapeutic equivalence of generic Nevirapine formulations, ultimately contributing to the availability of safe, effective, and affordable medications for patients with HIV. The principles and protocols outlined in this application note provide a solid framework for achieving this goal in adherence to global regulatory standards.
References
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European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link][1]
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GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative Journal (GaBI Journal). Retrieved from [Link][3]
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European Medicines Agency. Investigation of bioequivalence - Scientific guideline. Retrieved from [Link][17]
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Langguth, P., & Wunderlich, M. (2010). The New EMA Bioequivalence Guideline: Key Considerations. Pharmaceutical Technology. Retrieved from [Link][18]
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gmp-compliance.org. (2025). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. Retrieved from [Link][19]
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Bollen, P., et al. (2019). Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma. Journal of Chromatography B, 1105, 76-84.[15]
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Chi, J., Jayewardene, A. L., Stone, J. A., & Aweeka, F. T. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-959.[4]
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Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Applied Pharmaceutics, 14(3), 132-141.[5][20]
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Haigney, S. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Pharmaceutical Technology. Retrieved from [Link][13]
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S, P., et al. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Journal of Bioanalysis & Biomedicine, 3(1), 022-028.[16]
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Semantic Scholar. (2011). Estimation of Nevirapine from Human Plasma by ESI-LC-MS/MS: a Pharmacokinetic Application. Retrieved from [Link][21]
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Nhachi, C. F. B., et al. (2018). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African Journal of Pharmacy and Pharmacology, 12(29), 459-466.[22]
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Nawaz, M. S. (2024). New FDA Draft Guidance: Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma. Retrieved from [Link][14]
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U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link][10]
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ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. Retrieved from [Link][11]
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GaBI Online. (2023). New FDA guidance on statistical approaches to establishing bioequivalence. Generics and Biosimilars Initiative Journal (GaBI Journal). Retrieved from [Link][23]
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Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.[24]
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World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Nevirapine. Retrieved from [Link][9]
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Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897.[25]
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Gonzalez, C., et al. (2005). Bioequivalence study of two nevirapine tablet formulations in human-immunodeficiency-virus-infected patients. Investigacion clinica, 46(4), 345-354.[2]
- Kumar, A. S., et al. (2015). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 7(12), 146-155.
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Shrivastav, P. S., et al. (2005). Pharmacokinetic profiling and bioequivalence assessment of two marketed brands of nevirapine tablets in healthy Indian volunteers. Arzneimittel-Forschung, 55(10), 575-580.[12]
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Parmentier, Y., et al. (2022). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Journal of medicinal chemistry, 65(1), 589–601.[26]
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Medicines for All Institute. Nevirapine Batch Transfer Document. Retrieved from [Link][27]
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National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. Retrieved from [Link][7]
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Cooper, D. B., & He, C. (2023). Nevirapine. In StatPearls. StatPearls Publishing.[8]
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Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Nevirapine Using a Deuterated Internal Standard
Introduction: The Critical Role of Sample Preparation in Nevirapine Bioanalysis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy for HIV-1 infection.[1][2] Accurate quantification of Nevirapine in biological matrices such as plasma, serum, and hair is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring optimal patient outcomes.[3] The inherent complexity of biological samples necessitates a robust sample preparation strategy to remove interfering endogenous components like proteins and phospholipids, which can otherwise compromise the sensitivity and accuracy of analytical methods.[4][5]
The use of a stable isotope-labeled internal standard, such as a deuterated analog of Nevirapine (e.g., Nevirapine-d5), is the gold standard in quantitative mass spectrometry.[6][7][8] This approach, known as isotope dilution mass spectrometry, ensures the highest degree of accuracy and precision. The deuterated standard co-elutes with the analyte and experiences identical variations during sample processing and instrumental analysis, effectively normalizing for matrix effects and recovery inconsistencies.[8]
This application note provides a comprehensive guide to the most effective sample preparation techniques for the analysis of Nevirapine using a deuterated internal standard. We will delve into the principles and provide detailed, field-proven protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), empowering researchers to select and implement the optimal method for their specific analytical needs.
Physicochemical Properties of Nevirapine: A Guiding Principle for Method Development
Understanding the physicochemical properties of Nevirapine is fundamental to designing an effective extraction strategy. Nevirapine is a weakly basic (pKa = 2.8) and highly lipophilic compound.[9][10] Its solubility is pH-dependent, with higher solubility in acidic conditions.[9] This lipophilicity and basic nature are key factors in selecting appropriate solvents and pH conditions for extraction from aqueous biological matrices.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C15H14N4O | Influences mass-to-charge ratio in MS analysis. |
| Molecular Weight | 266.3 g/mol | [11] |
| pKa | 2.8 | [9] |
| BCS Class | Class II | Low solubility, high permeability.[11][12] |
| Water Solubility | 0.1 g/L | [11] |
| Protein Binding | ~60% | [11] |
Choosing Your Weapon: A Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the desired level of cleanliness, sensitivity, sample throughput, and available resources.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid.[5] | Fast, simple, inexpensive, high recovery.[13] | Less clean extract, potential for matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery.[1] | More labor-intensive, requires solvent evaporation and reconstitution.[1] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent.[14] | Cleanest extract, high concentration factor, reduced matrix effects.[15][16] | More complex, higher cost per sample.[1] |
Protocol I: Protein Precipitation (PPT) - The Rapid and Efficient Approach
Protein precipitation is a straightforward and widely used method for Nevirapine analysis, particularly suitable for high-throughput applications.[17][18] The principle involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to the plasma sample.[17][19] This disrupts the hydration shell of the proteins, causing them to precipitate out of the solution.[19]
Causality in Experimental Choices:
-
Precipitating Agent: Acetonitrile is often preferred as it tends to produce larger protein particulates that are easier to pellet by centrifugation, leading to a cleaner supernatant compared to methanol.[19]
-
Internal Standard Addition: The deuterated internal standard is added before precipitation to ensure it undergoes the same processing as the analyte, compensating for any variability.[8]
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation of Nevirapine.
Detailed Protocol: Protein Precipitation with Acetonitrile
-
Sample Preparation:
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
-
Internal Standard Spiking:
-
Add 25 µL of the deuterated Nevirapine internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
-
Mixing:
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[4]
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
Protocol II: Liquid-Liquid Extraction (LLE) - The Balanced Approach
LLE offers a cleaner sample extract compared to PPT by partitioning Nevirapine from the aqueous plasma into an immiscible organic solvent.[1] The choice of extraction solvent is critical and is based on the analyte's polarity and solubility. For the lipophilic Nevirapine, solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether are effective.[1]
Causality in Experimental Choices:
-
pH Adjustment: Adjusting the plasma sample to a basic pH (e.g., pH 9-10) with a buffer or a weak base like ammonium hydroxide deprotonates the weakly basic Nevirapine, making it more soluble in the organic extraction solvent and enhancing extraction efficiency.
-
Solvent Selection: MTBE is a good choice due to its low miscibility with water, good extraction efficiency for lipophilic compounds, and relatively low boiling point for easy evaporation.[1]
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Nevirapine.
Detailed Protocol: Liquid-Liquid Extraction with MTBE
-
Sample Preparation:
-
Pipette 200 µL of plasma into screw-cap microcentrifuge tubes.
-
-
Internal Standard Spiking:
-
Add 50 µL of the deuterated Nevirapine internal standard working solution.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) to each tube.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer to an HPLC vial and inject into the LC-MS/MS system.
-
Protocol III: Solid-Phase Extraction (SPE) - The Gold Standard for Purity
SPE provides the cleanest extracts by utilizing the principles of liquid chromatography to isolate Nevirapine from the sample matrix.[15][20] For Nevirapine, a reversed-phase SPE sorbent (e.g., C18) is typically used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.[14]
Causality in Experimental Choices:
-
Sorbent Choice: A C18 (octadecyl) bonded silica sorbent is ideal for retaining the non-polar, lipophilic Nevirapine from the aqueous plasma matrix.
-
Wash Step: A wash step with a weak organic solvent (e.g., 5-10% methanol in water) is crucial to remove polar interferences that may have been retained on the sorbent, without prematurely eluting the Nevirapine.
-
Elution Solvent: A strong organic solvent like methanol or acetonitrile is used to disrupt the hydrophobic interactions between Nevirapine and the C18 sorbent, allowing for its elution.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Nevirapine.
Detailed Protocol: Solid-Phase Extraction with C18 Cartridges
-
Sample Pre-treatment:
-
In a clean tube, mix 250 µL of plasma with 250 µL of 4% phosphoric acid.
-
Add 50 µL of the deuterated Nevirapine internal standard working solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the Nevirapine and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Analysis:
-
Transfer to an HPLC vial for LC-MS/MS analysis.
-
Method Validation and Performance
Regardless of the chosen technique, it is imperative to validate the bioanalytical method according to regulatory guidelines. Key validation parameters include:
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >90%[17] | >85% | >88%[21] |
| Linearity (r²) | >0.995[13] | >0.99 | >0.998[20] |
| Precision (%CV) | <10%[17] | <10%[6] | <7%[6] |
| Accuracy (%Bias) | ±15% | ±15% | ±10% |
| Lower Limit of Quantification (LLOQ) | ~25 ng/mL[17] | ~50 ng/mL[1] | ~0.1-25 ng/mL[15][20] |
Note: These values are typical and may vary depending on the specific laboratory conditions and instrumentation.
Conclusion and Recommendations
The selection of a sample preparation technique for Nevirapine analysis is a critical decision that impacts the quality and reliability of the final data.
-
Protein Precipitation is recommended for rapid screening and high-throughput applications where the highest level of cleanliness is not the primary concern.
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and throughput, making it a versatile choice for many research applications.
-
Solid-Phase Extraction is the method of choice when the highest sensitivity and specificity are required, such as in clinical trials or when analyzing samples with very low concentrations of Nevirapine.
The inclusion of a deuterated internal standard is strongly recommended for all three techniques to ensure the highest level of accuracy and precision, mitigating the inherent variabilities of complex biological matrices. By carefully considering the principles and protocols outlined in this application note, researchers can confidently develop and implement robust and reliable methods for the bioanalysis of Nevirapine.
References
-
An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
-
Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography B. [Link]
-
HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. (1999). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. (2024). Impact Factor. [Link]
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Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Estimation of Nevirapine from Human Plasma by ESI-LC-MS/MS: a Pharmacokinetic Application. (2011). Semantic Scholar. [Link]
-
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). Neliti. [Link]
-
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). ResearchGate. [Link]
-
method development and validation for estimation of nevirapine from tablets by rp-hplc. (2011). International Journal of Pharmacy. [Link]
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LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). Molecules. [Link]
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Solid-State Characterization of Nevirapine. (2007). Indian Journal of Pharmaceutical Sciences. [Link]
-
nevirapine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Improvement in physicochemical properties of nevirapine co-crystals. (2015). ResearchGate. [Link]
-
Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma. (2018). Journal of Chromatography B. [Link]
-
Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2022). Chemical Research in Toxicology. [Link]
-
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019). African Journal of Laboratory Medicine. [Link]
-
Preparation and Characterisation of Nevirapine Oral Nanosuspensions. (2011). Indian Journal of Pharmaceutical Education and Research. [Link]
-
(PDF) Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. (2019). ResearchGate. [Link]
-
Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: Application for the assessment of their transplacental passage at delivery. (2003). ResearchGate. [Link]
-
Analytical method development and validation of antiviral drugs for HIV. (2024). International Journal of Science and Research Archive. [Link]
-
Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. (2021). The FASEB Journal. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). MDPI. [Link]
-
Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories. (2013). ResearchGate. [Link]
-
Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. (2006). Journal of Food and Drug Analysis. [Link]
-
Protein Precipitation 101: A Crucial Step in Sample Prep. (2023). Filtrous. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (2021). Agilent. [Link]
-
Typical chromatogram of nevirapine and internal standard. (2015). ResearchGate. [Link]
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Troubleshooting & Optimization
Troubleshooting ion suppression in Nevirapine analysis with Nevirapine-d3
A Senior Application Scientist's Guide to Troubleshooting Ion Suppression with Nevirapine-d3
Welcome to the technical support center for troubleshooting bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the LC-MS/MS analysis of Nevirapine, specifically when using its deuterated internal standard, this compound. As Senior Application Scientists, we understand that robust and reliable data is paramount. This document moves beyond simple checklists to explain the underlying causes of common issues and provide logical, field-tested solutions.
Frequently Asked Questions (FAQs): The Fundamentals of Ion Suppression
Before diving into specific troubleshooting scenarios, it's crucial to understand the core principles at play.
Q1: What exactly is ion suppression and why is it a problem in LC-MS/MS?
A: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process.[1][2] It is a reduction in the ionization efficiency—and therefore the signal intensity—of a target analyte caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][3] These interfering molecules compete with the analyte for charge or disrupt the formation of gas-phase ions in the MS source.[4] This is a significant problem because it can lead to poor sensitivity, inaccurate quantification, and reduced assay precision, ultimately compromising the validity of your results.[1] It's important to note that even highly selective MS/MS methods are susceptible because the suppression happens before mass analysis.[1]
Q2: My analysis is for Nevirapine. Is it particularly susceptible?
A: While not unique to Nevirapine, its analysis in biological matrices like plasma or hair is frequently performed using ESI, which is known to be more prone to ion suppression than other techniques like Atmospheric Pressure Chemical Ionization (APCI).[4][5] The primary sources of interference in plasma are salts and, most notably, phospholipids.[6] These endogenous materials can easily co-elute with Nevirapine if sample preparation and chromatography are not adequately optimized, leading to significant signal suppression.[3]
Q3: How does using this compound as an internal standard (IS) help?
A: A stable isotope-labeled (SIL) internal standard, like this compound, is the gold standard for quantitative LC-MS/MS.[7] In theory, it has nearly identical chemical and physical properties to the native Nevirapine. This means it should behave the same way during sample extraction, chromatography, and ionization.[7] The core idea is that any ion suppression affecting Nevirapine will affect this compound to the same degree. By measuring the ratio of the analyte to the internal standard, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.[2][7]
Q4: If I'm using this compound, can I assume my results are corrected for all matrix effects?
A: Not necessarily. While SIL internal standards are powerful tools, they are not a universal fix. A critical assumption is that the analyte and the IS experience the exact same matrix effects.[7] This assumption can fail if the two compounds are not perfectly co-eluting, a phenomenon that can occur with deuterated standards.[8][9] If they separate even slightly and elute into a region where the matrix interference is rapidly changing, they will experience differential ion suppression, which invalidates the correction and can lead to inaccurate results.[8]
Troubleshooting Guide: From Symptom to Solution
This section addresses specific problems you may encounter during your analysis. Each answer is structured to explain the cause, provide a step-by-step workflow to solve the issue, and includes diagrams and tables for clarity.
Problem 1: The signal for BOTH Nevirapine and this compound is low, erratic, or disappears in patient samples compared to standards in solvent.
This is a classic sign of severe and variable ion suppression impacting both your analyte and internal standard.
-
The Scientific Rationale (Why it's happening): This indicates that one or more components from your biological matrix are co-eluting with your compounds of interest and interfering with the ionization process in the MS source.[1] The most common culprits in plasma are phospholipids, which are notorious for causing ion suppression.[3][6] A simple protein precipitation (PPT) sample preparation is often insufficient to remove these lipids, leading to a "dirty" extract that contaminates the column and the MS source.[1]
-
Your Step-by-Step Troubleshooting Protocol:
Step 1: Visualize the Problem with a Post-Column Infusion Experiment. This is the definitive diagnostic test to identify where in your chromatogram ion suppression is occurring.
-
Setup: Infuse a standard solution of Nevirapine and this compound at a constant rate into the MS source, bypassing the analytical column. This will create a stable, flat baseline signal.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma prepared with your current method) onto the LC system.
-
Analysis: Observe the stable baseline from the infused standard. Any dips in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.[1]
-
Action: Compare the retention time of your Nevirapine peak with the suppression zones you've just identified. If they overlap, you have confirmed the cause of your problem.
Step 2: Radically Improve Your Sample Preparation. The most effective way to combat ion suppression is to remove the interfering compounds before they ever reach the LC-MS system.[10]
Sample Preparation Method Typical Efficacy & Key Considerations Protein Precipitation (PPT) Low Efficacy. Simple and fast, but removes only proteins (~95% removal).[11] It leaves behind phospholipids and salts, which are major causes of ion suppression.[1] Often leads to rapid instrument fouling. Liquid-Liquid Extraction (LLE) Moderate-to-High Efficacy. Can provide a much cleaner extract than PPT.[5] Requires method development to optimize solvents and pH for Nevirapine extraction while leaving interferences behind. Can be more labor-intensive. Solid-Phase Extraction (SPE) High Efficacy. Widely considered the most effective method for cleaning complex samples.[12][13] It allows for targeted capture of Nevirapine while washing away salts and phospholipids. Requires specific cartridge selection and method development but yields the most robust results.[12][13] Phospholipid Removal Plates Very High Efficacy. These are specialized products (often in a 96-well plate format) that combine protein precipitation with a specific phospholipid-capturing filtration step.[14] They offer a simple, fast, and highly effective way to eliminate phospholipids.[11][15] Actionable Protocol: Recommended Baseline SPE Method for Nevirapine This is a general protocol for a C18-based SPE cartridge; optimization for your specific application is recommended.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load 500 µL of plasma (pre-treated as necessary, e.g., diluted with buffer).[12]
-
Washing: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) through the cartridge to remove salts and other highly polar interferences.
-
Elution: Elute the Nevirapine and this compound with 1 mL of methanol or another strong organic solvent.[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase starting condition.
Step 3: Optimize Chromatography to "Run Away" from Suppression. Use the information from your post-column infusion experiment to adjust your LC method.
-
If suppression occurs at the beginning of the run (typically from salts), increase the initial organic content of your mobile phase or add a short isocratic hold to elute Nevirapine later.[6]
-
If suppression occurs later (typically from phospholipids), adjust your gradient to ensure your analyte elutes well before this zone.
-
-
Troubleshooting Workflow Diagram:
Problem 2: My this compound (IS) signal is stable, but the Nevirapine (analyte) response is low and variable. The ratio is not consistent.
This points to a more subtle but critical issue: differential ion suppression.
-
The Scientific Rationale (Why it's happening): Even though this compound is an excellent mimic, the substitution of hydrogen with deuterium can slightly change its chemical properties. This can sometimes lead to a small difference in retention time on a high-efficiency HPLC/UHPLC column. [8][9]If this slight chromatographic separation places the analyte peak and the IS peak on different points of a steep suppression profile, they will be suppressed to different extents. [8]For example, the leading edge of the eluting analyte peak might be in a region of 50% suppression, while the lagging IS peak is in a region of only 30% suppression. This negates the corrective power of the internal standard and introduces significant error.
-
Your Step-by-Step Troubleshooting Protocol:
Step 1: Confirm the Chromatographic Shift.
-
Overlay Chromatograms: Inject a mixed standard of Nevirapine and this compound.
-
Zoom In: Zoom in on the apex of the eluting peaks.
-
Analyze: Do the peaks perfectly co-elute, or is there a noticeable offset? Even a separation of a few seconds can be problematic on a sharp suppression gradient.
Step 2: Force Co-elution. If you've confirmed a shift, you must adjust your chromatography to make the peaks overlap perfectly.
-
Shallow the Gradient: Decrease the rate of change of your organic mobile phase around the elution time of Nevirapine. A slower, shallower gradient provides less resolving power and can merge the two peaks.
-
Use a Lower-Efficiency Column: While counter-intuitive, switching from a high-efficiency UHPLC column to a standard HPLC column (or one with a larger particle size) can sometimes solve the problem by inducing more peak broadening, forcing the analyte and IS peaks to overlap. [9] * Adjust Temperature: Column temperature can subtly affect retention. Experiment with adjusting it by ±5-10°C to see if it improves co-elution.
Step 3: Eliminate the Root Cause. The most robust solution is always to remove the source of the suppression itself. Revisit the sample preparation steps outlined in Problem 1 . By creating a cleaner extract, the steep suppression gradient that caused the differential effect will be eliminated.
-
-
Differential Ion Suppression Diagram:
Caption: Analyte and IS experience different suppression due to a slight RT shift.
Problem 3: I've improved my sample prep and chromatography, but my sensitivity is still lower than expected.
If you've addressed the major sources of suppression, it's time to fine-tune your mass spectrometer's ion source.
-
The Scientific Rationale (Why it's happening): The ESI process is a delicate balance of forming charged droplets, evaporating the solvent, and releasing the analyte ion into the gas phase. [16][17]The physical parameters of the ion source—such as temperature and gas flows—are critical for this process. [10]Suboptimal settings can lead to incomplete desolvation (solvent clusters attached to your ion) or thermal degradation of the analyte, both of which reduce the signal reaching the detector.
-
Your Step-by-Step Troubleshooting Protocol:
Step 1: Systematically Optimize MS Source Parameters. Using a constant infusion of Nevirapine, adjust the following parameters one at a time to find the settings that maximize signal intensity.
Parameter Effect on Ionization Actionable Advice Source Temperature Governs the rate of solvent evaporation from the charged droplets. Too low = incomplete desolvation and adduct formation. Too high = potential thermal degradation of Nevirapine. Find the optimal balance. Nebulizer Gas Flow Aids in the formation of a fine spray of droplets. Higher flow can help with higher LC flow rates but can also cool the source. Optimize in conjunction with temperature. Capillary/Spray Voltage Creates the electric field that charges the droplets. Increase voltage until the signal plateaus. Excessively high voltage can cause unstable spray or discharge. Step 2: Evaluate the Ionization Source Type.
-
ESI vs. APCI: Electrospray Ionization (ESI) is highly sensitive but, as discussed, is susceptible to matrix effects from non-volatile components like salts and phospholipids. [4]Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is generally less prone to suppression from these types of matrix components. [4][5]If your matrix remains challenging even after cleanup, testing your method with an APCI source could provide a significant improvement in robustness.
Step 3: Perform Routine Instrument Maintenance. A dirty ion source is an inefficient one. Non-volatile matrix components can build up on the spray shield, capillary, and skimmer cone over time. This contamination can disrupt the electric fields and gas dynamics necessary for good ionization. Follow your manufacturer's protocol for regular cleaning of all source components.
-
References
-
Title: Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International Source: LCGC International URL: [Link]
-
Title: LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence Source: ResearchGate URL: [Link]
-
Title: An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma Source: PubMed URL: [Link]
-
Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Chromatography Today URL: [Link]
-
Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: LinkedIn URL: [Link]
-
Title: Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization Source: ACS Publications URL: [Link]
-
Title: Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: American Association for Clinical Chemistry URL: [Link]
-
Title: Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery Source: PubMed URL: [Link]
-
Title: Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Source: ResearchGate URL: [Link]
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Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]
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Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: Simultaneous quantitative determination of zidovudine and nevirapine in human plasma using isocratic, reverse phase high performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method Source: ResearchGate URL: [Link]
-
Title: All You Need To Know About Phospholipid Removal (PLR) Source: Element Lab Solutions URL: [Link]
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method Source: Neliti URL: [Link]
-
Title: Review Article on Matrix Effect in Bioanalytical Method Development Source: International Journal of MediPharm Research URL: [Link]
-
Title: An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: Spectroscopy Online URL: [Link]
-
Title: Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanistic Investigation of Ionization Suppression in Electrospray Ionization Source: ResearchGate URL: [Link]
-
Title: Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corporation URL: [Link]
-
Title: Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid Source: PubMed URL: [Link]
-
Title: SAMPLE PREPARATION Source: Phenomenex URL: [Link]
-
Title: Troubleshooting ion suppression in LC–MS analysis Source: YouTube URL: [Link]
-
Title: Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in s Source: Springer URL: [Link]
-
Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: LinkedIn URL: [Link]
-
Title: Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates Source: LCGC International URL: [Link]
-
Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: LCGC International URL: [Link]
-
Title: Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories Source: ResearchGate URL: [Link]
-
Title: Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Accounting for the matrix effect Source: Reddit URL: [Link]
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- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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How to address matrix effects with Nevirapine-d3 internal standard
Addressing Matrix Effects with a Nevirapine-d3 Internal Standard in LC-MS/MS Analysis
Welcome to the technical support center for Nevirapine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying, understanding, and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays using a this compound internal standard. Our goal is to equip you with the expertise to ensure the accuracy, reproducibility, and reliability of your bioanalytical data.
Understanding the Challenge: What are Matrix Effects?
In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest (Nevirapine). For bioanalysis, this includes salts, lipids, proteins, and metabolites from biological fluids like plasma or urine.[1] Matrix effects occur when these co-eluting, endogenous components interfere with the ionization of Nevirapine and its internal standard, this compound, in the mass spectrometer's ion source.[2][3][4] This interference can lead to either:
-
Ion Suppression: A decrease in the analyte signal, leading to an underestimation of the true concentration. This is the more common effect.[5][6]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[7][8]
These effects are a significant source of imprecision and inaccuracy in quantitative bioanalysis.[3] The unpredictability of matrix effects between different samples or even different lots of the same biological matrix makes them a critical parameter to evaluate during method validation, as mandated by regulatory bodies like the FDA.[9][10]
The Solution: The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
To compensate for the variability introduced by matrix effects, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard.[3][11][12]
Why this compound is the Ideal Choice:
-
Identical Physicochemical Properties: this compound is chemically identical to Nevirapine, with the only difference being the replacement of three hydrogen atoms with deuterium. This ensures that it has the same extraction recovery and chromatographic retention time, and experiences the same ionization suppression or enhancement as the native analyte.[13]
-
Co-elution is Key: Because Nevirapine and this compound co-elute from the LC column, they are exposed to the exact same interfering matrix components at the same time in the ion source.[13] This is crucial for accurate compensation.
-
Correction through Ratios: Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. If both are suppressed by 20%, the ratio remains constant, thus correcting for the matrix effect.
The following diagram illustrates how a co-eluting SIL-IS compensates for ion suppression.
Sources
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Improving peak shape and retention time for Nevirapine-d3 in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule and its Chromatographic Behavior
Nevirapine is a non-nucleoside reverse transcriptase inhibitor.[1] Its structure contains basic nitrogen atoms, making it susceptible to specific interactions within an HPLC system. The key to a robust method lies in controlling these interactions.
Key Physicochemical Properties of Nevirapine:
| Property | Value | Significance in HPLC |
| pKa | 2.8[2][3] | Indicates Nevirapine is a weak base. At a mobile phase pH below 2.8, it will be predominantly protonated (charged). At a pH above 2.8, it will be in its neutral form. Controlling the ionization state is critical for consistent retention and peak shape. |
| Structure | Contains secondary amine groups | These basic sites can interact with acidic residual silanols on the silica surface of C18 columns, a primary cause of peak tailing.[4][5] |
| Solubility | Poorly soluble in water at neutral pH, but highly soluble at pH < 3.[3] | This property directly influences mobile phase and sample diluent selection. Using a diluent that ensures solubility is crucial to prevent precipitation and peak distortion. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the HPLC analysis of Nevirapine and its deuterated internal standard, Nevirapine-d3.
Q1: Why is my this compound peak tailing severely?
Short Answer: Peak tailing for basic compounds like Nevirapine is most often caused by secondary ionic interactions between the protonated analyte and deprotonated residual silanol groups (Si-O⁻) on the HPLC column's silica packing.[4][5][6] This creates a secondary, stronger retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail."
In-Depth Explanation: Standard reversed-phase columns (e.g., C18) are made from silica particles. While most of the surface is covered by the C18 alkyl chains, some unreacted, acidic silanol groups (Si-OH) remain. At mobile phase pH levels above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[4][7] Nevirapine, with a pKa of 2.8, will be protonated and positively charged at this pH.[2][3] The resulting electrostatic attraction creates a strong, undesirable retention mechanism that leads to tailed peaks.
Troubleshooting Workflow for Peak Tailing
Sources
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Solving poor recovery of Nevirapine-d3 during sample extraction
Guide: Solving Poor Recovery of Nevirapine-d3 During Sample Extraction
Welcome to the technical support resource for bioanalytical sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this compound recovery during sample extraction. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: We're seeing consistently low recovery for our internal standard, this compound, but the recovery of the parent drug, Nevirapine, is acceptable. What could be the issue?
This is a common and important observation. While deuterated internal standards are designed to be chemically identical to the analyte, subtle differences can arise. However, the most frequent cause is not a true isotopic effect on extraction, but rather an issue with the internal standard (IS) spiking and equilibration process.
-
IS Spiking Volume & Solvent: Ensure the volume of the IS spiking solution is minimal (<5% of the sample volume) to avoid altering the sample matrix composition. The solvent used for the IS stock should be compatible with the sample matrix (e.g., plasma or serum) to prevent protein crashing at the point of addition, which can trap the IS.
-
IS Equilibration Time: After spiking the IS into the sample, it is critical to allow sufficient time for it to equilibrate and bind to matrix components (like plasma proteins) in the same manner as the analyte. Inadequate vortexing or incubation time can lead to the IS being more "free" than the analyte, causing it to behave differently during extraction. Nevirapine is known to have moderate plasma protein binding.
Q2: What are the most critical physicochemical properties of Nevirapine that I should consider for method development?
Understanding the molecule's behavior is the first step in designing a robust extraction method. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with distinct properties that govern its extraction.
-
Acidity/Basicity (pKa): Nevirapine is weakly basic with a pKa of approximately 2.8. This means it will be positively charged (protonated) in acidic conditions (pH < 2.8) and neutral in physiological and basic conditions (pH > 2.8). This property is the cornerstone of developing effective ion-exchange SPE or pH-driven LLE methods.
-
Lipophilicity (Log P): The octanol-water partition coefficient (Log P) for Nevirapine is around 2.5, indicating it is a moderately lipophilic or "greasy" molecule. This property suggests good retention on reversed-phase (e.g., C8, C18) SPE sorbents and extractability into a range of organic solvents during LLE.
-
Solubility: It is sparingly soluble in water but has higher solubility in organic solvents like methanol and ethanol.
| Property | Value | Implication for Extraction |
| pKa | ~2.8 | Molecule is positively charged at pH < 2.8 and neutral at pH > 2.8. Critical for ion-exchange SPE and LLE pH adjustments. |
| Log P | ~2.5 | Moderately lipophilic. Good candidate for reversed-phase SPE and LLE with various organic solvents. |
| Protein Binding | ~60% (in human plasma) | Requires a disruption step (e.g., pH change, organic solvent, or chaotropic salt) to release the drug from plasma proteins for efficient extraction. |
| Solubility | Sparingly soluble in water | Elution solvents in SPE should have a high organic content. Reconstitution solvent must be carefully chosen to prevent crashing out. |
Troubleshooting by Extraction Technique
This section provides a logical workflow to diagnose and solve poor recovery based on the extraction method employed.
Caption: Workflow for Cation-Exchange Solid-Phase Extraction.
-
Cause 1: Incorrect pH during Loading.
-
Explanation: For cation-exchange to work, this compound must be positively charged to bind to the negatively charged sorbent (e.g., a weak cation exchanger, WCX). This requires the sample pH to be below the pKa of 2.8.
-
Solution: Acidify your sample with a weak acid like formic acid or acetic acid to a pH of ~2.0 before loading.
-
-
Cause 2: Incorrect Elution Solvent.
-
Explanation: To elute from a cation-exchange sorbent, the electrostatic interaction must be disrupted. This is achieved by neutralizing the charge on the analyte.
-
Solution: Use an elution solvent containing a base. A common choice is 2-5% ammonium hydroxide in methanol or acetonitrile. The high pH of this solvent neutralizes the this compound, breaking the ionic bond with the sorbent and allowing it to be eluted.
-
Q5: My Liquid-Liquid Extraction (LLE) recovery is poor and inconsistent. What are the likely causes?
LLE is a balance of pH and solvent polarity.
-
Cause 1: Incorrect Sample pH.
-
Explanation: For efficient extraction into a non-polar organic solvent, this compound must be in its neutral, more lipophilic form.
-
Solution: Adjust the sample pH to be basic (e.g., pH 9-10) using a buffer or dilute ammonium hydroxide before adding the extraction solvent. This ensures the molecule is uncharged and partitions readily into the organic layer.
-
-
Cause 2: Inappropriate Solvent Choice.
-
Explanation: The chosen organic solvent may not have the optimal polarity to extract this compound effectively.
-
Solution: Nevirapine has intermediate polarity. If a very non-polar solvent like hexane is failing, try a solvent of intermediate polarity like methyl-tert-butyl-ether (MTBE) or ethyl acetate. If using a polar solvent, ensure it is immiscible with water.
-
-
Cause 3: Emulsion Formation.
-
Explanation: Biological matrices, especially plasma, can form stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.
-
Solution:
-
Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion.
-
Centrifugation: Spin the tubes at a higher g-force (e.g., >3000 x g) for a longer duration (10-15 minutes).
-
"Salting Out": Add a small amount of salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase to increase its polarity and break the emulsion.
-
-
Experimental Protocol: Diagnosing Recovery Loss
This experiment is designed to systematically pinpoint the step in your process where this compound is being lost.
Objective: To determine if the loss of this compound occurs during the extraction process or after (e.g., during evaporation or reconstitution).
Materials:
-
Blank matrix (e.g., drug-free human plasma)
-
This compound stock solution
-
Your established extraction protocol reagents (solvents, buffers, SPE cartridges, etc.)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples (n=3 for each):
-
Set A (Pre-Extraction Spike): Spike a known amount of this compound into the blank matrix before starting the extraction procedure. Process these samples through your entire method from start to finish.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. At the very end, just before the final evaporation step, spike the extracted supernatant/eluate with the same amount of this compound as in Set A.
-
Set C (Neat Solution): Spike the same amount of this compound into the final reconstitution solvent. This represents 100% theoretical recovery.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the average peak area for each set.
-
-
Calculate Recovery:
-
Extraction Recovery (%) = (Average Peak Area of Set A / Average Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Average Peak Area of Set B / Average Peak Area of Set C) - 1) * 100
-
Interpreting the Results:
-
If your Extraction Recovery is low, the loss is happening during the core extraction steps (e.g., loading, washing, or elution in SPE; partitioning in LLE). Use the troubleshooting guides above to address this.
-
If your Extraction Recovery is high (>85%) but the absolute response of Set A is still low compared to Set C, you may have a significant Matrix Effect . This means components from the plasma are co-eluting and suppressing the ionization of your analyte in the mass spectrometer source. This requires changes to the chromatography or a more selective extraction method.
References
-
Nevirapine Pharmacokinetics: Riska, P., Lamson, M., Macgregor, T., et al. (1999). Clinical Pharmacokinetics of Nevirapine. Clinical Pharmacokinetics, 36(4), 229-242. Available at: [Link]
-
DrugBank Online: Nevirapine. DrugBank. Available at: [Link]
-
PubChem Compound Summary for CID 4463: Nevirapine. National Center for Biotechnology Information. Available at: [Link]
-
Nevirapine Monograph for Professionals: Nevirapine. Drugs.com. Available at: [Link]
Nevirapine-d3 stability in different biological matrices and storage conditions
Welcome to the Technical Support Center for Nevirapine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the use of this compound as an internal standard in bioanalytical studies. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity and reliability of your experimental data.
Introduction to this compound in Bioanalysis
This compound, a stable isotope-labeled (SIL) analog of the non-nucleoside reverse transcriptase inhibitor Nevirapine, is considered the "gold standard" for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Its physicochemical properties are nearly identical to the parent drug, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[1]
While extensive stability data for Nevirapine in various biological matrices is available, specific quantitative stability studies for this compound are less prevalent in published literature. However, it is a widely accepted scientific principle in bioanalysis that the stability of a deuterated internal standard is comparable to its unlabeled counterpart.[2] This guide will leverage the robust stability data of Nevirapine, supplemented with best practices and regulatory guidelines for the use of deuterated internal standards, to provide comprehensive support for your experimental work.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound in various biological matrices and storage conditions.
Q1: What are the recommended storage temperatures for plasma and serum samples containing this compound?
A1: Based on stability studies of Nevirapine, it is recommended to store plasma and serum samples at -20°C or -80°C for long-term storage.[3] For short-term storage, such as during sample processing on the benchtop, maintaining the samples at room temperature (up to 25°C) for up to 24 hours has been shown to not significantly impact the concentration of Nevirapine.[3]
Q2: How many freeze-thaw cycles can my samples undergo without compromising the integrity of this compound?
A2: Studies on Nevirapine have shown that its concentration in plasma remains within acceptable limits after multiple freeze-thaw cycles.[4] While the exact number of cycles can depend on the specific matrix and storage conditions, it is generally recommended to minimize the number of freeze-thaw cycles. Best practice involves aliquoting samples into smaller volumes after collection to avoid repeated thawing of the entire sample.
Q3: Is this compound stable in whole blood?
A3: Nevirapine has been found to be stable in whole blood at 4°C, ambient temperature (20–25°C), and 37°C for at least 24 hours.[3] However, it is crucial to process whole blood samples promptly to separate plasma or serum, as the enzymatic activity in whole blood can potentially compromise the stability of certain analytes. If delays in sample processing are anticipated, it is advisable to conduct a specific stability assessment in whole blood.
Q4: Is there a risk of deuterium back-exchange with this compound?
A4: The commercially available this compound is typically deuterated at the 12th position (12-d3-NVP), which is a methyl group.[5][6][7] This position is not readily exchangeable under physiological or typical analytical conditions. Therefore, the risk of back-exchange of deuterium for hydrogen is minimal.
Q5: How does light exposure affect the stability of this compound?
A5: Nevirapine is known to be susceptible to photodegradation, which can lead to the formation of a dimeric impurity.[8] Therefore, it is crucial to protect samples containing Nevirapine and, by extension, this compound from direct light exposure during collection, processing, and storage. The use of amber-colored collection tubes and storage vials is highly recommended.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues that may arise during the use of this compound as an internal standard.
| Symptom | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a run | Inconsistent sample processing: Variations in extraction efficiency or matrix effects between samples. | Ensure consistent and precise execution of the sample preparation protocol. Use a validated extraction method. |
| Instrumental instability: Fluctuations in the LC-MS system performance. | Perform system suitability tests before each run. Check for any leaks or blockages in the LC system. Clean the mass spectrometer source. | |
| Poor accuracy and precision of QC samples | Degradation of this compound in stock or working solutions: Improper storage or handling of solutions. | Prepare fresh stock and working solutions from a new vial of this compound. Verify the stability of stock and working solutions under the storage conditions used. |
| Degradation of this compound in biological matrix: Exceeding the established stability limits (e.g., prolonged bench-top time, excessive freeze-thaw cycles). | Review sample handling and storage history. Re-analyze samples from a fresh aliquot if available. Conduct stability experiments to confirm the stability under your specific conditions. | |
| Unexpected peaks co-eluting with this compound | Contamination: Carryover from previous injections or contamination of reagents. | Inject a blank solvent after a high concentration sample to check for carryover. Use high-purity solvents and reagents. |
| Metabolite interference: Although unlikely for a deuterated internal standard, some metabolites might have similar mass transitions. | Optimize chromatographic conditions to achieve better separation. Use a more specific mass transition for this compound. | |
| Shift in retention time of this compound | Chromatographic column degradation: Loss of stationary phase or column contamination. | Use a guard column to protect the analytical column. Replace the analytical column if performance deteriorates. |
| Changes in mobile phase composition: Incorrect preparation or degradation of the mobile phase. | Prepare fresh mobile phase. Ensure proper mixing and degassing of the mobile phase. |
Data Presentation
The following tables summarize the stability of Nevirapine in various biological matrices under different storage conditions. As previously mentioned, the stability of this compound is expected to be comparable.
Table 1: Short-Term (Bench-Top) Stability of Nevirapine in Human Plasma
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| Room Temperature (~25°C) | 24 hours | 95 - 105 | [4] |
| 4°C | 24 hours | 98 - 102 | [3] |
Table 2: Long-Term Storage Stability of Nevirapine in Human Plasma
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| -20°C | 3 months | > 90 | [9] |
| -80°C | 3 months | > 95 | [9] |
Table 3: Freeze-Thaw Stability of Nevirapine in Human Plasma
| Number of Cycles | Storage Temperature Between Cycles | Analyte Recovery (%) | Reference |
| 3 cycles | -20°C | 93 - 107 | [4] |
| 6 cycles | -70°C | 94.1 - 97.5 | [10] |
Experimental Protocols
To ensure the reliability of your bioanalytical data, it is essential to perform and document stability experiments for this compound in the specific biological matrix and under the storage conditions relevant to your study. These protocols are based on regulatory guidelines from the FDA and EMA.[9]
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Validated LC-MS/MS method for Nevirapine quantification
Procedure:
-
Spike the blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into multiple polypropylene tubes.
-
Analyze a set of freshly prepared QC samples (Cycle 0) to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final cycle, analyze the samples and compare the mean concentration of each cycle to the baseline concentration.
Acceptance Criteria: The mean concentration at each freeze-thaw cycle should be within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix over an extended period under specific storage conditions.
Procedure:
-
Prepare low and high QC samples in the biological matrix.
-
Aliquot the samples and store them at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw completely and analyze them.
-
Compare the mean concentration at each time point to the baseline concentration.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the baseline concentration.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Stability Assessment.
Potential Degradation Pathways of Nevirapine
Caption: Potential Degradation Pathways for Nevirapine.
References
- Shegokar, R., & Singh, K. K. (2012). Nevirapine nanosuspensions: Stability, plasma compatibility and sterilization.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- European Medicines Agency. (2011).
- BenchChem. (2025).
- Bhembe, Y. A., Lukhele, L. P., Hlekelele, L., Ray, S. S., & Dlamini, L. N. (2020). Photocatalytic degradation of nevirapine with a heterostructure of few-layer black phosphorus coupled with niobium (V) oxide nanoflowers (FL-BP@Nb2O5). Chemosphere, 252, 126503.
- Mekapati, D., et al. (2019). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Pharmacology & Pharmacy, 10, 433-447.
- Crews, K. R., et al. (2004). Effects of Concentration and Temperature on the Stability of Nevirapine in Whole Blood and Serum. Clinical Chemistry, 50(1), 209-211.
- BenchChem. (2025).
- ResearchGate. (n.d.). Possible photodegradation mechanism of nevirapine by the synthesized...
- European Medicines Agency. (2009).
- Locuson, C. W., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. Journal of Medicinal Chemistry, 63(12), 6561-6574.
- Parmentier, Y., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1667-1680.
- Locuson, C. W., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death.
- Locuson, C. W., et al. (2020).
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- Timmerman, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 754-765.
- Lamichhane, S., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-282.
- ResearchGate. (n.d.).
- European Medicines Agency. (n.d.).
- ResearchGate. (n.d.).
- Parmentier, Y., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach.
- van den Broek, I., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(12), 1833-1840.
- ResearchGate. (n.d.).
- KCAS Bio. (2017).
- MedchemExpress.com. (n.d.). This compound | Stable Isotope.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- myadlm.org. (2014).
- Taylor & Francis Online. (2015). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
- Shegokar, R., & Singh, K. K. (2012). Nevirapine nanosuspensions: Stability, plasma compatibility and sterilization.
- Bioanalysis Zone. (2023).
- Crews, K. R., et al. (2004). Effects of Concentration and Temperature on the Stability of Nevirapine in Whole Blood and Serum.
- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(3), 268-275.
- Stamper, P. D., et al. (2006). Stability of nevirapine suspension in prefilled oral syringes used for reduction of mother-to-child HIV transmission. Journal of Acquired Immune Deficiency Syndromes, 43(3), 373-375.
- Stamper, P. D., et al. (2006). Stability of Nevirapine Suspension in Prefilled Oral Syringes Used for Reduction of Mother-to-Child HIV Transmission.
- Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26.
- National Institutes of Health. (n.d.). Hydrogen deuterium exchange mass spectrometry identifies the dominant paratope in CD20 antigen binding to the NCD1.2 monoclonal antibody.
- Mandell, J. G., et al. (2003). Improving hydrogen/deuterium Exchange Mass Spectrometry by Reduction of the Back-Exchange Effect. Journal of the American Society for Mass Spectrometry, 14(1), 32-39.
Sources
- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative durability of nevirapine versus efavirenz in first-line regimens during the first year of initiating antiretroviral therapy among Swaziland HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nevirapine plasma concentration is associated with virologic failure and the emergence of drug-resistant mutations among HIV patients in Kenya: A cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. biochemia-medica.com [biochemia-medica.com]
- 10. researchgate.net [researchgate.net]
Minimizing cross-talk between Nevirapine and Nevirapine-d3 MRM transitions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Nevirapine with its deuterated internal standard, Nevirapine-d3. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize cross-talk and ensure the scientific integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a concern for Nevirapine and this compound?
A: Multiple Reaction Monitoring (MRM) cross-talk is a phenomenon in tandem mass spectrometry where the signal from the analyte (Nevirapine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS; this compound), or vice-versa.[1][2] This interference can lead to inaccurate quantification, compromising the reliability of pharmacokinetic and other clinical data. For Nevirapine and this compound, which are chemically identical and co-elute, the risk of cross-talk is significant if not properly managed.
Q2: What are the primary causes of cross-talk between an analyte and its SIL-IS?
A: The main culprits for cross-talk in this context are:
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Nevirapine.[3] This impurity will be detected in the Nevirapine MRM channel, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Natural Isotope Abundance of the Analyte: Nevirapine, like all organic molecules, has a natural abundance of isotopes (e.g., ¹³C). The M+1, M+2, etc., isotopic peaks of Nevirapine can overlap with the precursor ion mass of this compound, causing interference.[1][2][3]
-
In-source Fragmentation or Deuterium Exchange: While less common with stable labeling on a methyl group, in-source fragmentation of the analyte or back-exchange of deuterium atoms on the internal standard can potentially contribute to signal interference.
Q3: What are the regulatory expectations regarding cross-talk in bioanalytical methods?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of selectivity in bioanalytical method validation.[4][5][6] The FDA's M10 Bioanalytical Method Validation guidance recommends the use of a stable isotope-labeled analyte as an internal standard whenever possible but highlights the need to ensure its isotopic purity.[4] Your validation package should demonstrate that the method can differentiate and quantify the analyte in the presence of other components, including any potential interference from the internal standard.
Troubleshooting Guide: Minimizing Cross-talk
This guide provides a systematic approach to identifying and mitigating cross-talk between Nevirapine and this compound MRM transitions.
Step 1: Assess the Purity of Your this compound Internal Standard
The "Why": The isotopic purity of your SIL-IS is a critical first step. Any unlabeled Nevirapine in your IS will contribute to the analyte signal, leading to inaccurate results.
Protocol: Purity Assessment of this compound
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration significantly higher than what is used in your analytical runs.
-
Acquire Data in Both MRM Channels: Inject this high-concentration IS solution into the LC-MS/MS system and monitor both the Nevirapine and this compound MRM transitions.
-
Analyze the Data:
-
A significant peak in the Nevirapine MRM channel at the retention time of this compound indicates the presence of unlabeled analyte in your IS.
-
The response in the analyte channel should be acceptably low, typically less than a small percentage of the IS response in its own channel. Regulatory guidance often suggests that the analyte response in a blank sample spiked with the IS should not exceed 20% of the LLOQ response.
-
Step 2: Optimize MRM Transitions
The "Why": Careful selection of precursor and product ions is crucial to minimize the impact of natural isotopic overlap and to ensure specificity.
Recommended MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Nevirapine | 267.1 | 226.2 | This is a commonly used and robust transition.[7][8][9] |
| This compound | 270.1 | 229.2 | With deuteration on the 12-methyl position, the precursor ion shifts by +3 Da. The corresponding fragment should also shift by +3 Da. |
Experimental Protocol: MRM Optimization
-
Infuse Standards: Separately infuse standard solutions of Nevirapine and this compound into the mass spectrometer.
-
Acquire Full Scan MS and Product Ion Scans:
-
For each compound, acquire a full scan mass spectrum to confirm the [M+H]⁺ ion.
-
Perform product ion scans on the respective precursor ions to identify the most intense and specific fragment ions.
-
-
Select Transitions: Choose transitions that are intense and specific to each compound. Avoid product ions that are prone to back-exchange or are common to other background ions.
Step 3: Enhance Chromatographic Separation
The "Why": While Nevirapine and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved due to the deuterium isotope effect.[10] Even a small separation can help to resolve interferences.
Experimental Protocol: Chromatographic Optimization
-
Column Selection: Utilize a high-efficiency column, such as a C18 or phenyl-hexyl column, with a particle size of less than 3 µm.
-
Mobile Phase Optimization:
-
Solvent Composition: Experiment with different ratios of organic solvent (methanol or acetonitrile) and aqueous buffer.
-
Additives: The use of formic acid (0.1%) or ammonium acetate can improve peak shape and ionization efficiency.[9][11]
-
Gradient Elution: A shallow gradient elution profile can sometimes enhance the separation of closely eluting compounds.
-
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best peak shape and resolution.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cross-talk issues.
Advanced Mitigation Strategy: Mathematical Correction
In cases where minor cross-talk persists despite optimization, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte to the IS signal and vice-versa and correcting the peak areas accordingly. However, this approach should be used with caution and be thoroughly validated and documented.[12]
References
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). National Institutes of Health. [Link]
-
Shelke, A., Lokhande, T., & Pardeshi, V. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS/MS with Abacavir. Impactfactor.org. [Link]
-
Khamis, M. M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). National Institutes of Health. [Link]
-
Khamis, M. M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Wojtowicz, W., et al. (n.d.). Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis. ACS Publications. Retrieved January 16, 2026, from [Link]
-
Yuan, L., et al. (2019). Development, Validation, and Application of a New Method to Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. PubMed. [Link]
-
Khamis, M. M., et al. (n.d.). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved January 16, 2026, from [Link]
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Typical MRM chromatograms of nevirapine (left panel) and IS (right.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. PubMed. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Ferguson, L. N., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. National Institutes of Health. [Link]
-
Le, T. M., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. National Institutes of Health. [Link]
-
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Ferguson, L. N., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PubMed. [Link]
-
Liu, P., et al. (2007). A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons. PubMed. [Link]
-
New FDA Guidance on Bioanalytical Method Validation. (n.d.). Kymos. Retrieved January 16, 2026, from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. impactfactor.org [impactfactor.org]
- 8. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence [agris.fao.org]
- 11. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Nevirapine bioanalysis
Welcome to the technical support center for Nevirapine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of co-eluting interferences. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during method development, validation, and sample analysis.
Part 1: Foundational Concepts
Q1: What are co-eluting interferences and why are they a problem in Nevirapine bioanalysis?
A: Co-eluting interferences are compounds in a biological sample that are not separated from the target analyte (Nevirapine) during the chromatographic run. They emerge from the analytical column at the same time, or have significantly overlapping chromatographic peaks.
This poses a significant problem in quantitative bioanalysis for two primary reasons:
-
Inaccurate Quantitation: If the interfering compound has the same mass-to-charge ratio (m/z) as Nevirapine or its internal standard (IS), it will contribute to the detector signal, leading to an overestimation of the drug's concentration. This is particularly relevant for Nevirapine, as four of its five major metabolites are isomers with identical molecular weights, making them chromatographically challenging to separate.[1]
-
Matrix Effects: Co-eluting substances, even if they don't directly contribute to the signal of the analyte, can affect the ionization efficiency of Nevirapine in the mass spectrometer source. This phenomenon, known as the "matrix effect," can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to poor accuracy, imprecision, and unreliable results.[2] Common sources of matrix effects in plasma include phospholipids and other endogenous components.[3]
According to regulatory guidelines from bodies like the FDA, ensuring method selectivity and managing matrix effects are critical components of bioanalytical method validation.[4][5] Failure to do so can compromise the integrity of pharmacokinetic and toxicokinetic study data.
Part 2: Identifying and Diagnosing Co-elution
Q2: My Nevirapine peak shape is poor, or I'm seeing high variability in my quality control (QC) samples. How can I confirm if a co-eluting interference is the cause?
A: Poor peak shape (e.g., tailing, fronting, or split peaks) and inconsistent results (high %CV) are classic indicators of interference. To diagnose the issue, a systematic approach is required.
Diagnostic Workflow:
-
Analyze Blank Matrix: Inject extracts from at least six different lots of blank biological matrix (e.g., human plasma) without the analyte or internal standard. Look for any peaks at the retention time of Nevirapine or its IS. The absence of a response greater than 20% of the Lower Limit of Quantitation (LLOQ) is typically required for selectivity.[6][7]
-
Post-Column Infusion: This is a definitive technique to visualize matrix effects. Infuse a constant flow of a standard Nevirapine solution directly into the mass spectrometer, bypassing the column. Simultaneously, inject an extracted blank matrix sample onto the column. A dip or rise in the constant Nevirapine signal as the matrix components elute indicates regions of ion suppression or enhancement. If this region overlaps with Nevirapine's expected retention time, a matrix effect is confirmed.
-
Compare Different Matrices: If available, compare the response of Nevirapine in the intended biological matrix (e.g., human plasma) versus a "cleaner" or surrogate matrix like charcoal-stripped plasma or a simple protein solution.[8] A significant difference in signal for the same concentration points to a matrix effect.
The following diagram illustrates a logical workflow for troubleshooting suspected co-elution.
Caption: Troubleshooting workflow for co-eluting interferences.
Part 3: Common Sources of Interference in Nevirapine Bioanalysis
Q3: What are the most common substances that interfere with Nevirapine analysis?
A: Interferences can be broadly categorized as endogenous (originating from within the body) or exogenous (originating from external sources).
Caption: Common sources of co-eluting interferences.
-
Nevirapine Metabolites: This is a primary concern. Nevirapine is extensively metabolized into several Phase I metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (OHNVP), and 4-carboxynevirapine (CANVP).[9][10] The four hydroxylated metabolites are isomers, meaning they have the same molecular weight and can be difficult to distinguish by mass spectrometry alone if they are not chromatographically separated.[1]
-
Endogenous Matrix Components: For plasma or serum samples, the most notorious interferences are phospholipids .[3] These molecules are abundant and can cause significant ion suppression, especially when using simple protein precipitation for sample cleanup. Other endogenous substances from hemolyzed, icteric, or lipemic samples can also interfere.[11][12]
-
Exogenous Compounds: Co-administered drugs are a frequent source of interference, especially in HIV-positive patient populations who are often on complex drug regimens. It is essential to test for potential interference from other antiretrovirals or commonly co-prescribed medications like those for tuberculosis.[13]
Table 1: Physicochemical Properties of Nevirapine and its Key Metabolites
| Compound | Abbreviation | Precursor Ion (m/z) [M+H]⁺ | Notes |
| Nevirapine | NVP | 267.1 | Parent Drug |
| 2-Hydroxynevirapine | 2-OHNVP | 283.1 | Isomer; Major Metabolite[14] |
| 3-Hydroxynevirapine | 3-OHNVP | 283.1 | Isomer; Major Metabolite[14] |
| 8-Hydroxynevirapine | 8-OHNVP | 283.1 | Isomer[1] |
| 12-Hydroxynevirapine | 12-OHNVP | 283.1 | Isomer; Predominant Metabolite[10][15] |
| 4-Carboxynevirapine | 4-CANVP | 297.1 | Different mass, less likely to interfere directly |
Note: Exact m/z values may vary slightly based on instrumentation.
Part 4: Troubleshooting and Optimization Strategies
Q4: How can I modify my sample preparation method to remove these interferences?
A: The choice of sample preparation is the most powerful tool to combat interferences before they reach the analytical system. The goal is to selectively isolate Nevirapine while removing matrix components.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity | Phospholipid Removal | Throughput | Cost | Causality & Best Use Case |
| Protein Precipitation (PPT) | Low | Poor | High | Low | Why: Fast and simple. When: Best for initial method development or when matrix effects are minimal. Often insufficient for eliminating phospholipids.[13][16] |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Good | Medium | Medium | Why: Exploits differential solubility of analyte vs. interferences based on solvent polarity and pH. When: Excellent for removing polar interferences like phospholipids by extracting the less polar Nevirapine into an immiscible organic solvent.[17][18] |
| Solid-Phase Extraction (SPE) | High | Excellent | Medium-High | High | Why: Uses specific chemical interactions (e.g., hydrophobic, ion-exchange) between the analyte and a solid sorbent for highly selective cleanup. When: The gold standard for removing complex interferences. Specific SPE cartridges are designed for phospholipid removal.[19] |
Experimental Protocol 1: Selective Liquid-Liquid Extraction (LLE)
This protocol is designed to selectively extract Nevirapine from plasma, leaving polar interferences like phospholipids in the aqueous phase.
-
Aliquot Sample: Pipette 200 µL of plasma sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add Internal Standard: Spike with 25 µL of the internal standard working solution (e.g., Nevirapine-d5).
-
Basify: Add 50 µL of a weak base (e.g., 0.1 M Sodium Carbonate) and vortex briefly. Rationale: Nevirapine is a weak base. Raising the pH above its pKa ensures it is in its neutral, more organic-soluble form, maximizing extraction efficiency into a non-polar solvent.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate).[6]
-
Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the protein pellet or aqueous layer.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition. Vortex to dissolve, and inject into the LC-MS/MS system.
Q5: My sample preparation is optimized, but I still see interference. How can I improve my chromatographic separation?
A: If interferences persist, the next step is to optimize the liquid chromatography (LC) method to achieve physical separation between Nevirapine and the interfering peak.
-
Column Chemistry: The choice of stationary phase is critical.
-
Standard C18: A good starting point, as it separates based on hydrophobicity.[20]
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like Nevirapine and its metabolites.
-
Pentafluorophenyl (PFP): Provides a unique selectivity mechanism involving polar, aromatic, and dipole interactions, often successful when C18 fails.
-
-
Mobile Phase pH: Nevirapine is a weak base. Adjusting the mobile phase pH can alter its retention and selectivity relative to interferences. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is common, as it promotes good peak shape and ionization efficiency in positive ESI mode.
-
Gradient Optimization: A shallow, slow gradient around the elution time of Nevirapine can significantly improve resolution. Instead of a rapid ramp from low to high organic solvent, slow the rate of change (e.g., from 1% per minute to 0.2% per minute) in the region where the compounds elute.
-
Use Smaller Particle Columns (UPLC/UHPLC): Migrating from a standard HPLC (5 µm particles) to a UHPLC system with sub-2 µm particle columns provides much higher chromatographic efficiency, resulting in sharper peaks and vastly improved resolution of closely eluting compounds.
Q6: Can I change my mass spectrometer settings to resolve the interference?
A: While MS/MS is highly selective, it cannot distinguish between compounds that are both chromatographically and isobarically identical (co-elute and have the same mass). This is the case with Nevirapine's isomeric metabolites.[1] However, some strategies can help:
-
Optimize Fragmentation (MRM Transitions): Ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions. If possible, find a fragment ion that is unique to Nevirapine and not produced by the interfering compound.
-
Ionization Source Selection: Electrospray ionization (ESI) is highly sensitive but can be more susceptible to matrix effects from phospholipids.[14] Atmospheric pressure chemical ionization (APCI) is often less affected by matrix components for moderately polar compounds like Nevirapine and can sometimes provide a cleaner baseline, though it may be less sensitive.[14][21] Comparing results from both sources during method development can be informative.
Part 5: Frequently Asked Questions (FAQs)
Q: I am using a validated method but have moved to a new patient population and am now seeing interferences. Why? A: Different patient populations may be on different co-medications, have different metabolic profiles, or present with varying degrees of conditions like liver impairment, which can alter the metabolite profile of Nevirapine.[1] Any change in the study population requires, at a minimum, a partial validation to re-confirm selectivity as per regulatory guidance.[4]
Q: Is a deuterated internal standard (e.g., Nevirapine-d5) enough to correct for matrix effects? A: A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects.[19] Because the SIL-IS is chemically almost identical to the analyte, it will experience nearly the same degree of ion suppression or enhancement. However, it cannot correct for a direct isobaric interference that adds to the analyte signal, nor can it fix poor chromatography that results from severe matrix load. It is a corrective tool, not a replacement for good sample cleanup and chromatography.
Q: I suspect phospholipid interference. Is there a quick chromatographic fix? A: Yes, a "divert valve" strategy can be employed. Phospholipids are often retained longer on a C18 column than Nevirapine. Program the divert valve to send the column effluent to waste after the Nevirapine peak has eluted, preventing the late-eluting phospholipids from entering and contaminating the mass spectrometer source.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration.
-
Ren, C., et al. (2010). A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. Biomedical Chromatography, 24(7), 717-26. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Li, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5722. Available at: [Link]
-
Gufford, B. T., et al. (2014). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 58(2), 850-856. Available at: [Link]
-
Gufford, B. T., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(1), 210-216. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Huang, Y., et al. (2011). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1923-1933. Available at: [Link]
-
Chigutsa, E., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African Journal of Laboratory Medicine, 8(1), a880. Available at: [Link]
-
Singh, S., et al. (2016). Quality by design-oriented development and validation of a bioanalytical HPLC method for nevirapine in rat plasma and its application in pharmacokinetics. Journal of Chromatographic Science, 54(8), 1300-1311. Available at: [Link]
-
Pinheiro, P. F., et al. (2017). Hepatocyte spheroids as a competent in vitro system for drug biotransformation studies: nevirapine as a bioactivation case study. Archives of Toxicology, 91(10), 3463-3478. Available at: [Link]
-
Li, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. Available at: [Link]
-
Little, J. L., et al. (2006). Identification of the Major Endogenous and Persistent Compounds in Plasma, Serum and Tissue That Cause Matrix Effects with Electrospray LC/MS Techniques. ResearchGate. Available at: [Link]
-
Reichel, C., et al. (2007). Determination of Nevirapine in Plasma by GC–MS. Journal of Chromatographic Science, 45(4), 219-222. Available at: [Link]
-
Patel, D., et al. (2015). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. ResearchGate. Available at: [Link]
-
Chigutsa, E., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. ResearchGate. Available at: [Link]
-
Kumar, L., et al. (2013). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Tropical Journal of Pharmaceutical Research, 12(4), 487-493. Available at: [Link]
-
Gufford, B. T., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(1), 210-216. Available at: [Link]
-
BioPharma Services. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. Available at: [Link]
-
Umoh, O. (2016). Interferences in Clinical Chemistry Analysis. Slideshare. Available at: [Link]
-
Olabode, G. S. (2021). Spectroscopic and chromatographic analysis of Nevirapine, Lamivudine and Zidovudine anti-retroviral compounds in wastewater samples from selected wastewater treatment plants, Cape Town. Electronic Theses and Dissertations. Available at: [Link]
-
Arnold, M. E., et al. (2013). Technical Aspects of Inductively Coupled Plasma Bioanalysis Techniques. The AAPS Journal, 15(4), 1148-1157. Available at: [Link]
-
Dimeski, G., et al. (2017). Impact of Endogenous and Exogenous Interferences on Clinical Chemistry Parameters Measured on Blood Gas Analyzers. Clinical Chemistry, 63(3), 775-777. Available at: [Link]
-
Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-9. Available at: [Link]
-
Patel, K. & Kelkar, M. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 1-10. Available at: [Link]
-
BioLytical Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]
-
Seden, K., et al. (2025). A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma. medRxiv. Available at: [Link]
Sources
- 1. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. INTERFERENCES IN CLINICAL CHEMISTRY ANALYSIS | PPTX [slideshare.net]
- 12. Impact of Endogenous and Exogenous Interferences on Clinical Chemistry Parameters Measured on Blood Gas Analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Navigating Isotopic Overlap: A Technical Guide to Adjusting for Nevirapine-d3 Contribution
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Nevirapine-d3 as an internal standard in LC-MS/MS bioanalysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenge of isotopic contribution of the internal standard to the analyte signal, ensuring the accuracy and integrity of your quantitative data.
I. Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution in the context of this compound and Nevirapine analysis?
A1: Isotopic contribution refers to the signal overlap from the stable isotope-labeled internal standard (this compound) to the mass channel of the unlabeled analyte (Nevirapine). This occurs due to the natural abundance of heavier isotopes (like ¹³C) in the analyte and potential isotopic impurities in the internal standard.
Q2: Why is it important to correct for this isotopic contribution?
A2: Failing to correct for this contribution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). This can significantly impact the accuracy of pharmacokinetic and bioequivalence studies. Regulatory bodies like the FDA and EMA emphasize the importance of ensuring the reliability of bioanalytical data.[1][2]
Q3: Is the isotopic contribution from this compound to Nevirapine always significant?
A3: The significance of the contribution depends on several factors, including the concentration of the internal standard, the isotopic purity of the this compound, and the concentration of the analyte in the sample. The effect is most pronounced when analyte concentrations are low and internal standard concentrations are high.
Q4: What are the primary causes of isotopic overlap?
A4: There are two main causes:
-
Natural Isotope Abundance: The analyte, Nevirapine, naturally contains a small percentage of molecules with heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which can result in a signal at a mass-to-charge ratio (m/z) that overlaps with the internal standard.[3][4][5]
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Nevirapine or molecules with fewer than three deuterium atoms.
II. Troubleshooting Guide: Identification and Correction of Isotopic Contribution
This section provides a more detailed, question-and-answer-based approach to troubleshooting issues related to the isotopic contribution of this compound.
Understanding the Phenomenon
Q: How can I predict the potential for isotopic overlap between Nevirapine and this compound?
A: Understanding the mass spectra of both compounds is key.
-
Nevirapine (C₁₅H₁₄N₄O):
-
Monoisotopic Mass: ~266.12 g/mol
-
You will observe a prominent M+ peak at m/z 267 (for the protonated molecule [M+H]⁺).
-
Due to the natural abundance of ¹³C (~1.1%), you will also see an M+1 peak at m/z 268, which will be approximately 16.5% of the M+ peak intensity (15 carbons x 1.1%). An M+2 peak will also be present at a lower intensity.[4]
-
-
This compound (C₁₅H₁₁D₃N₄O):
-
Monoisotopic Mass: ~269.14 g/mol
-
The primary peak will be at m/z 270 ([M+H]⁺).
-
The potential for overlap arises if the M+3 or M+4 peaks of Nevirapine contribute to the signal at m/z 270, or if there is a significant amount of unlabeled Nevirapine in the this compound standard.
Experimental Assessment of Isotopic Contribution
Q: How do I experimentally determine the extent of isotopic contribution?
A: A systematic experiment is required to quantify the two potential sources of contribution: from the analyte to the internal standard channel, and from the internal standard to the analyte channel.
Protocol 1: Quantifying Isotopic Contribution
Objective: To determine the percentage contribution of the Nevirapine signal to the this compound channel and vice versa.
Materials:
-
Nevirapine reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
Methodology:
Part A: Contribution of Analyte to Internal Standard Channel
-
Prepare Analyte-Only Samples: Spike a series of blank matrix samples with Nevirapine at various concentrations (from LLOQ to ULOQ). Do not add the this compound internal standard.
-
Acquire Data: Analyze these samples using your validated LC-MS/MS method, monitoring both the transitions for Nevirapine and this compound.
-
Analyze Results:
-
Measure the peak area of Nevirapine in its own channel (Analyte Response).
-
Measure any peak area that appears in the this compound channel at the retention time of Nevirapine (Crosstalk Response).
-
-
Calculate Contribution Factor (CF_A→IS):
CF_A→IS (%) = (Crosstalk Response / Analyte Response) * 100
Part B: Contribution of Internal Standard to Analyte Channel
-
Prepare Internal Standard-Only Samples: Spike a blank matrix sample with the working concentration of your this compound internal standard. Do not add Nevirapine.
-
Acquire Data: Analyze the sample using your LC-MS/MS method, monitoring both the Nevirapine and this compound transitions.
-
Analyze Results:
-
Measure the peak area of this compound in its own channel (IS Response).
-
Measure any peak area that appears in the Nevirapine channel at the retention time of the internal standard (Crosstalk Response).
-
-
Calculate Contribution Factor (CF_IS→A):
CF_IS→A (%) = (Crosstalk Response / IS Response) * 100
Data Presentation and Interpretation
The results from these experiments can be summarized in the following tables:
Table 1: Contribution of Nevirapine to this compound Signal
| Nevirapine Concentration (ng/mL) | Analyte Response (Peak Area) | Crosstalk Response in IS Channel (Peak Area) | Contribution Factor (CF_A→IS) (%) |
| LLOQ | |||
| Low QC | |||
| Mid QC | |||
| High QC | |||
| ULOQ |
Table 2: Contribution of this compound to Nevirapine Signal
| IS Concentration (ng/mL) | IS Response (Peak Area) | Crosstalk Response in Analyte Channel (Peak Area) | Contribution Factor (CF_IS→A) (%) |
| Working Concentration |
A significant contribution is generally considered to be anything that could impact the accuracy at the LLOQ. A common threshold is a contribution of >5% of the LLOQ response from the internal standard.
Correcting the Analyte Concentration
Q: Once I have determined the contribution factors, how do I correct my final calculated concentrations?
A: The following formula can be used to calculate the corrected analyte response before it is used in the calibration curve.[6][7][8]
Corrected Analyte Response = Measured Analyte Response - (Measured IS Response * CF_IS→A) - (Corrected Analyte Response * CF_A→IS)
Since the "Corrected Analyte Response" appears on both sides, the equation can be rearranged for practical use:
Corrected Analyte Response = (Measured Analyte Response - (Measured IS Response * CF_IS→A)) / (1 + CF_A→IS)
Where:
-
Measured Analyte Response: The peak area of the analyte in the sample.
-
Measured IS Response: The peak area of the internal standard in the sample.
-
CF_IS→A: The contribution factor of the internal standard to the analyte signal (as a decimal).
-
CF_A→IS: The contribution factor of the analyte to the internal standard signal (as a decimal).
This corrected analyte response is then used to calculate the concentration from the calibration curve.
III. Visualization of Workflows
Experimental Workflow for Determining Isotopic Contribution
Caption: Workflow for quantifying isotopic crosstalk.
Logical Flow for Correcting Analyte Concentration
Caption: Data processing for isotopic contribution correction.
IV. References
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879-3885. [Link]
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. [Link]
-
Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248-2252. [Link]
-
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. National Institutes of Health. [Link]
-
Analysis of Nevirapine and Lamivudine in human plasma of HIV infected patients by high-performance liquid chromatographic-mass spectrometric (LC-MS-MS). ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 334-338. [Link]
-
Isotope distributions. University of Jena. [Link]
-
An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-959. [Link]
-
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. ResearchGate. [Link]
-
Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. YouTube. [Link]
-
Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. Impact Factor. [Link]
-
The isotope distribution: A rose with thorns. Mass Spectrometry Reviews, 38(1), 3-17. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry. Analytical Chemistry, 90(4), 2843-2849. [Link]
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LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. [Link]
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A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 88(13), 6817-6823. [Link]
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Technical Support Center: Best Practices for Avoiding Contamination with Unlabeled Nevirapine
Welcome to the technical support center for handling unlabeled Nevirapine. This guide is designed for researchers, scientists, and drug development professionals who work with this potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The inadvertent contamination of experiments with unlabeled Nevirapine can lead to catastrophic data integrity issues, including false positives, skewed enzymatic activity, and confounded results in cell-based assays.
Nevirapine acts by binding directly and non-competitively to an allosteric site on HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function.[1][2][3] Its high potency means that even trace amounts of unlabeled compound can interfere with sensitive assays, particularly those involving radiolabeled or fluorescently-tagged substrates or inhibitors. This guide provides field-proven insights and validated protocols to help you maintain a contamination-free research environment.
Part 1: Troubleshooting Guide - Diagnosing Contamination
This section addresses specific issues you might encounter and provides a logical framework for troubleshooting.
Q: My negative control wells in an enzyme inhibition assay are showing unexpected inhibition. Could this be Nevirapine contamination?
A: This is a classic sign of contamination. When negative controls (e.g., vehicle-only) exhibit inhibitory activity, it points to the presence of an unintended active compound in your assay components.[4][5]
Troubleshooting Steps:
-
Isolate the Source: The first step is to systematically identify the contaminated reagent or piece of equipment.[6]
-
Reagent Check: Prepare fresh dilutions of all assay components (buffer, enzyme, substrate, vehicle like DMSO) from new, unopened stock vials. Rerun the assay using these fresh reagents. If the problem disappears, one of your original reagents was contaminated. Discard all old working solutions.
-
Equipment Check: If fresh reagents don't solve the issue, the contamination may be on your equipment. This includes shared pipettes, pipette tip boxes, reagent reservoirs, or the plate washer.
-
-
Verify Pipetting Technique: Ensure you are using proper pipetting techniques to avoid generating aerosols that can spread contaminants. Pipette gently against the wall of the tubes or wells.[4]
-
Review Handling Procedures: Re-examine your lab's workflow. Was unlabeled Nevirapine handled in the same area or using the same equipment as your assay setup? Even minute amounts of powder can become airborne and settle on surfaces.
Q: I am performing a cell-based antiviral assay, and I'm observing cytotoxicity in my mock-infected control cells treated only with the vehicle. What should I do?
A: Unexplained cytotoxicity in control wells is a significant red flag. While it can have multiple causes, contamination with a potent compound like Nevirapine is a strong possibility, especially if the compound is handled in your lab.
Troubleshooting Steps:
-
Confirm with a Different Cell Line: If possible, repeat the control experiment with a different, sensitive cell line to see if the cytotoxic effect is reproducible.
-
Quarantine and Clean: Immediately quarantine the suspected work area (e.g., the specific biosafety cabinet used). Perform a thorough decontamination of all surfaces and equipment.[7][8]
-
Check Shared Resources: Investigate any shared resources that could be a vector for contamination. This includes incubators, microscopes, centrifuges, and media/reagent stocks. It is crucial to determine if other lab members working with Nevirapine might have inadvertently contaminated these shared resources.
-
Implement a "Potent Compound" Workflow: If your lab frequently works with potent compounds, establish a dedicated set of equipment (pipettes, tube racks, etc.) and a designated handling area to prevent future occurrences.[9]
Part 2: Frequently Asked Questions (FAQs) - Proactive Prevention
This section provides answers to common questions about best practices for handling Nevirapine to prevent contamination from occurring in the first place.
Q: What is the correct way to establish a designated area for handling potent powders like Nevirapine?
A: Creating a designated area is the single most effective strategy to prevent widespread contamination.[9]
-
Physical Separation: Ideally, this should be a specific bench or, even better, a dedicated room with negative pressure relative to the surrounding areas.[10] If a separate room is not feasible, clearly demarcate the area with tape and signage.
-
Containment: All handling of Nevirapine powder, including weighing and initial solubilization, must occur within a containment device like a chemical fume hood or a powder containment balance enclosure.[11]
-
Dedicated Equipment: The designated area should have its own set of equipment, including a dedicated analytical balance, spatulas, weigh boats, pipettes, and vortexer.[9] These items should be labeled "For Nevirapine Use Only" and must not leave the designated area.
-
PPE: Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses when working in this area.[12][13]
Q: What are the best practices for weighing and reconstituting Nevirapine powder?
A: Weighing is the step with the highest risk of generating airborne powder, which can travel throughout the lab.
-
Pre-Weighing Preparation: Before you begin, clean the analytical balance and the surrounding area within the fume hood.[14] Cover the work surface with disposable bench paper.[11]
-
Aliquot Transfer: Never take the primary stock container of Nevirapine to the balance. Use a clean spatula to transfer a small amount of powder from the stock bottle to a secondary container (like a clean weigh boat or beaker). This prevents contamination of the main stock.[15]
-
Weighing: Place a weigh boat on the balance and tare it.[14][15] Carefully add the powder from your secondary container to the weigh boat until you reach the desired mass.
-
Solubilization: Nevirapine is poorly soluble in water but soluble in organic solvents like DMSO and DMF.[16][17][18] Add the solvent directly to the weigh boat or transfer the powder to a vial before adding the solvent. Ensure the powder is fully dissolved before making further dilutions. For maximum solubility in aqueous buffers, it is recommended to first dissolve Nevirapine in a solvent like DMF and then dilute with the aqueous buffer.[17]
Q: How do I properly decontaminate my workspace and equipment after handling Nevirapine?
A: A rigorous cleaning protocol is essential. Decontamination involves not just cleaning but inactivating or removing the compound.
-
Surface Decontamination: After each use, wipe down all surfaces in the designated area (including the balance, fume hood sash, and benchtops) with a suitable solvent. Since Nevirapine is soluble in organic solvents, a wipe-down with 70% ethanol followed by a laboratory-grade detergent and water is effective for general surface cleaning.[7]
-
Spill Cleanup: For spills, cover the area with an absorbent material.[19] Gently pour a deactivating solution (e.g., a fresh 10% bleach solution, followed by a water rinse after the appropriate contact time) over the absorbent material.[7][19] Allow it to sit for at least 30 minutes before cleaning. Be aware that bleach is corrosive.[7]
-
Non-Disposable Equipment: Items like spatulas and reusable glassware should be soaked in a deactivating solution before standard washing.
-
Waste Disposal: All disposable items, including gloves, weigh boats, and bench paper, should be placed in a sealed bag and disposed of according to your institution's hazardous waste guidelines.
| Decontamination Agent | Mechanism/Use | Recommended Contact Time | Notes |
| 70% Ethanol/Isopropanol | Solubilizes and removes compound | N/A (for wiping) | Good for routine surface cleaning. Evaporates quickly.[7] |
| 10% Bleach (Freshly Prepared) | Oxidizing agent, chemical degradation | 30 minutes | Highly effective but corrosive to metals.[7][19] Must be followed by a water rinse. |
| Laboratory Detergent | Surfactant, aids in physical removal | Per manufacturer | Use after initial solvent/bleach wipe for thorough cleaning. |
Part 3: Protocols & Workflows
Workflow for Preventing Cross-Contamination
This workflow illustrates the ideal physical and procedural separation for handling potent compounds like unlabeled Nevirapine versus setting up sensitive experiments.
Caption: Workflow separating potent compound handling from general lab work.
References
-
Pro-Lab Diagnostics. (2024, October 18). Reducing Cross-Contamination In The Lab: Our Tips. Retrieved from [Link]
-
Jilani, T., & Gibbons, Y. (2023, June 5). Nevirapine. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Wikipedia. (n.d.). Nevirapine. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Nevirapine? Retrieved from [Link]
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Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. Retrieved from [Link]
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Labcompare. (2024, April 8). Safeguarding Laboratory Integrity: Preventing Cross-Contamination in Lab Samples. Retrieved from [Link]
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ResearchGate. (2023, February 18). What are the most effective methods in reducing the risk of cross-contamination in clinical bacteriology laboratory? Retrieved from [Link]
-
Technical Safety Services. (2021, October 1). How To Avoid Contamination in Lab. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solid-State Characterization of Nevirapine. NIH. Retrieved from [Link]
-
Drugs.com. (2025, November 20). Nevirapine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Molecular Biology (MB). (n.d.). Assay Troubleshooting. About. Retrieved from [Link]
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PharmaGuideHub. (2025, January 27). HANDLING OF POTENT MOLECULES (CATEGORY-IV). Retrieved from [Link]
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ASHP. (n.d.). ASHP Guidelines on Compounding Sterile Preparations. Retrieved from [Link]
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ScienceDirect. (2024, October 21). Aqueous solubility of nevirapine. Retrieved from [Link]
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Eagle Analytical. (n.d.). Facility Design Considerations For Updated USP 795 & 797. Retrieved from [Link]
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University of Leicester. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]
-
PubChem. (n.d.). Nevirapine. NIH. Retrieved from [Link]
-
MECART Cleanrooms. (n.d.). Building a USP 800 Compliant Compounding Clean Room. Retrieved from [Link]
-
PCCA. (2022, September 27). Compounding Lab Design and Engineering Considerations per USP 800 Guidelines. YouTube. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination. Biosafety Manual. Retrieved from [Link]
-
UCSD – Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Texas A&M University-Commerce. (2020, March 23). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
-
CRB Insights. (n.d.). Incorporating highly potent drug products into your facility. Retrieved from [Link]
-
Technology Networks. (2018, March 8). Handling Potent Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Scribd. (n.d.). Potent Drugs Handling. Retrieved from [Link]
-
Indian Health Service. (2017, October 31). Design Requirements for Compounded Sterile and Hazardous Drug Preparation Areas. Retrieved from [Link]
-
Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Inner Compass Initiative. (n.d.). Diluting Powder When Using a Digital Scale. Retrieved from [Link]
-
YouTube. (2023, May 13). How to Weigh Chemical Powders. Retrieved from [Link]
-
U.S. Solid. (2024, April 7). How to Correctly Use an Analytical Balance to Weigh a Powder? Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Nevirapine Using Nevirapine-d3 as an Internal Standard
This guide provides an in-depth technical comparison of bioanalytical methods for the quantification of Nevirapine in biological matrices, with a focus on the use of its stable isotope-labeled internal standard, Nevirapine-d3. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical workflow in accordance with global regulatory standards.
Introduction: The Critical Role of Bioanalytical Method Validation in Nevirapine Quantification
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to combination antiretroviral therapy for the treatment of HIV-1 infection. Accurate measurement of Nevirapine concentrations in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, all of which are fundamental to ensuring its safe and effective use. A validated bioanalytical method provides the necessary confidence that the generated data is reliable and reproducible.
The process of bioanalytical method validation is rigorously governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline, in particular, outlines the essential parameters that must be evaluated to demonstrate that a bioanalytical method is fit for its intended purpose.
This guide will delve into the critical aspects of validating a bioanalytical method for Nevirapine, with a particular emphasis on the comparison of different sample preparation techniques. Furthermore, it will highlight the indispensable role of a stable isotope-labeled internal standard, this compound, in mitigating matrix effects and ensuring analytical accuracy.
The Cornerstone of Accuracy: this compound as an Internal Standard
The use of an appropriate internal standard (IS) is paramount in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis. This compound, in which three hydrogen atoms are replaced with deuterium, is the preferred IS for Nevirapine quantification for several key reasons:
-
Physicochemical Similarity: this compound shares nearly identical physicochemical properties with Nevirapine, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution: It typically co-elutes with the analyte, meaning it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.
-
Mass Differentiation: The mass difference between Nevirapine and this compound allows for their distinct detection by the mass spectrometer without cross-talk.
The use of a SIL-IS like this compound is crucial for correcting for variability in extraction recovery and mitigating the unpredictable nature of matrix effects, ultimately leading to more accurate and precise results.
Relationship between Nevirapine and its internal standard, this compound.
A Head-to-Head Comparison of Sample Preparation Techniques
The choice of sample preparation technique is a critical decision in bioanalytical method development, directly impacting the cleanliness of the final extract, recovery of the analyte, and the extent of matrix effects. This section compares three commonly used techniques for the extraction of Nevirapine from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample to denature and precipitate proteins.
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent based on its solubility.
Experimental Protocol: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 25 µL of this compound working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that utilizes a solid sorbent to retain the analyte from the sample matrix, followed by washing to remove interferences and elution of the purified analyte.
Experimental Protocol: Solid-Phase Extraction
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample pre-treated with 25 µL of this compound working solution.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Performance Comparison
The following table summarizes the typical performance of each extraction method for Nevirapine analysis. The data presented is a synthesis from various literature sources and represents expected outcomes.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) | Significant (Ion Suppression) | Moderate | Minimal |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Causality Behind the Performance:
-
PPT offers high recovery due to its non-selective nature but suffers from significant matrix effects as it fails to remove many endogenous components like phospholipids, which can co-elute with Nevirapine and suppress its ionization.
-
LLE provides a cleaner extract than PPT by selectively partitioning the relatively non-polar Nevirapine into an organic solvent, thus reducing matrix effects. However, recovery can be lower and more variable.
-
SPE yields the cleanest extracts and highest selectivity by utilizing specific chemical interactions between Nevirapine and the sorbent material. This results in minimal matrix effects and high, reproducible recoveries.
Comparison of sample preparation workflows for Nevirapine analysis.
Comprehensive Bioanalytical Method Validation Parameters
According to ICH M10 guidelines, a full validation of a bioanalytical method should encompass the following parameters.
Selectivity and Specificity
The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, concomitant medications, and endogenous matrix components. This is typically assessed by analyzing blank plasma samples from multiple sources to check for interfering peaks at the retention times of Nevirapine and this compound.
Linearity and Calibration Curve
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. For Nevirapine, a typical calibration curve in human plasma ranges from 20 to 5000 ng/mL. The curve is constructed by plotting the peak area ratio of Nevirapine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be ≥ 0.99.
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | Defined by the expected concentrations | 20 - 5000 ng/mL |
| Regression Model | Appropriate for the data | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Accuracy and Precision
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| Parameter | Acceptance Criteria | Typical Performance (SPE Method) |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +5% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -7% to +8% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
Recovery
Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a post-extraction spiked sample.
| Extraction Method | Typical Recovery (%) |
| Protein Precipitation | 85 - 105 |
| Liquid-Liquid Extraction | 70 - 90 |
| Solid-Phase Extraction | > 90 |
Matrix Effect
The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components. It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The use of this compound is critical to compensate for this effect.
| Extraction Method | Typical Matrix Effect (%) |
| Protein Precipitation | Significant (Ion Suppression) |
| Liquid-Liquid Extraction | Moderate |
| Solid-Phase Extraction | Minimal |
Stability
The stability of Nevirapine in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a specified period.
-
Long-Term Stability: Stability under frozen storage conditions (-20°C or -80°C).
-
Post-Preparative (Autosampler) Stability: Stability of the processed sample in the autosampler.
Nevirapine is generally stable in plasma under typical storage and handling conditions.
| Stability Test | Condition | Typical Result (% Deviation from Nominal) |
| Freeze-Thaw | 3 cycles at -20°C | < 10% |
| Bench-Top | 24 hours at room temperature | < 8% |
| Long-Term | 6 months at -80°C | < 12% |
| Autosampler | 48 hours at 10°C | < 5% |
Conclusion: A Validated Method for Confident Results
The successful validation of a bioanalytical method for Nevirapine using this compound as an internal standard is a prerequisite for generating reliable data in clinical and non-clinical studies. While protein precipitation offers a rapid and high-throughput option, it is often plagued by significant matrix effects. Liquid-liquid extraction provides a cleaner sample, but solid-phase extraction consistently delivers the highest quality data with minimal matrix interference and excellent recovery, making it the recommended approach for regulatory submissions. The use of a stable isotope-labeled internal standard like this compound is non-negotiable for mitigating the inherent variability of bioanalysis and ensuring the accuracy and precision required to make critical decisions in drug development.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- van den Broek, I., van Dongen, J. L., & Niessen, W. M. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(28), 3221–3230.
- Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005).
The Analytical Edge: A Comparative Guide to Internal Standard Selection for Nevirapine Bioanalysis—Nevirapine-d3 vs. a Structural Analog
For researchers, scientists, and drug development professionals vested in the accurate quantification of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a foundational decision that dictates data reliability and regulatory compliance. This guide provides an in-depth, objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Nevirapine-d3, and a structural analog internal standard (SA-IS). Supported by established principles of bioanalytical method validation and illustrative experimental data, this document aims to empower you with the technical insights necessary to make an informed and scientifically sound selection for your bioanalytical assays.
The Lynchpin of Quantitative Bioanalysis: The Internal Standard
In the landscape of quantitative bioanalysis, the internal standard is the cornerstone of accuracy and precision.[1] Its primary role is to compensate for the inherent variability throughout the analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by factors such as matrix effects, ionization suppression or enhancement, and extraction inconsistencies.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use and thorough validation of an appropriate internal standard to ensure the integrity of bioanalytical data.[4]
The two predominant classes of internal standards employed in LC-MS/MS are stable isotope-labeled and structural analogs. The selection between these two carries significant implications for method performance and data quality.
Head-to-Head Comparison: this compound vs. a Structural Analog
The Gold Standard: this compound (Stable Isotope-Labeled Internal Standard)
A stable isotope-labeled internal standard, such as this compound, is a form of the analyte in which several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification renders the SIL-IS distinguishable from the native analyte by the mass spectrometer while preserving nearly identical chemical and physical properties.[5]
Key Advantages of this compound:
-
Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes with Nevirapine during chromatography. This ensures that both compounds experience the same matrix effects and ionization conditions at the same point in time, leading to highly effective normalization.
-
Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a primary source of analytical variability.[6] As this compound behaves identically to Nevirapine in the ion source, it provides the most accurate correction for these effects.
-
Comparable Extraction Recovery: The extraction efficiency of this compound from the biological matrix is expected to be identical to that of Nevirapine, ensuring that any variability in the sample preparation process is accurately accounted for.
-
Enhanced Precision and Accuracy: The culmination of these factors results in bioanalytical methods with superior precision and accuracy, a critical requirement for regulatory submissions and clinical trial data.[7]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a compound that possesses a similar chemical structure to the analyte but is not isotopically labeled. For Nevirapine, a common structural analog used as an internal standard in published methods is another antiretroviral drug, such as Indinavir or Abacavir.[8][9]
Considerations for Using a Structural Analog:
-
Differences in Physicochemical Properties: Although structurally similar, an analog will inevitably have different physicochemical properties, leading to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to Nevirapine.[7]
-
Potential for Differential Matrix Effects: As the structural analog does not co-elute with Nevirapine, it may be subjected to different matrix effects, potentially leading to inadequate compensation and compromised data accuracy.
-
Availability and Cost: The primary advantage of a structural analog is often its ready availability and lower cost compared to a custom-synthesized SIL-IS.
-
Rigorous Validation Required: When a SIL-IS is not feasible, a structural analog can be employed, but it necessitates a more rigorous validation to demonstrate its ability to provide reliable quantification.[7] This includes thorough assessment of matrix effects and cross-validation against a method using a SIL-IS if possible.
Quantitative Performance: An Illustrative Comparison
| Validation Parameter | Expected Performance with this compound (SIL-IS) | Typical Performance with a Structural Analog (SA-IS) | Rationale for Difference |
| Accuracy (% Bias) | Within ±5% of nominal values | Can be within ±15%, but more susceptible to larger bias | SIL-IS provides superior correction for matrix effects and extraction variability.[7] |
| Precision (%RSD) | < 5% | < 15% | Co-elution and identical physicochemical properties of the SIL-IS lead to more consistent analyte/IS response ratios. |
| Matrix Effect | Minimal to negligible impact on quantification | Potential for significant and variable impact | The SIL-IS experiences the same ionization suppression/enhancement as the analyte, effectively nullifying the effect.[6] |
| Extraction Recovery | Consistent between analyte and IS | May differ between analyte and IS | Differences in polarity and other properties can lead to differential recovery of the SA-IS. |
| Method Robustness | High | Moderate to High | The method is less susceptible to minor variations in chromatographic conditions and matrix composition. |
Experimental Protocols
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Nevirapine, highlighting the point of internal standard addition.
Caption: A generalized workflow for the bioanalysis of Nevirapine in plasma using an internal standard.
Step-by-Step Protocol for Sample Analysis using this compound
This protocol outlines a typical procedure for the quantification of Nevirapine in human plasma using this compound as the internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Nevirapine and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Nevirapine.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Detect Nevirapine and this compound using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Example MRM transition for Nevirapine: m/z 267 -> 226
-
Example MRM transition for this compound: m/z 270 -> 229
-
-
-
Data Analysis:
-
Integrate the peak areas for Nevirapine and this compound.
-
Calculate the peak area ratio of Nevirapine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Framework for Internal Standard Selection
The decision to use this compound or a structural analog should be guided by the specific requirements of the study and a risk-based assessment of data quality needs.
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- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Effects of Nevirapine-d3 in Quantitative Bioanalysis: A Comparative Guide
Abstract
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the cornerstone of achieving accurate and reproducible results. Deuterated analogs, such as Nevirapine-d3, are frequently employed due to their cost-effectiveness and synthetic accessibility.[1] However, the substitution of hydrogen with deuterium, while seemingly minor, can introduce isotopic effects that may compromise data integrity if not thoroughly evaluated.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the isotopic effects of this compound when used as an internal standard for the quantification of Nevirapine. We will delve into the theoretical underpinnings of isotopic effects, present a detailed experimental protocol for their evaluation, and offer guidance on interpreting the resulting data to ensure the development of robust and reliable bioanalytical methods in line with regulatory expectations.[3][4][5][6]
The Indispensable Role of Internal Standards in LC-MS/MS
Quantitative LC-MS/MS is susceptible to several sources of variability that can impact the accuracy and precision of analyte measurement. These include variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[7][8] An ideal internal standard (IS) is a compound added at a constant concentration to all samples, calibrators, and quality controls (QCs) that mimics the analyte's behavior throughout the entire analytical process.[4] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to reliable quantification.
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[8] This near-identical nature ensures they co-elute chromatographically and experience similar ionization efficiencies, thus providing the most effective compensation for analytical variability.[9][10] Among the stable isotopes used for labeling (e.g., ²H, ¹³C, ¹⁵N), deuterium (²H) is the most common due to the relative ease and lower cost of synthesis.[1]
Understanding Isotopic Effects: A Double-Edged Sword
While deuterated standards are highly effective, the mass difference between hydrogen and deuterium can lead to subtle but significant "isotopic effects." These effects primarily manifest in two ways:
-
Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[2] This can lead to minor differences in polarity and intermolecular interactions, potentially causing the deuterated standard to have a slightly different retention time than the analyte in liquid chromatography.[2] While often negligible, if this shift causes the analyte and IS to elute into regions with different degrees of matrix effects, the fundamental assumption of co-elution and equivalent ionization suppression/enhancement is violated, leading to inaccurate quantification.[2][11]
-
Mass Spectrometric Isotope Effect: The presence of deuterium can sometimes influence the fragmentation patterns of a molecule in the mass spectrometer. This can alter the relative abundance of product ions compared to the unlabeled analyte. Furthermore, there's a potential for "cross-talk" where the isotopic envelope of the analyte contributes to the signal of the internal standard, especially for high molecular weight compounds or at high analyte-to-IS concentration ratios.[12]
The location of the deuterium label on the molecule is also critical. Labels on exchangeable protons (e.g., -OH, -NH, -SH) or at positions that are sterically or electronically sensitive can lead to in-source back-exchange or instability, compromising the integrity of the IS.[2]
Experimental Design for Assessing Isotopic Effects of this compound
A rigorous evaluation of the isotopic effects of this compound is a critical component of bioanalytical method validation. The following experimental workflow is designed to systematically investigate potential chromatographic and mass spectrometric discrepancies between Nevirapine and its d3-labeled internal standard.
Materials and Reagents
-
Nevirapine reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
All solvents and reagents should be of LC-MS grade.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods: A Nevirapine Case Study
Introduction: The Imperative of Cross-Validation in Bioanalysis
In the landscape of regulated drug development, the integrity of bioanalytical data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[1][2] However, the journey from method development to routine sample analysis is governed by rigorous validation protocols to ensure that the data generated is reliable and reproducible.[3][4]
Situations frequently arise where study samples must be analyzed across different laboratories, using different analytical methods, or on different instrument platforms. This can occur during long-term clinical trials, transfers of methods between a sponsor and a contract research organization (CRO), or when a method is updated. In these instances, a cross-validation is not just a recommendation; it is a regulatory necessity.[5][6] Its purpose is to demonstrate that the data generated by two distinct methods are comparable and interchangeable, ensuring the continuity and integrity of the overall study.[5][7][8]
This guide provides an in-depth, practical comparison of two distinct LC-MS/MS methods for the quantification of the antiretroviral drug Nevirapine in human plasma. We will leverage its stable isotope-labeled (SIL) internal standard, Nevirapine-d3, to navigate the complexities of the cross-validation process, grounding our protocol in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][9][10]
The Role of the Internal Standard: Why this compound is Critical
The cornerstone of robust LC-MS/MS quantification is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as this compound, is the preferred choice in bioanalysis.[11][12]
Why is a SIL-IS superior? A SIL-IS is chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium.[11][12] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample extraction, chromatography, and ionization.[13] Any sample loss during preparation or signal fluctuation in the mass spectrometer (known as the matrix effect) will affect both the analyte and the IS proportionally.[1][14][15] By measuring the peak area ratio of the analyte to the IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[11][12][13]
Figure 1: The corrective role of a Stable Isotope-Labeled Internal Standard (SIL-IS).
The Comparative Methods: A Tale of Two Assays
For this guide, we will compare two hypothetical, yet realistic, LC-MS/MS methods for Nevirapine quantification.
-
Method A (Reference): A standard High-Performance Liquid Chromatography (HPLC)-based method using a simple protein precipitation (PPT) extraction. This represents a widely used, robust, and fully validated legacy assay.
-
Method B (Comparator): A modern Ultra-High-Performance Liquid Chromatography (UPLC)-based method employing Solid-Phase Extraction (SPE) for sample cleanup. This method is designed for higher throughput and potentially lower matrix effects.
| Parameter | Method A (Reference Assay) | Method B (Comparator Assay) | Causality Behind Choices |
| Sample Preparation | Protein Precipitation (PPT) with Acetonitrile | Solid-Phase Extraction (SPE) | PPT is fast and simple but can leave many matrix components. SPE is more selective, providing a cleaner extract, which is often beneficial for sensitive UPLC systems.[1] |
| LC System | Standard HPLC | UPLC System | UPLC uses smaller column particles (<2 µm) for faster run times and higher resolution compared to traditional HPLC. |
| LC Column | C18, 4.6 x 100 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | The column dimensions are matched to the respective LC system to optimize performance and efficiency. |
| Mobile Phase | Gradient: Water (0.1% Formic Acid) & Acetonitrile | Gradient: Water (0.1% Formic Acid) & Acetonitrile | A standard reversed-phase mobile phase system for retaining and eluting a moderately polar compound like Nevirapine. |
| Flow Rate | 0.8 mL/min | 0.5 mL/min | Flow rates are optimized for the column diameter and particle size to achieve optimal separation. |
| Run Time | 5.0 minutes | 2.5 minutes | The primary advantage of the UPLC-based Method B is a significant reduction in analysis time, increasing throughput. |
| MS/MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Both methods utilize the gold-standard platform for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Electrospray Ionization, Positive (ESI+) | ESI+ is effective for protonating basic nitrogen-containing compounds like Nevirapine. |
| MRM Transitions | Nevirapine: 267.1 -> 226.1; this compound: 270.1 -> 229.1 | Nevirapine: 267.1 -> 226.1; this compound: 270.1 -> 229.1 | These transitions correspond to the precursor ion and a stable product ion, providing high specificity for quantification.[16] |
Full Validation Summary (Hypothetical Data)
Before a cross-validation can be performed, both methods must be fully validated according to regulatory guidelines.[3][6] This involves assessing parameters like accuracy, precision, selectivity, stability, and matrix effect.[2]
| Validation Parameter | Method A (Reference) | Method B (Comparator) | Acceptance Criteria (FDA/EMA) |
| Calibration Range | 10 - 10,000 ng/mL | 10 - 10,000 ng/mL | Must cover the expected concentration range. |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 9.1% | ≤ 8.3% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -7.6% to +6.4% | -6.9% to +5.8% | Within ±15% (±20% at LLOQ) |
| Matrix Factor (IS-Normalized) | 0.95 - 1.07 | 0.98 - 1.04 | CV of IS-normalized matrix factor ≤ 15% |
| Recovery (%) | Consistent | Consistent | Consistent and reproducible |
Both methods demonstrate performance that meets the stringent requirements set by regulatory agencies, making them suitable for bioanalysis and eligible for cross-validation.
Experimental Protocol: The Cross-Validation Workflow
Cross-validation involves analyzing the same set of study samples using both the reference and comparator methods. The results are then statistically compared to ensure they are equivalent.
Step-by-Step Methodology
-
Sample Selection:
-
Select a minimum of 20 incurred samples (samples from dosed subjects in a study).
-
The samples should span the calibration range (low, medium, and high concentrations) to assess agreement across the entire quantification spectrum.
-
-
Sample Aliquoting:
-
Thaw the selected samples at room temperature.
-
Vortex each sample gently to ensure homogeneity.
-
Create two separate aliquots from each original sample. Label one set for "Method A" and the other for "Method B".
-
-
Analysis with Method A (Reference):
-
Process the "Method A" aliquots, calibration standards, and quality control (QC) samples using the validated PPT procedure.
-
Analyze the processed samples on the HPLC-MS/MS system according to the validated Method A parameters.
-
Integrate the resulting chromatograms and calculate the Nevirapine concentrations. The analytical run must meet its pre-defined acceptance criteria.
-
-
Analysis with Method B (Comparator):
-
Concurrently, process the "Method B" aliquots, along with a separate set of calibration standards and QCs, using the validated SPE procedure.
-
Analyze the processed samples on the UPLC-MS/MS system according to the validated Method B parameters.
-
Integrate and calculate the Nevirapine concentrations. This analytical run must also meet its pre-defined acceptance criteria.
-
-
Data Evaluation:
-
Tabulate the concentration data obtained from both methods for each sample.
-
For each sample, calculate the percent difference using the following formula: % Difference = ((Conc. Method B - Conc. Method A) / Mean(Conc. A, Conc. B)) * 100
-
Apply the regulatory acceptance criteria.
-
Figure 2: Workflow for the cross-validation of two bioanalytical methods.
Results and Discussion
The following table presents hypothetical cross-validation data for 20 incurred samples.
| Sample ID | Conc. Method A (ng/mL) | Conc. Method B (ng/mL) | Mean Conc. (ng/mL) | % Difference | Within ±20%? |
| IS-001 | 35.6 | 38.1 | 36.9 | 6.6% | Yes |
| IS-002 | 4102.1 | 4255.3 | 4178.7 | 3.6% | Yes |
| IS-003 | 8955.0 | 9102.4 | 9028.7 | 1.6% | Yes |
| IS-004 | 150.3 | 145.9 | 148.1 | -3.0% | Yes |
| IS-005 | 6221.8 | 5980.1 | 6101.0 | -4.0% | Yes |
| IS-006 | 125.6 | 148.9 | 137.3 | 16.0% | Yes |
| IS-007 | 789.2 | 811.5 | 800.4 | 2.8% | Yes |
| IS-008 | 9540.7 | 9980.3 | 9760.5 | 4.4% | Yes |
| IS-009 | 22.4 | 25.9 | 24.2 | 13.9% | Yes |
| IS-010 | 3350.1 | 3010.5 | 3180.3 | -11.2% | Yes |
| IS-011 | 512.6 | 488.3 | 500.5 | -4.9% | Yes |
| IS-012 | 15.8 | 18.9 | 17.4 | 16.9% | Yes |
| IS-013 | 7555.2 | 8460.9 | 8008.1 | 10.8% | Yes |
| IS-014 | 2560.4 | 2399.8 | 2480.1 | -6.6% | Yes |
| IS-015 | 45.1 | 55.2 | 50.2 | 19.1% | Yes |
| IS-016 | 4899.3 | 5630.1 | 5264.7 | 13.2% | Yes |
| IS-017 | 88.9 | 75.4 | 82.2 | -17.1% | Yes |
| IS-018 | 1890.6 | 2350.2 | 2120.4 | 20.2% | No |
| IS-019 | 5011.7 | 4890.3 | 4951.0 | -2.5% | Yes |
| IS-020 | 7233.0 | 6999.0 | 7116.0 | -3.3% | Yes |
| Summary | 19/20 (95%) | PASS |
Interpretation of Results
According to both FDA and EMA guidelines, the results from the two methods are considered equivalent if at least two-thirds (67%) of the samples have a percent difference within ±20% of the mean value.[5][10]
In our hypothetical dataset, 19 out of 20 samples (95%) fall within the ±20% acceptance window. This result strongly indicates that Method B (UPLC/SPE) and Method A (HPLC/PPT) produce comparable data for the quantification of Nevirapine. The cross-validation passes, and either method could be used to analyze study samples with a high degree of confidence that the results will be interchangeable.
The single sample (IS-018) that fell just outside the acceptance criteria (20.2%) would warrant a brief investigation but is not sufficient to cause the overall validation to fail. Potential causes for such discrepancies could include minor differences in the handling of a specific sample, slight variations in matrix effects between the two methods that become apparent for a particular sample's matrix composition, or simple statistical variation.
Conclusion
Cross-validation is a critical regulatory requirement that underpins the integrity of bioanalytical data when multiple methods or sites are involved. This guide demonstrates that by following a structured, scientifically sound protocol, two vastly different LC-MS/MS methods—one traditional and one high-throughput—can be proven to generate equivalent quantitative data. The successful use of a stable isotope-labeled internal standard like this compound is fundamental to this process, as it mitigates variability inherent in sample preparation and analysis. By adhering to these principles, researchers, scientists, and drug development professionals can ensure data continuity and robustness, satisfying global regulatory standards and upholding the highest level of scientific integrity.
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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A Guide to Inter-laboratory Comparison of Nevirapine Quantification Using Nevirapine-d3
This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison of Nevirapine quantification, emphasizing the pivotal role of the stable isotope-labeled internal standard, Nevirapine-d3. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles, offers detailed experimental protocols, and presents a model for data analysis and interpretation, ensuring the generation of reliable and comparable bioanalytical data across different laboratory settings.
Introduction: The Imperative for Accurate Nevirapine Quantification
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to antiretroviral therapy for HIV-1 infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Nevirapine is often recommended to optimize treatment efficacy and minimize toxicity.[1][2] Accurate and precise quantification of Nevirapine in biological matrices, typically plasma, is therefore critical. When bioanalytical methods are transferred or employed across multiple laboratories, establishing inter-laboratory comparability is paramount to ensure data integrity and consistency in clinical trials and patient monitoring.
This guide focuses on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, in conjunction with a stable isotope-labeled internal standard (SIL-IS), this compound.
The Role of this compound as an Internal Standard
The use of a SIL-IS is a cornerstone of modern quantitative mass spectrometry.[3][4] this compound, a deuterated analog of Nevirapine, is the ideal internal standard for this application.
Why this compound is the Gold Standard:
-
Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with the unlabeled Nevirapine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[5][6]
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte. While minor chromatographic shifts due to the deuterium isotope effect can sometimes occur, they are generally minimal and do not compromise the corrective power of the internal standard.[3]
-
Mass Differentiation: The mass difference between Nevirapine and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap.[7] A mass difference of at least three mass units is generally recommended for small molecules to avoid isotopic crosstalk.[7]
-
Reduced Variability: The use of a SIL-IS significantly reduces the impact of sample-to-sample variations in matrix composition, leading to improved precision and accuracy of the analytical method.[4][7]
Designing the Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential to rigorously assess the performance of a bioanalytical method across different sites.
Key Components of the Study Design:
-
Standardized Protocol: A single, detailed analytical protocol must be shared with and strictly adhered to by all participating laboratories.
-
Common Reference Materials: All laboratories should use the same batches of reference standards (Nevirapine and this compound), quality control (QC) samples, and, if possible, blank biological matrix.
-
Blinded Samples: A set of blinded samples, including calibration standards, QC samples at multiple concentration levels (low, medium, and high), and incurred study samples, should be distributed to each laboratory.
-
Defined Acceptance Criteria: Clear and prospectively defined acceptance criteria for accuracy, precision, and inter-laboratory agreement are crucial. These criteria should be based on established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical LC-MS/MS method for the quantification of Nevirapine in human plasma.
Materials and Reagents
-
Nevirapine reference standard
-
This compound internal standard
-
Human plasma (K3EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking calibration curve (CC) standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the Nevirapine working standard solutions to prepare a series of calibration standards covering the desired quantification range (e.g., 25 to 10,000 ng/mL).[12]
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:
-
Nevirapine: e.g., m/z 267.1 → 226.1
-
This compound: e.g., m/z 270.1 → 229.1
-
Experimental Workflow Diagram
Caption: Workflow for Nevirapine quantification in plasma.
Data Analysis and Interpretation
A robust statistical analysis is crucial for a meaningful inter-laboratory comparison.
Intra-laboratory Performance
Each laboratory should first demonstrate acceptable performance of the method in-house.
Table 1: Example Intra-laboratory Precision and Accuracy Data (Single Laboratory)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 75 | 78.2 | 104.3 | 4.5 |
| MQC | 750 | 735.9 | 98.1 | 3.2 |
| HQC | 7500 | 7612.5 | 101.5 | 2.8 |
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (≤20% at the LLOQ).
Inter-laboratory Comparison
The core of the study is the comparison of results between laboratories.
Table 2: Example Inter-laboratory Comparison of QC Samples
| QC Level | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Mean (ng/mL) | Inter-lab %CV |
| LQC | 78.2 | 80.1 | 76.5 | 78.3 | 2.3 |
| MQC | 735.9 | 748.3 | 729.1 | 737.8 | 1.3 |
| HQC | 7612.5 | 7550.0 | 7680.3 | 7614.3 | 0.9 |
A low inter-laboratory %CV indicates good agreement between the sites.
Incurred Sample Reanalysis (ISR)
To assess the reproducibility of the method with authentic study samples, a subset of incurred samples should be re-analyzed.
Table 3: Example Incurred Sample Reanalysis Data
| Sample ID | Initial Conc. (ng/mL) | Re-assay Conc. (ng/mL) | % Difference |
| 001 | 3450 | 3380 | -2.0 |
| 002 | 5620 | 5890 | 4.8 |
| 003 | 2180 | 2090 | -4.1 |
For a successful ISR, at least 67% of the re-assayed samples should have a % difference within ±20% of the mean of the two values.
Visualization of Inter-laboratory Agreement
Caption: Factors contributing to inter-laboratory agreement.
Potential Sources of Discrepancy and Troubleshooting
Despite a standardized protocol, discrepancies can arise. Potential sources include:
-
Pipetting and Dilution Errors: Inaccurate preparation of standards and QCs.
-
Instrumental Differences: Variations in LC-MS/MS system performance and calibration.
-
Environmental Factors: Differences in laboratory temperature and humidity.
-
Analyst Technique: Variations in sample handling and processing.
A thorough investigation, including a review of audit trails, instrument performance logs, and analyst training records, is necessary to identify and rectify the root cause of any significant discrepancies.
Conclusion
A successful inter-laboratory comparison is a critical step in validating a bioanalytical method for multi-site studies. The use of this compound as a stable isotope-labeled internal standard is fundamental to achieving the high levels of precision and accuracy required. By adhering to a standardized protocol, employing common reference materials, and conducting a rigorous statistical analysis of the data, researchers can confidently establish the comparability of Nevirapine quantification across different laboratories, thereby ensuring the integrity and reliability of clinical and research data.
References
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J Acquir Immune Defic Syndr. (2005). Therapeutic drug monitoring of nevirapine reduces pharmacokinetic variability but does not affect toxicity or virologic success in the ATHENA study. Available at: [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Available at: [Link]
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Pathologie Biologie. (2007). [Evidence-based therapeutic drug monitoring for nevirapine]. Available at: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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aidsmap. (2005). Therapeutic drug monitoring: no effect on treatment success with nevirapine. Available at: [Link]
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Rapid Communications in Mass Spectrometry. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]
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Clinical Infectious Diseases. (2008). Therapeutic Drug Monitoring of Nevirapine in Resource-Limited Settings. Available at: [Link]
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Journal of Health and Medical Sciences. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Available at: [Link]
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Semantic Scholar. (2009). Nevirapine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. Available at: [Link]
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National Institutes of Health. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [Link]
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ResearchGate. (2015). Analysis of Nevirapine and Lamivudine in human plasma of HIV infected patients by high-performance liquid chromatographic-mass spectrometric (LC-MS-MS). Available at: [Link]
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Neliti. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Available at: [Link]
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ResearchGate. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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The Gold Standard: Justifying the Use of Deuterated Internal Standards in Regulated Bioanalysis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the rigorous landscape of regulated bioanalysis, where data integrity is paramount, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of pharmacokinetic and toxicokinetic data. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, have emerged as the preferred choice for liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive justification for the use of deuterated internal standards, objectively comparing their performance with alternatives and providing the supporting rationale and experimental considerations necessary for robust method development and validation in a regulated environment.
The Foundational Principle: Mimicking the Analyte
The core function of an internal standard is to compensate for the variability inherent in the bioanalytical process, from sample extraction to instrumental analysis.[1][2][3][4][5] An ideal IS should behave identically to the analyte of interest throughout the entire analytical workflow. This includes having similar physicochemical properties that lead to comparable extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[1][6]
Deuterated internal standards, which are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope deuterium, are structurally almost identical to the analyte. This near-perfect structural analogy is the primary reason for their superiority in bioanalysis.[7]
The Regulatory Imperative: FDA and EMA Perspectives
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[1][8][9][10][11][12][13] While these guidelines do not explicitly mandate the use of a specific type of internal standard, they strongly emphasize the need to demonstrate the IS's suitability in compensating for analytical variability. The FDA's guidance on "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis" underscores the importance of monitoring IS response to ensure data accuracy.[1][5][11][14] The use of a stable isotope-labeled internal standard, such as a deuterated one, is widely considered the most effective way to meet these regulatory expectations.[15][16]
Key Regulatory Expectations for Internal Standards:
-
Similar Physicochemical Properties: The IS should closely mimic the analyte.[1]
-
Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects.[17]
-
Consistent Response: The IS response should be consistent across all samples, including calibration standards, quality controls (QCs), and unknown subject samples.[1][14]
-
Absence of Interference: The IS should not interfere with the measurement of the analyte, and vice versa.
Deuterated vs. Other Internal Standards: A Comparative Analysis
The choice of an internal standard typically falls into one of three categories: deuterated stable isotope-labeled, other stable isotope-labeled (e.g., ¹³C, ¹⁵N), and analog (structurally similar but not isotopically labeled).
| Internal Standard Type | Advantages | Disadvantages | Best Use Case |
| Deuterated | - Closest physicochemical match to the analyte.- Generally co-elutes with the analyte.- Cost-effective compared to other SILs.[18] | - Potential for chromatographic separation (isotope effect).[18][19][20][21][22][23]- In-source loss or exchange of deuterium.[17][18]- Potential for "metabolic switching".[24][25][26][27] | Preferred choice for most small molecule bioanalysis by LC-MS. |
| ¹³C or ¹⁵N Labeled | - More stable labeling, less prone to chromatographic shifts.[18][28]- Negligible risk of in-source exchange. | - More expensive and complex to synthesize. | When deuterated standards show significant isotope effects or instability. |
| Analog | - Readily available and inexpensive. | - Different physicochemical properties leading to different extraction recovery and matrix effects.- May not adequately compensate for analytical variability.[15][16] | When a SIL is not available or as a last resort, with extensive validation to prove its suitability. |
The "Isotope Effect": A Critical Consideration for Deuterated Standards
The most significant potential drawback of using a deuterated internal standard is the "isotope effect." The slight mass difference between hydrogen and deuterium can sometimes lead to a small change in the chromatographic retention time, causing the deuterated IS to elute slightly earlier than the analyte.[17][18][19][20][21][22][23]
This separation can be problematic if the analyte and IS elute into a region of variable matrix effects (ion suppression or enhancement). If the degree of matrix effect is different for the analyte and the IS due to their different retention times, the IS will not accurately compensate for the variability, leading to inaccurate quantification.[17][23]
Experimental Protocol: Assessing the Isotope Effect and Matrix Effects
A robust method development process must include experiments to evaluate the potential impact of the isotope effect and matrix effects.
Step-by-Step Methodology:
-
Chromatographic Evaluation:
-
Inject a solution containing both the analyte and the deuterated IS and carefully examine the peak shapes and retention times.
-
Optimize the chromatography to achieve sharp, symmetrical peaks and minimize any separation between the analyte and the IS.
-
-
Matrix Factor Evaluation (Post-extraction addition):
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at a known concentration.
-
Compare the peak areas to a neat solution of the analyte and IS at the same concentration.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the neat solution. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
-
The IS-normalized matrix factor should be close to 1, indicating that the IS is effectively compensating for the matrix effect.
-
Metabolic Switching: An Unforeseen Challenge
Another potential complication with deuterated compounds is "metabolic switching." The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If the deuteration occurs at a site of metabolism, the enzymatic reaction at that site can be slowed down. This can cause the metabolic pathway to shift to other, non-deuterated positions on the molecule, a phenomenon known as metabolic switching.[24][25][26][27][29]
This can have two major implications in a regulated bioanalysis setting:
-
Formation of Unexpected Metabolites: The altered metabolic profile could lead to the formation of metabolites that were not present with the non-deuterated drug.
-
Inaccurate Quantification of Metabolites: If the deuterated IS is used to quantify a metabolite, and the deuteration affects the rate of formation of that metabolite, the results will be inaccurate.
Careful consideration of the position of deuteration is crucial to avoid sites of known metabolic activity.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical workflow in a regulated bioanalysis laboratory and highlights the critical role of the internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
Logical Decision Making in Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following decision tree outlines a logical approach.
Caption: Decision tree for internal standard selection.
Conclusion: A Well-Justified Choice for Data Integrity
The use of a deuterated internal standard in regulated bioanalysis is a well-established and scientifically sound practice. Its close structural similarity to the analyte provides the most effective compensation for the myriad of variables encountered during sample analysis, thereby ensuring the highest level of data accuracy and integrity. While potential challenges such as the isotope effect and metabolic switching exist, a thorough and scientifically driven method development and validation process can identify and mitigate these risks. By understanding the principles outlined in this guide and adhering to regulatory expectations, researchers can confidently justify the use of deuterated internal standards as the gold standard in their bioanalytical assays, ultimately contributing to the successful development of safe and effective therapeutics.
References
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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Gama, M. R., et al. (2016). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Institutes of Health. [Link]
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Bioanalysis Zone. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
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Horning, M. G., et al. METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]
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Journal of the American Society for Mass Spectrometry. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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National Institutes of Health. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
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PubMed Central. (2016). Deuterated drugs; where are we now?[Link]
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ResearchGate. Deuterium labeling causes predictable shifts in the isotope pattern...[Link]
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Royal Society of Chemistry. (1971). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms. [Link]
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Taylor & Francis Online. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
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PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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National Institutes of Health. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
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PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
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ResearchGate. (2022). Metabolic switch of the deuterated doxophyllines. [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?[Link]
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MDPI. (2024). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]
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ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
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Skyline. (2021). Retention Time shifts using deuterated internal standards. [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
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A Senior Application Scientist's Guide to FDA Guidelines for Stable Isotope-Labeled Internal Standards in Bioanalysis
An In-depth Technical Comparison and Best Practices for Researchers, Scientists, and Drug Development Professionals
For those of us in the field of regulated bioanalysis, the integrity of our data is the bedrock of drug safety and efficacy assessments. A critical component in achieving this integrity, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the judicious use of an internal standard (IS). The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA, provides a global standard for bioanalytical method validation, and within this framework, the Stable Isotope-Labeled Internal Standard (SIL-IS) is widely recognized as the "gold standard".[1] This guide offers a deep dive into the FDA's expectations for SIL-IS, comparing them with alternatives and providing the "why" behind the validation protocols.
The Foundational Principle: Why SIL-Internal Standards Reign Supreme
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs), to correct for variability during sample processing and analysis.[1] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a stable, heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[1] This seemingly subtle modification is profound in its analytical impact. Because its physicochemical properties are nearly identical to the analyte, a SIL-IS experiences the same journey through the analytical process—from extraction and potential degradation to ionization in the mass spectrometer.[1][2] This allows it to meticulously track and compensate for variations, leading to superior accuracy and precision.
In contrast, a structural analog, while chemically similar, will likely have different retention times, extraction recoveries, and ionization efficiencies.[2][3] This can lead to a failure to adequately compensate for analytical variability, potentially compromising the data.
The superiority of a SIL-IS is not merely theoretical; it is borne out in experimental data. A study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma provides a clear illustration:
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Takeaway |
| Precision (%CV) | 7.6% | 8.6% | The SIL-IS demonstrated significantly lower variance, indicating improved method precision. |
| Accuracy (Mean Bias) | 100.3% | 96.8% | The accuracy with the SIL-IS was closer to the true value, unlike the structural analog. |
This data underscores why regulatory bodies have a strong preference for SIL-internal standards.
Navigating the FDA's Expectations: Key Validation Parameters for SIL-IS
Full bioanalytical method validation is essential to ensure the reliability of analytical results.[4] When using a SIL-IS, the FDA, through its adoption of the ICH M10 guideline, has specific expectations for a number of validation experiments.
-
The "Why": This experiment is designed to prove that your method can distinguish the analyte and the SIL-IS from other components in the biological matrix.[3] You must demonstrate that endogenous substances do not produce a signal that could be mistaken for your analyte or IS.
-
Experimental Protocol:
-
Obtain blank biological matrix from at least six individual sources.
-
Analyze these blank samples to check for any interfering peaks at the retention times of the analyte and the SIL-IS.
-
Separately, spike the blank matrix with the SIL-IS at its working concentration and analyze to ensure no analyte signal is present.
-
-
The "Why": The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[5] A well-behaved SIL-IS should experience the same degree of ion suppression or enhancement as the analyte, thus canceling out the effect.
-
Experimental Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Spike the analyte and SIL-IS into the clean, post-extraction solvent.
-
Set B: Extract blank matrix and then spike the analyte and SIL-IS into the post-extraction supernatant.
-
-
Calculate the matrix factor (MF) for both the analyte and the IS by dividing the peak area of Set B by the peak area of Set A.
-
The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.
-
-
The "Why": It's crucial to ensure that the SIL-IS does not contain a significant amount of the unlabeled analyte and that the analyte does not contribute to the SIL-IS signal. This is particularly important for the accuracy of measurements at the lower limit of quantification (LLOQ).
-
Experimental Protocol:
-
Analyze a solution of the SIL-IS at its working concentration and check for any response in the analyte's mass transition. The response should be less than 5% of the analyte's response at the LLOQ.
-
Analyze a solution of the analyte at the upper limit of quantification (ULOQ) and check for any response in the SIL-IS's mass transition. The response should be less than 5% of the mean SIL-IS response.
-
-
The "Why": You must demonstrate that both the analyte and the SIL-IS are stable under the various conditions they will encounter throughout the analytical process. This includes freeze-thaw cycles, bench-top storage, and long-term storage.
-
Experimental Protocol:
-
Prepare QC samples at low and high concentrations.
-
Subject these samples to the conditions you are testing (e.g., three freeze-thaw cycles, 24 hours at room temperature).
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability QCs should be within ±15% of their nominal concentration.
-
Visualizing the Workflow: From Selection to Validation
To further clarify these critical processes, the following diagrams illustrate the decision-making and experimental workflows.
Caption: Decision tree for selecting an appropriate internal standard.
Caption: Key stages in the validation of a bioanalytical method using a SIL-IS.
Conclusion: A Commitment to Data of the Highest Caliber
The selection and proper validation of a stable isotope-labeled internal standard are not just a matter of following regulatory guidance; they are fundamental to the scientific integrity of your work. By understanding the principles behind these guidelines and implementing robust experimental protocols, you ensure that the data you generate is reliable, reproducible, and will withstand the scrutiny of regulatory review. While SIL-internal standards are the preferred choice, a well-validated structural analog can be a viable alternative when a SIL-IS is not available.[3] Ultimately, adherence to these principles is a commitment to the quality and safety of the medicines we help to develop.
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Establishing the Lower Limit of Quantification (LLOQ) for Nevirapine using Nevirapine-d3: A Comparative Guide
In the landscape of antiretroviral drug development and therapeutic drug monitoring, the accurate quantification of Nevirapine in biological matrices is paramount. A critical parameter in the validation of any bioanalytical method is the Lower Limit of Quantification (LLOQ). This guide provides an in-depth technical comparison of methodologies for establishing a robust and reliable LLOQ for Nevirapine, emphasizing the use of its stable isotope-labeled (SIL) internal standard, Nevirapine-d3, for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The Foundational Role of the Internal Standard: Why this compound is the Gold Standard
In quantitative bioanalysis, the internal standard (IS) is not merely a procedural step; it is the cornerstone of accuracy and precision.[1] Its purpose is to compensate for the inherent variability introduced during sample preparation and analysis, including extraction inconsistencies, matrix effects, and fluctuations in instrument response.[1][2]
For LC-MS/MS assays, a stable isotope-labeled internal standard is considered the most appropriate choice.[1][3][4] this compound, where three hydrogen atoms are replaced with deuterium, is the ideal IS for Nevirapine analysis. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[3][5] This ensures that any variation affecting the analyte is mirrored by the IS, allowing for a highly accurate analyte-to-IS response ratio, which is the basis for quantification.[6] The use of a SIL-IS like this compound is widely shown to reduce the impact of matrix effects and yield reproducible and accurate recoveries, which is especially critical at the low concentrations encountered when determining the LLOQ.[7]
Defining the LLOQ: More Than Just a Number
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[8][9] Establishing a scientifically sound LLOQ is a regulatory expectation and is fundamental to the reliability of pharmacokinetic and toxicokinetic study data.[10] An LLOQ set too low may not be reproducible, while an LLOQ set too high could miss crucial low-concentration data points, for instance, in washout phases of a clinical trial.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines for bioanalytical method validation. The ICH M10 guideline, which has been adopted by both the FDA and the European Medicines Agency (EMA), serves as the harmonized standard.[11]
Core Methodologies for LLOQ Determination: A Comparative Analysis
There are two primary, and often complementary, approaches to determining the LLOQ. While both are rooted in regulatory guidelines, their practical application and interpretation can differ.
Approach 1: The Signal-to-Noise (S/N) Ratio Method
This historical approach defines the LLOQ based on the analyte's signal intensity relative to the background noise of the analytical instrument.
-
Concept : The analyte response at the LLOQ should be significantly distinguishable from the noise of a blank matrix sample. A commonly accepted S/N ratio for the LLOQ is 10:1.[12][13][14][15] The Limit of Detection (LOD), where the analyte is detectable but not quantifiable, is often defined by an S/N ratio of 3:1.[12][14][16]
-
Causality : The rationale is that a sufficiently high signal relative to baseline fluctuations ensures that the peak integration is reliable and not unduly influenced by random noise, leading to reproducible quantification.
-
Advantages : It provides a quick and straightforward initial assessment of the assay's sensitivity. Most chromatography data systems have built-in tools for S/N calculation.[12]
-
Limitations : S/N calculations can be variable and dependent on the specific algorithm used by the software and the portion of the baseline selected for noise determination. Furthermore, a good S/N ratio does not, in itself, guarantee accuracy or precision.[15]
Approach 2: The Precision and Accuracy Method
This is the performance-based standard required by current regulatory guidelines, including ICH M10.[11] It defines the LLOQ as the lowest standard on the calibration curve.
-
Concept : The LLOQ is established by demonstrating that replicate samples at this low concentration can be measured with acceptable accuracy and precision over multiple analytical runs.
-
Regulatory Acceptance Criteria (ICH M10) :
-
Accuracy : The mean concentration should be within ±20% of the nominal (true) value.[8][10][11]
-
Precision : The coefficient of variation (CV), also known as relative standard deviation (RSD), should not exceed 20%.[8][10][11]
-
Identification : The analyte response at the LLOQ must be at least 5 times the response of a blank sample.[9][17][18]
-
-
Causality : This approach directly validates the method's performance at the desired sensitivity limit. It provides objective evidence that the method is not just sensitive but also reliable and reproducible for its intended purpose.[15]
-
Advantages : It is a more robust and scientifically defensible method as it is based on the overall performance of the assay. It directly answers the critical question: "Can the analyte be reliably quantified at this level?"
-
Limitations : It is more labor-intensive, requiring the analysis of multiple replicates over several independent runs.
Senior Scientist's Recommendation: While the S/N ratio is a useful tool during method development for estimating the potential LLOQ, the definitive establishment of the LLOQ must be based on the precision and accuracy criteria as mandated by regulatory guidelines.[11][15] The two approaches should be used in concert: use S/N to guide the selection of the LLOQ concentration to be tested, then confirm it with rigorous precision and accuracy experiments.
Experimental Protocol for LLOQ Determination
This protocol outlines a self-validating system for establishing the LLOQ of Nevirapine in human plasma using this compound as the internal standard.
Step 1: Preparation of Stock Solutions and Calibration Standards
-
Primary Stock Solutions : Prepare separate stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL. This separation is crucial to avoid bias in QC sample preparation.
-
Working Standard Solutions : Prepare a series of Nevirapine working solutions by serial dilution of the stock solution with 50:50 methanol:water to cover a range that brackets the anticipated LLOQ (e.g., from 0.5 ng/mL to 50 ng/mL).
-
Internal Standard Working Solution : Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that provides a stable and robust MS signal.
Step 2: Preparation of LLOQ and QC Samples
-
Matrix Screening : Screen at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of Nevirapine and this compound.[11]
-
LLOQ Sample Preparation : Spike blank plasma with the appropriate Nevirapine working solution to achieve the target LLOQ concentration (e.g., 5 ng/mL). Prepare at least five replicates.
-
QC Sample Preparation : Prepare Low, Medium, and High QC samples in a similar manner. The Low QC should be no more than 3 times the LLOQ concentration.
Step 3: Sample Extraction (Protein Precipitation)
-
Aliquoting : To 100 µL of each plasma sample (blank, LLOQ replicates, QCs), add 25 µL of the this compound working solution. Vortex briefly.
-
Precipitation : Add 300 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection : Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.
Step 4: LC-MS/MS Analysis
-
LC System : A standard HPLC or UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for Nevirapine and this compound.
Step 5: Data Analysis and Acceptance
-
Run Definition : An analytical run should consist of a blank sample, a zero sample (blank matrix + IS), a full calibration curve, and at least five replicates of the LLOQ sample.
-
Precision and Accuracy Batches : Perform this analysis across at least three separate runs on different days to assess inter-day precision and accuracy.[10]
-
Calculations :
-
Calculate the concentration of Nevirapine in each LLOQ replicate using the calibration curve.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for the LLOQ replicates within each run and across all runs.
-
Calculate the accuracy as (Mean Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance : The proposed LLOQ is confirmed if the intra- and inter-run %CV are ≤ 20% and the intra- and inter-run accuracy is between 80% and 120%.[8][9]
Visualizing the Workflow
Caption: Workflow for LLOQ Determination and Confirmation.
Data Presentation: A Comparative Example
To illustrate the comparison, consider two potential LLOQ candidates for Nevirapine: 2.5 ng/mL and 5.0 ng/mL.
Table 1: Signal-to-Noise (S/N) Assessment
| Concentration (ng/mL) | Replicate 1 (S/N) | Replicate 2 (S/N) | Replicate 3 (S/N) | Mean S/N | Assessment |
| 2.5 | 6.8 | 7.5 | 5.9 | 6.7 | Fails S/N > 10 criteria |
| 5.0 | 12.4 | 14.1 | 13.5 | 13.3 | Passes S/N > 10 criteria |
Table 2: Inter-Day Precision and Accuracy Assessment (n=5 replicates over 3 runs)
| Nominal Conc. (ng/mL) | Run | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Assessment |
| 2.5 | 1 | 2.85 | 114.0 | 22.5 | Fails Precision |
| 2 | 2.20 | 88.0 | 18.9 | Passes | |
| 3 | 2.95 | 118.0 | 24.1 | Fails Precision | |
| Overall | 2.67 | 106.8 | 21.8 | FAILS LLOQ CRITERIA | |
| 5.0 | 1 | 5.25 | 105.0 | 9.8 | Passes |
| 2 | 4.80 | 96.0 | 11.2 | Passes | |
| 3 | 5.30 | 106.0 | 8.5 | Passes | |
| Overall | 5.12 | 102.4 | 9.8 | PASSES LLOQ CRITERIA |
Addressing Potential Challenges
-
Matrix Effects : Even with a SIL-IS, significant ion suppression or enhancement can compromise the LLOQ. This should be assessed using at least six different sources of blank matrix.[11] If matrix effects are problematic, chromatographic conditions may need optimization to separate Nevirapine from co-eluting interferences, or a more rigorous sample cleanup method may be required.[2][19]
-
Metabolite Interference : Nevirapine is metabolized into several hydroxylated forms.[20][21][22] While typically present at much lower concentrations than the parent drug, it is crucial during method development to ensure that these metabolites do not cause any chromatographic or mass spectrometric interference with the quantification of Nevirapine or this compound.[21]
-
Low Signal/Poor Sensitivity : If achieving the desired LLOQ is difficult, troubleshooting should focus on optimizing MS source parameters, ensuring proper mobile phase composition, and checking for any system contamination that could increase background noise.[2][19][23]
By systematically applying the principles and protocols outlined in this guide, researchers can confidently establish a robust, reliable, and regulatory-compliant LLOQ for Nevirapine, ensuring the integrity of their bioanalytical data.
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. Available at: [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. Available at: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
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Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]
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Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central. Available at: [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. Available at: [Link]
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Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Available at: [Link]
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(PDF) Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions - ResearchGate. Available at: [Link]
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LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - NIH. Available at: [Link]
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Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method - Neliti. Available at: [Link]
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Mehtod Validation - LOQ - Chromatography Forum. Available at: [Link]
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Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS - Impactfactor. Available at: [Link]
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LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - MDPI. Available at: [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. Available at: [Link]
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Bioanalytical Method Validation - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Bioanalytical method development of nevirapine, fosamprenavir calcium and its metabolite amprenavir by RP-HPLC in rat plasma - Queen's University Belfast. Available at: [Link]
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Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science. Available at: [Link]
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(PDF) Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS/MS with Abacavir - ResearchGate. Available at: [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available at: [Link]
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Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - NIH. Available at: [Link]
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Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - NIH. Available at: [Link]
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Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Available at: [Link]
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A Comparative Analysis of Extraction Recovery: Nevirapine vs. Nevirapine-d3 in Bioanalytical Studies
In the landscape of bioanalytical chemistry, particularly in pharmacokinetic and toxicokinetic studies, the precise quantification of an analyte is paramount. This guide provides an in-depth comparative analysis of the extraction recovery of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor, and its deuterated stable isotope-labeled internal standard (SIL-IS), Nevirapine-d3. We will explore the underlying principles that govern their behavior during sample preparation, present supporting experimental data from various extraction methodologies, and offer detailed protocols for researchers in the field.
The Foundational Role of a Stable Isotope-Labeled Internal Standard
The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis.[1] The fundamental principle is that a SIL-IS, in this case, this compound, is chemically identical to the analyte, Nevirapine, with the only difference being the presence of heavier isotopes (deuterium instead of protium). This near-perfect analogy ensures that the SIL-IS experiences the same physical and chemical challenges as the analyte throughout the entire analytical process—from extraction and handling to ionization in the mass spectrometer.
Why is this critical? Any variability or loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the analyte's signal to the IS's signal, we can correct for these variations, leading to highly accurate and precise quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the recovery of the analyte and the internal standard be evaluated to ensure consistency and reproducibility, although they do not need to be 100%.[2]
Physicochemical Properties: A Tale of Two Nearly Identical Molecules
The extraction efficiency of a compound from a biological matrix is dictated by its physicochemical properties, such as solubility, pKa, and lipophilicity.
-
Nevirapine: A weakly basic compound (pKa = 2.8) that is poorly soluble in water.[3] Its solubility is pH-dependent, increasing in acidic conditions.
-
This compound: The substitution of three hydrogen atoms with deuterium on the methyl group results in a molecule with a slightly higher molecular weight. While this substitution is the key to differentiating it in a mass spectrometer, it has a negligible effect on its bulk physicochemical properties relevant to extraction. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions.[4] However, for the purposes of partitioning behavior in common extraction techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), these differences are insignificant. Both compounds will exhibit virtually identical solubility and partitioning coefficients under the same experimental conditions.
Comparative Recovery Analysis: Experimental Evidence
While few studies report the recovery of Nevirapine and this compound as separate, side-by-side percentages, the collective data from method validation reports consistently demonstrates their comparable behavior. The expectation, grounded in the principles of using a SIL-IS, is that their recovery rates should be highly similar and consistent across different concentration levels.
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Source(s) |
| Protein Precipitation | Nevirapine | Human Plasma | 92.4% | [3] |
| Protein Precipitation | Nevirapine & IS | Human Plasma | 98.8% - 114% | [5] |
| Solid-Phase Extraction | Nevirapine | Human Plasma | 88% | [6] |
| Liquid-Liquid Extraction | Nevirapine & Metabolites | Human Hair | 85% - 115% | [7][8] |
The data from a study using protein precipitation is particularly illustrative, reporting a combined recovery for both the analyte and its internal standard to be consistently between 98.8% and 114%.[5] This tight, overlapping range is a hallmark of a well-behaved SIL-IS and confirms that this compound tracks the recovery of Nevirapine with exceptional fidelity.
Experimental Workflows and Protocols
The choice of extraction method depends on factors such as the complexity of the matrix, the required level of cleanliness, and throughput needs. Below are detailed protocols for the three most common techniques used for Nevirapine analysis.
Overall Bioanalytical Workflow
The general process for analyzing Nevirapine from a biological sample like plasma involves several key stages, from sample collection to final data analysis.
Caption: General bioanalytical workflow for Nevirapine quantification.
Solid-Phase Extraction (SPE) Protocol
SPE provides a cleaner extract compared to other methods by selectively adsorbing the analyte and IS onto a solid sorbent, followed by washing away interferences and eluting the compounds of interest.
Caption: Solid-Phase Extraction (SPE) workflow for Nevirapine.
Step-by-Step Methodology: (Based on[6])
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Preparation: To 500 µL of plasma (pre-spiked with this compound), add 500 µL of phosphate buffer (pH 7.0) and vortex.
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove hydrophilic impurities while retaining Nevirapine and this compound.
-
Elution: Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol.
-
Post-Elution: The eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Caption: Liquid-Liquid Extraction (LLE) workflow for Nevirapine.
Step-by-Step Methodology: (Based on[9])
-
Sample Preparation: To 1 mL of plasma (pre-spiked with this compound) in a glass tube, add 0.5 mL of 0.5 N Sodium Hydroxide (NaOH) and vortex for 1 minute. This step ensures Nevirapine is in its non-ionized, more organic-soluble form.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 10 minutes to ensure thorough partitioning of the analyte and IS into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Post-Extraction: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest method, involving the addition of a substance (typically an organic solvent or acid) to denature and precipitate proteins, leaving the small-molecule drug in the supernatant.
Caption: Protein Precipitation (PPT) workflow for Nevirapine.
Step-by-Step Methodology: (Based on[3][5][10])
-
Sample Preparation: Place an aliquot of plasma (e.g., 100 µL, pre-spiked with this compound) into a microcentrifuge tube.
-
Precipitation: Add 3 to 5 volumes of a cold precipitating agent. Acetonitrile is commonly used. For 100 µL of plasma, add 300-500 µL of cold acetonitrile.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to form a tight protein pellet.
-
Collection: Carefully aspirate the supernatant, which contains the analyte and IS, and transfer it to a clean tube or a 96-well plate for analysis. The supernatant can often be injected directly, or it can be evaporated and reconstituted if further concentration is needed.
Conclusion and Recommendations
The experimental data and fundamental principles of bioanalysis confirm that this compound behaves virtually identically to Nevirapine during common extraction procedures. Their recoveries are consistent and comparable, validating the use of this compound as an ideal internal standard for robust and accurate quantification.
-
For Highest Purity: Solid-Phase Extraction is recommended. It provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity, though it is the most time-consuming and costly method.
-
For Simplicity and Speed: Protein Precipitation is the method of choice, especially for high-throughput screening in drug discovery and development.
-
For a Balance: Liquid-Liquid Extraction offers a good balance between sample cleanliness and procedural complexity.
Ultimately, the choice of method should be guided by the specific requirements of the assay, as defined by regulatory guidelines from bodies like the EMA and FDA.[11][12] Regardless of the method chosen, the near-identical recovery profiles of Nevirapine and this compound provide a self-validating system, ensuring the integrity and trustworthiness of the final quantitative data.
References
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- Huang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence.
- Mushaang, Z., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting.
- Jana, S., et al. (2014). Preparation and Characterisation of Nevirapine Oral Nanosuspensions. PubMed Central.
- Clinton Foundation. (n.d.).
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- Huang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. MDPI.
- National Institute of Allergy and Infectious Diseases AIDS Clinical Trials Group Protocol 241 Investigators. (1998). Nevirapine, zidovudine, and didanosine compared with zidovudine and didanosine in patients with HIV-1 infection. A randomized, double-blind, placebo-controlled trial. PubMed.
- Huang, Y., et al. (2020). (PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence.
- Dailly, E., et al. (2003).
- Parikh, A., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death.
- Reddy, B., et al. (2011). method development and validation for estimation of nevirapine from tablets by rp-hplc.
- Russak, E. M., & Bednarczyk, D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.
- Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. PubMed.
- Parikh, A., et al. (2021). Consideration of Nevirapine Analogs to Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach.
- European Medicines Agency. (2011).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nevirapine-d3
This guide provides essential, immediate safety and logistical information for the proper disposal of Nevirapine-d3. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure operational safety and regulatory compliance. Our commitment is to furnish you with value beyond the product, establishing a foundation of deep trust through scientific integrity and expertise.
Understanding this compound and Its Associated Hazards
This compound is a deuterated form of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] While the deuteration is primarily for use in pharmacokinetic studies and as an internal standard in analytical chemistry, the core hazardous properties of the molecule remain consistent with the parent compound, Nevirapine.
According to its Safety Data Sheet (SDS), Nevirapine is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4] Therefore, it is imperative that this compound be treated as a hazardous chemical waste.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Wash hands thoroughly after handling; do not eat, drink or smoke when using this product.[5] |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | Avoid release to the environment. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves.[5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection.[5] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust/fumes/gas/mist/vapors/spray.[5] |
This data is synthesized from available Safety Data Sheets for Nevirapine.[4][5]
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation until its ultimate disposal, a concept known as "cradle-to-grave" responsibility.[6] As a generator of this compound waste, your laboratory is legally responsible for its safe and compliant management.
Operational Workflow for this compound Disposal
The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of this compound waste.
Caption: A decision and action flowchart for responding to a this compound spill in a laboratory.
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A Senior Scientist's Guide to Personal Protective Equipment and Safe Handling of Nevirapine-d3
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nevirapine-d3. As a deuterated analog of Nevirapine, it must be handled with the same precautions as the parent compound, which is classified as a hazardous drug. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety protocols required to mitigate risk.
Hazard Assessment: Understanding the Risk Profile of Nevirapine
The foundation of any safety protocol is a thorough understanding of the compound's intrinsic hazards. While this compound is used as an internal standard, its toxicological profile is considered identical to that of Nevirapine for handling purposes.[1] Nevirapine is designated as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), mandating specific handling precautions under guidelines such as USP <800>.[2][3]
The primary risks associated with Nevirapine exposure are severe and potentially life-threatening.[4][5] These include:
-
Hepatotoxicity: Nevirapine can cause severe liver damage, which can be fatal.[6][7]
-
Severe Skin Reactions: Cases of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.[4][7]
-
Hypersensitivity Reactions: These can be characterized by rash, fever, and organ dysfunction.[4][8]
The Safety Data Sheet (SDS) further classifies Nevirapine with the following hazards.[9]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 |
| Respiratory Irritation | May cause respiratory tract irritation. | GHS07 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. | None |
Given this profile, all handling procedures must be designed to eliminate routes of exposure, including inhalation, dermal contact, and ingestion.
The Core Principle: A Hierarchy of Controls
In laboratory safety, personal protective equipment (PPE) is the crucial final barrier between the researcher and the hazard. However, it is the last line of defense in a system known as the hierarchy of controls.[10][11] This principle prioritizes the most effective control measures first:
-
Engineering Controls: Physically separating the operator from the hazard. This is the most important control measure. For this compound, all manipulations of powder or non-sterile solutions must be performed within a certified Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented.[12][13]
-
Administrative Controls: These are the policies and procedures that dictate safe work practices. This includes comprehensive training, restricting access to handling areas, and having a clear spill management plan.[13]
-
Personal Protective Equipment (PPE): The specialized clothing and equipment worn by the user. Its effectiveness depends entirely on proper selection, fit, and consistent use.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be meticulous. The following table outlines the minimum PPE requirements for various activities involving this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 1 pair chemotherapy gloves | Not required unless package is damaged | Safety glasses | Not required unless package is damaged |
| Storage/Transport | 1 pair chemotherapy gloves | Not required | Not required | Not required |
| Handling Powder (in a C-PEC) | 2 pairs chemotherapy gloves | Impermeable, disposable gown | Safety goggles | Not required |
| Handling Solutions (in a C-PEC) | 2 pairs chemotherapy gloves | Impermeable, disposable gown | Safety goggles or face shield | Not required |
| Spill Cleanup | 2 pairs chemotherapy gloves | Impermeable, disposable gown | Face shield and goggles | N95 or higher respirator |
| Waste Disposal | 2 pairs chemotherapy gloves | Impermeable, disposable gown | Safety goggles | Not required |
In-Depth PPE Specifications:
-
Gloves: Two pairs of powder-free chemotherapy gloves tested to the ASTM D6978 standard are mandatory for all direct handling.[14][15] The rationale for double gloving is to provide a primary layer of protection (the outer glove) that can be safely removed if contaminated, leaving a clean inner glove to protect the user while they exit the work area or manage the contamination. Cuffs of the inner glove go under the gown cuff, and the outer glove cuff goes over the gown cuff.[11]
-
Gowns: Gowns must be disposable, lint-free, and impermeable to chemicals. They should be solid in the front with a back closure and have long, elastic or knit-cuffed sleeves.[14][16] The purpose of a back-closure gown is to eliminate the risk of frontal splash exposure through a zipper or snap seam.
-
Eye and Face Protection: Safety goggles that provide a full seal around the eyes are required when handling powder.[17] A full-face shield should be worn over goggles whenever there is a risk of splashing, such as when preparing solutions or cleaning up spills.[18]
-
Respiratory Protection: A surgical mask provides no protection against chemical aerosols or powders and must not be used for this purpose.[11] An N95 or higher-level respirator is only required when there is a risk of aerosol generation outside of a C-PEC, such as during a large spill cleanup.[11] All personnel requiring a respirator must be properly fit-tested and trained.
Step-by-Step Safe Handling Workflow
This protocol provides a self-validating system for safely handling this compound from receipt to disposal.
Receiving and Unpacking
-
Designate an Area: Unpack shipments in a neutral or low-traffic area.
-
Don PPE: Wear one pair of chemotherapy-tested gloves during unpacking.[14]
-
Inspect: Visually examine the outer package for any signs of damage or leaks.[12] If damage is found, treat it as a spill, cordon off the area, and follow the spill management protocol.
-
Verify and Label: Confirm the contents against the order. The primary container should be clearly labeled as "Hazardous Drug - Handle with Appropriate PPE."
-
Dispose of Packaging: Outer packaging can be disposed of in regular trash. Remove gloves and wash hands thoroughly.
Preparation and Handling (Inside a C-PEC)
-
Prepare the C-PEC: Decontaminate the interior surfaces of the C-PEC. Line the work surface with a disposable, plastic-backed absorbent pad.[19]
-
Assemble Supplies: Gather all necessary equipment (vials, solvents, pipettes, waste containers) and place them within the C-PEC before starting.
-
Don Full PPE: Before handling the compound, don an impermeable gown, two pairs of chemotherapy gloves, and safety goggles.
-
Weighing Powder: If weighing powder, use a dedicated spatula and weigh onto paper within the C-PEC. Tare a closed container, add the weigh paper, and re-seal before removing it from the balance to prevent contamination.
-
Reconstitution: Introduce diluent slowly to avoid aerosolization. Use Luer-lock syringes and needles to prevent accidental disconnection.[19]
-
Post-Handling Decontamination: After manipulation, wipe the exterior of all containers with an appropriate deactivating agent before removing them from the C-PEC.
-
Doffing PPE: The outer, contaminated gloves and gown must be removed before leaving the designated handling area and disposed of as hazardous waste.[20]
Spill Management Protocol
-
Alert and Secure: Alert others in the area and restrict access.
-
Don PPE: Put on a full spill kit PPE ensemble: two pairs of chemotherapy gloves, an impermeable gown, a face shield with goggles, and an N95 respirator.
-
Contain the Spill: For powders, gently cover with damp absorbent pads. For liquids, cover with absorbent pads. Do not create dust.
-
Clean: Working from the outside in, clean the area with an appropriate decontaminant. All cleanup materials must be placed in a designated hazardous waste container.
-
Rinse: Perform a final rinse of the area with purified water.
-
Dispose and Doff: Dispose of all contaminated materials and PPE in a labeled hazardous waste container. Wash hands thoroughly.
-
Document: Report and document the spill according to your institution's policy.[20]
Waste Disposal Plan
Improper disposal can lead to environmental contamination and accidental exposure.[21][22] All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste.
-
Segregation: All contaminated items must be segregated at the point of use into dedicated, clearly labeled hazardous waste containers. This includes:
-
Sharps: Needles and syringes go into a puncture-proof hazardous sharps container.
-
Soft Goods: Gloves, gowns, absorbent pads, and other contaminated disposables go into a yellow (or otherwise designated) chemotherapy waste bin.[22]
-
Empty Vials: Place empty vials in the chemotherapy waste bin.
-
-
Compliance: All waste must be handled and disposed of in accordance with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA).[13][23]
-
Final Disposal: Use a licensed biomedical waste disposal company for final pickup and destruction, typically via high-temperature incineration.[24] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[24]
Workflow Visualization
The following diagram illustrates the critical control points in the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound from receipt to disposal.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
